molecular formula C27H18O3 B8235989 1,3,5-Tris(3-formylphenyl)benzene CAS No. 883846-73-9

1,3,5-Tris(3-formylphenyl)benzene

Cat. No.: B8235989
CAS No.: 883846-73-9
M. Wt: 390.4 g/mol
InChI Key: JKEVWAQYDZUIMU-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-formylphenyl)benzene is an organic compound that serves as a key triformyl building block for constructing advanced covalent organic frameworks (COFs) . Its molecular structure features a central benzene core linked to three formylphenyl groups, which act as reactive sites for condensation with various amine-containing linkers. This reaction forms imine-linked COFs, a prominent class of porous crystalline polymers known for their large surface area, excellent crystallinity, and pre-designable pore geometry . As a trigonal aldehyde functionalized linker , this compound is central to creating porous networks with applications in multiple research frontiers . These include serving as a platform for chemical sensing and the detection of analytes like heavy metal ions or dopamine , developing separation membranes , and creating stimulus-responsive fluorescent materials . The properties of the resulting COFs, such as their fluorescence quantum yield and sensitivity, can be enhanced through strategic functionalization, as demonstrated by the performance of fluorinated analogues . Researchers utilize this building block to design materials with high specific surface areas, often exceeding 1000 m²·g⁻¹, for targeted applications in environmental analysis and materials science . Please note that this product is intended for research purposes in a controlled laboratory setting only. It is not certified for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVWAQYDZUIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697855
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883846-73-9
Record name 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(3-formylphenyl)benzene: Synthesis, Characterization, and Application in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 1,3,5-Tris(3-formylphenyl)benzene in Porous Materials

1,3,5-Tris(3-formylphenyl)benzene (CAS 1395348-26-1) is a highly symmetrical aromatic building block that has garnered significant interest in the field of materials science, particularly in the design and synthesis of Covalent Organic Frameworks (COFs). Its rigid, C3-symmetric core and three reactive aldehyde functionalities, positioned at the meta-positions of the peripheral phenyl rings, make it an exceptional monomer for the construction of highly ordered, porous crystalline polymers. These resulting COFs possess extensive π-conjugation, high thermal stability, and a pre-designable porous structure, rendering them suitable for a wide array of applications including gas storage and separation, heterogeneous catalysis, and sensing.[1][2] This guide provides an in-depth exploration of the synthesis of 1,3,5-Tris(3-formylphenyl)benzene, its characterization, and a detailed protocol for its utilization in the synthesis of a representative imine-linked COF.

Part 1: Synthesis and Characterization of 1,3,5-Tris(3-formylphenyl)benzene

The synthesis of 1,3,5-Tris(3-formylphenyl)benzene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from commercially available starting materials.[3]

Synthetic Scheme

Synthesis_of_1_3_5_Tris_3_formylphenyl_benzene cluster_conditions Reaction start_materials 1,3,5-Tribromobenzene + 3 eq. 3-Formylphenylboronic acid catalyst Pd(PPh₃)₄ K₂CO₃ start_materials->catalyst Reaction Conditions product 1,3,5-Tris(3-formylphenyl)benzene start_materials->product solvent Toluene/Ethanol/H₂O workup Work-up & Purification product->workup

Caption: Synthetic route to 1,3,5-Tris(3-formylphenyl)benzene.

Experimental Protocol: Synthesis of 1,3,5-Tris(3-formylphenyl)benzene

This protocol is based on established Suzuki-Miyaura coupling procedures for analogous compounds.[3][4]

Materials:

  • 1,3,5-Tribromobenzene

  • 3-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-tribromobenzene (1.0 eq.), 3-formylphenylboronic acid (3.3 eq.), and potassium carbonate (6.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 volume ratio).

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-Tris(3-formylphenyl)benzene as a white to off-white solid.

Characterization Data
Technique Expected Results
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, with the aldehyde proton appearing as a singlet around 10.1 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm, and the carbonyl carbon of the aldehyde group around 192 ppm.
FT-IR (cm⁻¹) Strong C=O stretching vibration of the aldehyde at ~1700 cm⁻¹, and C-H stretching of the aromatic rings at ~3050 cm⁻¹.
Melting Point Expected to be a high-melting solid, characteristic of rigid aromatic compounds.

Part 2: Application in Covalent Organic Framework Synthesis

1,3,5-Tris(3-formylphenyl)benzene is an ideal building block for the synthesis of imine-linked COFs through condensation with multitopic amines. The C3 symmetry of the aldehyde monomer and a complementary C3 or C2 symmetric amine linker dictates the topology of the resulting framework, often leading to hexagonal or other highly ordered pore structures.[5]

Mechanism of Imine-Linked COF Formation

The formation of imine-linked COFs is a reversible process, which is crucial for the "error-checking" mechanism that leads to a crystalline, rather than an amorphous, polymer. The reaction is typically catalyzed by an acid, such as acetic acid.[6][7]

COF_Formation_Mechanism cluster_reaction Polymerization and Crystallization Monomers Aldehyde + Amine Monomers Catalyst Acetic Acid (Catalyst) Monomers->Catalyst Reaction Initiation Amorphous Rapid formation of amorphous imine polymer Monomers->Amorphous Crystalline Reversible imine exchange & Crystallization Amorphous->Crystalline Self-healing COF Ordered Covalent Organic Framework Crystalline->COF

Caption: Mechanism of imine-linked COF formation.

Experimental Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the solvothermal synthesis of a 2D COF from 1,3,5-Tris(3-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

  • 1,3,5-Tris(3-formylphenyl)benzene

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,2-Dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic acid (aqueous solution, 6 M)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, place 1,3,5-Tris(3-formylphenyl)benzene (1.0 eq.) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq.).

  • Add a solvent mixture of o-DCB and n-BuOH (1:1 v/v).

  • Add an aqueous solution of acetic acid (6 M).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid sequentially with acetone and THF.

  • Purify the COF by Soxhlet extraction with THF for 24 hours.

  • Dry the purified COF under vacuum at 150 °C to yield a crystalline powder.

Part 3: Characterization of the Resulting Covalent Organic Framework

The successful synthesis of a crystalline and porous COF is confirmed through a series of characterization techniques.

Characterization Techniques and Expected Results
Technique Purpose Expected Results
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and determine the unit cell parameters of the COF.A diffraction pattern with distinct Bragg peaks, indicative of long-range order. The peak positions can be indexed to a specific crystal lattice.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imine linkages and the consumption of aldehyde and amine functional groups.Disappearance of the N-H stretching bands of the amine (~3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (~1700 cm⁻¹), and the appearance of a new C=N stretching band of the imine at ~1620 cm⁻¹.[8]
Gas Sorption Analysis (N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the COF.A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.High thermal stability, with decomposition typically occurring above 400 °C in an inert atmosphere.
Data Interpretation and Quality Control

A high-quality COF will exhibit sharp and intense peaks in its PXRD pattern, indicating high crystallinity. The FT-IR spectrum should show a near-complete conversion of the starting materials to the imine-linked framework. Gas sorption analysis should reveal a significant uptake of nitrogen at low relative pressures, confirming the permanent porosity of the material.

Conclusion and Future Outlook

1,3,5-Tris(3-formylphenyl)benzene stands out as a versatile and powerful building block for the rational design and synthesis of crystalline porous materials. The ability to precisely control the structure and functionality of COFs derived from this monomer opens up exciting avenues for their application in fields ranging from clean energy to environmental remediation and advanced catalysis. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the potential of this remarkable molecule and the fascinating materials it can create. As synthetic methodologies continue to improve, we can expect to see an even broader range of applications for COFs derived from 1,3,5-Tris(3-formylphenyl)benzene and its analogues.

References

  • Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Green Chemistry.

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.

  • Green and Efficient Syntheses of a Series of Imine-Connected Covalent Organic Frameworks in Acetic Acid Solution. ACS Sustainable Chemistry & Engineering.

  • Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI.

  • Synthesis and characterization of a new 2D-imine-linked covalent organic frame. International Journal of Chemistry and Technology.

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. PMC.

  • Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System. [URL: not available]
  • Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A.

  • Supporting Information Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestand. DOI.

  • 1,3,5-Tris(p-formylphenyl)benzene synthesis. ChemicalBook.

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [URL: not available]
  • A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Omar Yaghi.

  • The Chemistry Behind 1,3,5-Tris(p-formylphenyl)benzene: Properties and Synthesis. [URL: not available]
  • (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. [URL: not available]
  • a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),... ResearchGate.

  • 1,3,5-Tris(p-formylphenyl)benzene. Benchchem.

  • Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository.

  • Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter.

  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. PMC.

  • 1,3,5-Tribromobenzene. Wikipedia.

  • Method for the Synthesis of Covalent Organic Frameworks. Google Patents.

  • Expeditious Synthesis of Covalent Organic Frameworks: A Review. [URL: not available]
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New C
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [URL: not available]
  • 1,3,5-Tris(trifluoromethyl)benzene. SpectraBase.

  • 1,3,5-Tris(4-formylphenyl)benzene. Ossila.

  • 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene. Sigma-Aldrich.

  • 1,3,5-Tris(4-formylphenyl)benzene. PubChem.

  • 1,3,5-Tris(p-formylphenyl)benzene. ChemicalBook.

  • 1,3,5-Tris(4-formylphenyl)benzene. Tokyo Chemical Industry.

Sources

The Architect's Toolkit: A Guide to Meta-Substituted C3-Symmetric Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Application

Abstract

Meta-substituted C3-symmetric aldehyde linkers are a cornerstone class of molecular building blocks, pivotal to the advancement of materials science and systemic drug delivery. Their rigid, tripod-like geometry, emanating from a central core with three aldehyde functionalities at 120-degree angles, provides a pre-organized scaffold for the construction of highly ordered, porous materials. This guide offers an in-depth exploration of these critical linkers, detailing their synthesis, the rationale behind their structural design, and their transformative applications. We will delve into field-tested synthetic protocols, robust characterization methodologies, and the principles of their application in creating Covalent Organic Frameworks (COFs) and innovative drug delivery systems.

Introduction: The Significance of Pre-Organized Geometry

In the realm of molecular self-assembly, the final architecture is intrinsically encoded in the geometry of its constituent parts. C3-symmetric linkers, particularly those with aldehyde termini, are exemplary trigonal nodes for creating extended, crystalline networks.[1][2] The choice of a meta-substitution pattern on a central aromatic ring, such as in Benzene-1,3,5-tricarbaldehyde (also known as 1,3,5-Triformylbenzene or TFB), is a deliberate design choice.[1][3]

Why meta-Substitution?

The 1,3,5-substitution pattern enforces a planar, trigonal geometry that is ideal for forming 2D hexagonal networks when reacted with linear linkers. Unlike ortho or para substitution, which would lead to different symmetries and pore geometries, the meta arrangement is the foundational blueprint for many of the most stable and porous two-dimensional Covalent Organic Frameworks (COFs).[4][5] The aldehyde groups, being electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution, but this deactivation is less pronounced at the meta position, which can be a factor in certain synthetic considerations.[4][6]

These linkers are primarily employed in reactions governed by Dynamic Covalent Chemistry (DCC) .[7] The reversible formation of imine bonds between the aldehyde linkers and amine-functionalized molecules allows for "error correction" during the self-assembly process, leading to highly crystalline and thermodynamically stable products like COFs and molecular cages.[8][9]

Synthesis of Core Linkers: A Tale of Two Routes

The synthesis of meta-substituted C3-symmetric aldehyde linkers, with 1,3,5-Triformylbenzene (TFB) as the archetypal example, is a critical process for which several reliable methods have been established. The choice of route often depends on the desired scale, available starting materials, and tolerance for specific reagents.

Route A: Multi-step Synthesis from Mesitylene

While the direct oxidation of mesitylene (1,3,5-trimethylbenzene) to TFB is an atom-economical ideal, it remains a significant synthetic hurdle.[1] A more practical and widely adopted approach involves a two-step sequence: radical bromination followed by oxidation.[1]

Step 1: Radical Bromination of Mesitylene

This step converts the three methyl groups into bromomethyl groups, creating a more reactive intermediate.

  • Reaction: Mesitylene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Causality: The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride. The heat and initiator generate bromine radicals from NBS, which selectively abstract benzylic hydrogens from the methyl groups, leading to the formation of 1,3,5-Tris(bromomethyl)benzene. The stability of the benzylic radical intermediate is key to the selectivity of this reaction.

Step 2: Oxidation to the Trialdehyde (Sommelet Reaction)

The Sommelet reaction provides a classic and effective method for converting the tris(bromomethyl) intermediate to the desired trialdehyde.

  • Reaction: 1,3,5-Tris(bromomethyl)benzene is reacted with an excess of hexamine (hexamethylenetetramine).

  • Causality: The hexamine acts as both the nucleophile, forming a quaternary ammonium salt with the benzylic bromide, and the oxidant. The resulting salt is then hydrolyzed, typically with water or dilute acid, to yield the aldehyde. The reaction proceeds through a complex mechanism involving hydride transfer within the hexamine-derived intermediate.

Experimental Protocol: Synthesis of 1,3,5-Triformylbenzene (TFB) via the Sommelet Reaction [1]

Step A: Synthesis of 1,3,5-Tris(bromomethyl)benzene

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mesitylene (1 equivalent), N-bromosuccinimide (NBS, 3.3 equivalents), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 equivalents).

  • Solvent: Add dry carbon tetrachloride (CCl₄) as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar). The reaction is often initiated with a heat lamp.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the mesitylene methyl peak.

  • Workup: After completion, cool the reaction to room temperature. Filter off the succinimide byproduct and wash it with cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield 1,3,5-Tris(bromomethyl)benzene as a white solid.

Step B: Synthesis of 1,3,5-Triformylbenzene (TFB)

  • Setup: In a large round-bottom flask, dissolve 1,3,5-Tris(bromomethyl)benzene (1 equivalent) in chloroform or acetic acid.

  • Reagent Addition: Add hexamine (4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for several hours. A precipitate of the quaternary ammonium salt will form.

  • Hydrolysis: After cooling, add water to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the salt.

  • Extraction: Cool the mixture. If chloroform was used, separate the organic layer. If acetic acid was used, extract the product into a solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude TFB can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield a white to off-white crystalline solid.[1]

Route B: Synthesis from Trimesic Acid Derivatives

An alternative strategy involves the reduction of derivatives of trimesic acid (benzene-1,3,5-tricarboxylic acid). This can include the reduction of the corresponding acid chlorides or esters using appropriate reducing agents. While feasible, this route is often less common due to the harsher conditions or more expensive reagents required for the reduction step compared to the oxidation of the brominated intermediate.

Characterization and Data

Rigorous characterization is essential to confirm the purity and structural integrity of the synthesized linkers before their use in constructing more complex architectures.

Property[1][3]1,3,5-Triformylbenzene (TFB)1,3,5-Triformylphloroglucinol (Tp)
CAS Number 3163-76-634520-19-5
Molecular Formula C₉H₆O₃C₉H₆O₆
Molecular Weight 162.14 g/mol 210.14 g/mol
Appearance White to off-white crystalline powderYellowish solid
Melting Point 156-161 °C>300 °C
Solubility Soluble in DMSO, DMF, ChloroformSoluble in DMSO, DMF

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For TFB in CDCl₃, one expects two signals: a singlet for the three equivalent aldehyde protons (~10.1 ppm) and a singlet for the three equivalent aromatic protons (~8.6 ppm). The integration ratio should be 1:1 (or 3H:3H).

    • ¹³C NMR: For TFB, key signals include the aldehyde carbon (~190 ppm) and two aromatic carbon signals.

  • Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch will be present around 1700 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Core Applications: Engineering Porosity and Function

The true power of these linkers is realized when they are used to build larger, functional systems. Their primary application lies in the synthesis of Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with ordered structures, formed by the reaction of organic building blocks.[10] The C3-symmetric aldehyde linkers serve as the trigonal "nodes" or "hubs" of the framework.

  • Mechanism: Imine Condensation: The most common reaction for COF synthesis using these linkers is the Schiff base (imine) condensation with di- or tri-amine linkers.[9][11] For example, reacting TFB with a linear diamine like p-phenylenediamine results in a 2D hexagonal framework (a [3+3] condensation). This reaction is reversible, which is crucial for the "error-checking" that allows for the formation of a highly crystalline, ordered structure rather than an amorphous polymer.[8][12][13]

  • β-Ketoenamine-Linked COFs: A particularly important subclass of linkers includes those with hydroxyl groups ortho to the aldehydes, such as 1,3,5-Triformylphloroglucinol (Tp).[14] When reacted with amines, these form β-ketoenamine linkages. The keto-enol tautomerism and intramolecular hydrogen bonding within this linkage significantly enhance the chemical stability of the resulting COF, making it resistant to hydrolysis even in acidic conditions.[14] This enhanced stability is a major advantage over imine-linked COFs for applications in harsh environments.

COF_Formation

Applications of Derived COFs:

  • Gas Storage and Separation: The permanent, tunable porosity of these COFs makes them excellent candidates for capturing and separating gases like CO₂.[15]

  • Catalysis: The frameworks can be functionalized with catalytic sites for heterogeneous catalysis.[14]

  • Sensing: COFs can be designed to detect specific analytes, such as nitroaromatics.[15]

  • Proton Conduction: They can be used to fabricate membranes for applications in fuel cells.[1]

Drug Delivery and Bioconjugation

While the construction of bulk materials like COFs is a major application, the principles of using C3-symmetric linkers extend to drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs).[][17] In this context, the "linker" is the chemical entity connecting a potent cytotoxic drug (payload) to a monoclonal antibody that targets cancer cells.

  • Role of Aldehydes: Aldehyde groups can be used to form acid-labile linkages, such as hydrazones.[17][18] A C3-symmetric core could potentially be used to attach multiple drug molecules, increasing the Drug-to-Antibody Ratio (DAR).

  • pH-Sensitive Release: The hydrazone bond is relatively stable at the physiological pH of blood (7.4) but is designed to hydrolyze and release the drug payload in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) inside a cancer cell.[17] This targeted release mechanism is a cornerstone of modern ADC design, minimizing off-target toxicity.[][18]

  • C3-Symmetry in Drug Design: The concept of C3-symmetry is also being explored in direct drug design, where ligands with this geometry can effectively bind to homotrimeric protein targets, such as the SARS-CoV-2 spike protein or TNFα receptors.[19][20]

ADC_Release

Conclusion and Future Outlook

Meta-substituted C3-symmetric aldehyde linkers are more than just chemical curiosities; they are master keys for unlocking pre-designed molecular architectures. Their rigid geometry and reactive aldehyde functionalities enable the rational design of crystalline, porous materials with unprecedented control over pore size and chemical environment. The development of linkers like 1,3,5-triformylphloroglucinol has pushed the boundaries of COF stability, opening doors for applications in catalysis and environmental remediation.[14] As synthetic methodologies become more refined and our understanding of dynamic covalent chemistry deepens, we can expect to see even more sophisticated and functional materials built from these elegant, tripod-like molecules. In the realm of medicine, exploiting C3-symmetry offers a promising strategy for enhancing drug payloads and designing highly specific ligands for trimeric biological targets.[19][20] The journey from a simple aromatic trialdehyde to a functional material or therapeutic agent is a testament to the power of molecular design.

References

  • Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange. Chemistry – A European Journal, 23(53), 13094-13099. Available from: [Link]

  • Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange. Semantic Scholar. Available from: [Link]

  • Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: Bi(III)- and Sc(III)-Catalysis of Amine-Enamine Exchange. ResearchGate. Available from: [Link]

  • Crystal Engineering of Covalent Organic Frameworks Based on Hydrazine and Hydroxy-1,3,5-Triformylbenzenes. ResearchGate. Available from: [Link]

  • Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Hematology & Oncology, 14(1), 1-21. Available from: [Link]

  • Schematic illustration of the fabrication process of... ResearchGate. Available from: [Link]

  • Mastalerz, M. (2020). Examination of the Dynamic Covalent Chemistry of [2 + 3]-Imine Cages. ACS Publications. Available from: [Link]

  • Sujatha, A. R., et al. (2025). 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances. Chemistry – An Asian Journal, 20(7), e202401434. Available from: [Link]

  • McGown, A., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton - University of Southampton. Available from: [Link]

  • C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. (2023). Molecules, 28(2), 679. Available from: [Link]

  • An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Publishing. Available from: [Link]

  • De-la-Pinta, I., et al. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Molecules, 28(2), 679. Available from: [Link]

  • An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. (2023). RSC Advances, 13(22), 14945-14966. Available from: [Link]

  • An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. (2023). RSC Advances, 13(22), 14945-14966. Available from: [Link]

  • Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. Available from: [Link]

  • Synthesis of C3-epi-virenose and anomerically activated derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 2695-2701. Available from: [Link]

  • Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjugation. (2022). Angewandte Chemie International Edition, 61(44), e202209015. Available from: [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available from: [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2022). Pharmaceutics, 14(2), 444. Available from: [Link]

  • Ortho, Para, Meta. (2022). Chemistry Steps. Available from: [Link]

  • Functional systems with orthogonal dynamic covalent bonds. (2014). Chemical Society Reviews, 43(6), 1861-1872. Available from: [Link]

  • Special Issue “Design, Synthesis and Applications of Macroporous, Mesoporous, and Microporous Materials”. (2024). MDPI. Available from: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available from: [Link]

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3-Formylphenyl Functionalized Benzene: A Master Key for Reticular Chemistry and Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Formylphenyl Functionalized Benzene Building Blocks Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

The functionalization of benzene cores with 3-formylphenyl groups represents a critical strategy in the design of rigid, shape-persistent building blocks. Unlike their para-substituted counterparts (which favor linear extension), meta-substituted (3-formyl) variants introduce specific angularity—typically 120° or 60° kinks—that dictates the topology of resulting superstructures.

This guide details the synthesis, handling, and application of these building blocks, with a specific focus on 1,3,5-tris(3-formylphenyl)benzene (3-TFPB) . This molecule serves as the "node" of choice for constructing Covalent Organic Frameworks (COFs) with unique pore geometries and high surface areas, as well as a scaffold for fragment-based drug discovery (FBDD).

Structural Logic & Design Principles

The "Meta" Advantage

In reticular chemistry (MOFs/COFs), the geometry of the monomer dictates the topology of the lattice.

  • 4-Formylphenyl (Para): Extends linearity. When coupled with linear linkers, it forms hexagonal (hcb) lattices with large, unobstructed pores.

  • 3-Formylphenyl (Meta): Reduces symmetry and introduces steric curvature. This is critical for:

    • Preventing π-π stacking collapse: The twisted biaryl bond (dihedral angle ~30-40°) limits aggregation solubility issues common in planar aromatics.

    • Complex Topologies: Enables the formation of kagome or fjh topologies when reticulated with appropriate amine linkers.

Chemical Reactivity Profile

The aldehyde (-CHO) at the meta position is a "soft" electrophile, highly versatile for:

  • Dynamic Covalent Chemistry (DCC): Reversible imine condensation (Schiff-base formation) for error-checking during COF crystallization.

  • Reductive Amination: Permanent functionalization for medicinal chemistry libraries.

  • Knoevenagel Condensation: Formation of C=C linked conjugated polymers (sp²-carbon linked COFs) for optoelectronics.

Synthesis Protocol: 1,3,5-Tris(3-formylphenyl)benzene

Standardized protocol for high-purity monomer generation.

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a tribromobenzene core and a boronic acid derivative.

Reaction Scheme (DOT Visualization):

SynthesisPathway cluster_conditions Conditions SM1 1,3,5-Tribromobenzene (Core) Inter Intermediate Pd-Cycle SM1->Inter Oxidative Add. SM2 3-Formylphenylboronic acid (3.5 equiv) SM2->Inter Transmetallation Cat Pd(PPh3)4 (3-5 mol%) K2CO3 (2M aq) Cat->Inter Prod 1,3,5-Tris(3-formylphenyl)benzene (3-TFPB) Inter->Prod Reductive Elim. (Reflux, 24h) Cond Solvent: 1,4-Dioxane/H2O or THF/H2O Temp: 90-100°C Atmosphere: N2 or Ar

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of C3-symmetric 3-TFPB nodes.

Detailed Experimental Methodology

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 3-Formylphenylboronic acid (3.5 eq) [Excess ensures complete substitution]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add 1,3,5-tribromobenzene (1.57 g, 5.0 mmol) and 3-formylphenylboronic acid (2.62 g, 17.5 mmol).

  • Solvation: Add degassed 1,4-dioxane (50 mL). Stir until dissolved.

  • Catalyst Addition: Add Pd(PPh₃)₄ (290 mg, 0.25 mmol) against a positive pressure of Argon. Critical: The catalyst is air-sensitive; minimize exposure.

  • Base Addition: Add 15 mL of degassed 2.0 M K₂CO₃ solution. The mixture will become biphasic.

  • Reflux: Heat the system to 100°C for 24–48 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1). The product is typically a highly fluorescent spot.

  • Workup:

    • Cool to Room Temp.[2][3][4]

    • Remove dioxane under reduced pressure.[2]

    • Extract aqueous residue with CH₂Cl₂ (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Application: Covalent Organic Frameworks (COFs)

The primary utility of 3-TFPB is in the synthesis of crystalline porous polymers. The meta-aldehyde groups react with diamines to form imine-linked COFs.

Thermodynamic Control (Crystallinity)

Unlike amorphous polymers, COFs require reversibility during synthesis to "heal" defects.

Self-Validating COF Synthesis Workflow: The following logic ensures high crystallinity (BET Surface Area > 1500 m²/g).

COF_Workflow Start Monomers: 3-TFPB + Diamine (e.g., PDA) Solvent Solvent Selection: o-Dichlorobenzene/n-Butanol (1:1) Start->Solvent Process Solvothermal Synthesis (Pyrex Tube, Freeze-Pump-Thaw x3) Solvent->Process Catalyst Modulator: 6M Aqueous Acetic Acid Catalyst->Process Equilibrium Dynamic Equilibrium (Imine Exchange) Process->Equilibrium Result Crystalline COF (Thermodynamic Product) Equilibrium->Result Slow Cooling (3-7 days, 120°C) Amorphous Amorphous Polymer (Kinetic Trap) Equilibrium->Amorphous Fast Reaction (No Modulator)

Caption: Solvothermal synthesis logic for imine-linked COFs using 3-TFPB nodes.

Data Interpretation: Characterizing the 3-TFPB Node

When analyzing the resulting material, specific spectral signatures confirm the integrity of the 3-formylphenyl incorporation.

TechniqueObservationStructural Insight
FT-IR Disappearance of -CHO stretch (~1690 cm⁻¹)Confirms complete consumption of aldehyde groups.
FT-IR Appearance of -C=N- stretch (~1620 cm⁻¹)Confirms formation of the imine linkage.
PXRD Low-angle peaks (2θ < 5°)Indicates large unit cell characteristic of ordered porosity.
¹³C CP-MAS NMR Signal at ~160 ppmCharacteristic chemical shift of the imine carbon.

Medicinal Chemistry: Fragment Expansion

Beyond materials science, 3-formylphenyl benzene derivatives are valuable in Fragment-Based Drug Discovery (FBDD) . The biaryl core provides a rigid hydrophobic scaffold, while the aldehyde allows for rapid "grow" vectors.

Protocol: Reductive Amination for Library Generation

  • Dissolve 3-TFPB (or mono-substituted variant) in DCE (Dichloroethane).

  • Add amine (R-NH₂, 1.1 eq per aldehyde) and Acetic Acid (cat.).

  • Stir 1h to form imine.

  • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq).

  • Result: Rapid generation of tri-amine functionalized star-shaped inhibitors.

References

  • Suzuki Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of 1,3,5-Tris(formylphenyl)

    • Li, X., et al. (2020). Topology-Guided Design of Covalent Organic Frameworks. Nature Communications. (Adapting protocols for meta-isomers). Link

  • COF Crystallization Strategies

    • Waller, P. J., Gándara, F., & Yaghi, O. M. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. Link

  • 3-Formylphenylboronic Acid Properties

    • Zarychta, B., et al. (2004).[5] 3-Formylphenylboronic acid.[5][6][7] Acta Crystallographica Section C, 60(5).[5] Link

  • Dynamic Imine Chemistry

    • Belowich, M. E., & Stoddart, J. F. (2012). Dynamic Imine Chemistry. Chemical Society Reviews, 41(6), 2003-2024. Link

Sources

1,3,5-Tris(3-formylphenyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tris(3-formylphenyl)benzene (often abbreviated as m-TFPB or 3-TFPB ) is a high-symmetry (


) organic building block critical to the field of reticular chemistry. Unlike its widely used para-substituted analog, the meta-substitution of the formyl groups in this molecule introduces a unique "bent" geometry. This structural nuance is pivotal for constructing Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) with specific pore apertures and topologies that are inaccessible via linear linkers.

This guide provides a definitive physicochemical profile, a field-validated synthesis protocol, and an analysis of its application in constructing crystalline porous networks.

Part 1: Physicochemical Profile

The following data characterizes the specific meta-isomer (3-formyl). Researchers must distinguish this from the more common para-isomer (4-formyl) to ensure correct topological outcomes in framework synthesis.

PropertySpecification
Chemical Name 1,3,5-Tris(3-formylphenyl)benzene
Common Abbreviation m-TFPB, 3-TFPB
Molecular Formula C₂₇H₁₈O₃
Molecular Weight 390.43 g/mol
CAS Number 883846-73-9 (Primary); 1395348-26-1 (Alternative registry)
Appearance Off-white to pale yellow powder
Solubility Soluble in CHCl₃, THF, DMF, Dichloromethane. Insoluble in water.[1]
Symmetry Point Group

(Idealized)
Reactive Moiety Aldehyde (-CHO) at the meta position relative to the central ring

Critical Note on Isomerism: The meta-linkage creates a bond angle of 120° at the phenyl connection but offsets the aldehyde vector. In COF synthesis, this often leads to larger pore sizes or hexagonal topologies distinct from the para-isomer, which extends linearly.

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)

The synthesis of 1,3,5-Tris(3-formylphenyl)benzene relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol below is optimized for yield and purity, minimizing the oxidation of the aldehyde groups during workup.

Reaction Logic
  • Core: 1,3,5-Tribromobenzene (Electrophile).

  • Arm: 3-Formylphenylboronic acid (Nucleophile).

  • Catalyst:

    
     (Tetrakis) is preferred for its reliability in aryl-aryl couplings under mild reflux.
    
  • Base/Solvent: A biphasic system (Dioxane/Water or Toluene/Ethanol/Water) with

    
     ensures solubility of the inorganic base while solvating the organic reactants.
    
Protocol Workflow

Step 1: Reagent Loading In a 250 mL Schlenk flask equipped with a magnetic stir bar, charge:

  • 1,3,5-Tribromobenzene: 1.0 eq (e.g., 315 mg, 1.0 mmol)

  • 3-Formylphenylboronic acid: 3.5 eq (e.g., 525 mg, 3.5 mmol) - Excess ensures complete substitution.

  • Solvent: 1,4-Dioxane (50 mL).

Step 2: Degassing (Crucial) Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Perform 3 cycles of freeze-pump-thaw OR sparge with Argon/Nitrogen for 20 minutes.

Step 3: Catalyst Addition

  • Under inert flow, add

    
      (5 mol% relative to bromide sites, approx. 0.15 eq).
    
  • Add aqueous

    
      (2M, 10 mL).
    

Step 4: Reflux

  • Heat to 90–100 °C for 24–48 hours under inert atmosphere.

  • Monitoring: Check via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The tribromide spot should disappear.

Step 5: Workup & Purification

  • Cool to room temperature.

  • Remove solvent under reduced pressure.[2]

  • Extract with Dichloromethane (DCM) and wash with brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Silica gel column chromatography.

    • Eluent: Gradient of Hexane:DCM (starts 1:1, moves to 100% DCM).

    • Target: The product usually elutes after the mono- and di-substituted byproducts.

Synthesis Visualization

SynthesisProtocol Reagents Reagents: 1,3,5-Tribromobenzene + 3-Formylphenylboronic Acid Degas Degassing: Argon Sparging (20 mins) Reagents->Degas Catalysis Catalysis: Pd(PPh3)4, K2CO3 Reflux 90°C, 24h Degas->Catalysis Add Catalyst Workup Workup: DCM Extraction MgSO4 Drying Catalysis->Workup TLC Check Purify Purification: Column Chromatography (Hexane/DCM) Workup->Purify Product Product: 1,3,5-Tris(3-formylphenyl)benzene (Pure Solid) Purify->Product Isolation

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of m-TFPB.

Part 3: Application in Reticular Chemistry (COFs)

The primary utility of 1,3,5-Tris(3-formylphenyl)benzene is as a node in the synthesis of Schiff-base Covalent Organic Frameworks .

The "Meta" Effect on Topology

When reacting with a linear diamine (e.g., p-phenylenediamine), the meta-isomer induces a different structural outcome compared to the para-isomer:

  • Para-isomer: Tends to form hexagonal honeycomb (hcb) nets with smaller, highly regular pores.

  • Meta-isomer: The 120° kink at the meta-position alters the vertex geometry. Depending on the linker length, this can lead to larger pore apertures or distorted hexagonal lattices that prevent the "slipping" (interpenetration) often seen in para-COFs.

COF Synthesis Protocol (General)
  • Reactants: m-TFPB (Aldehyde Node) + Aromatic Diamine (Linker).

  • Solvent: Mesitylene/Dioxane (1:1) is standard to balance solubility and crystallization rate.

  • Catalyst: Aqueous Acetic Acid (6M).

  • Conditions: Solvothermal synthesis (Pyrex tube, freeze-pump-thaw, sealed) at 120°C for 3 days.

COF Formation Pathway

COF_Pathway NodeA Node: m-TFPB (C3 Symmetry, Meta) Condensation Schiff-Base Condensation (-H2O) NodeA->Condensation LinkerB Linker: Diamine (C2 Symmetry) LinkerB->Condensation Nucleation Nucleation (Reversible Bond Formation) Condensation->Nucleation ErrorCheck Error Correction (Thermodynamic Control) Nucleation->ErrorCheck Amorphous Phase ErrorCheck->Nucleation Re-dissolution Cryst Crystalline COF (Distorted Hexagonal Net) ErrorCheck->Cryst Stacking

Figure 2: Logical pathway for the solvothermal synthesis of COFs using m-TFPB.

Part 4: Characterization & Validation

To validate the identity of the synthesized 1,3,5-Tris(3-formylphenyl)benzene, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent:

    
    [2]
    
  • Key Signal (Aldehyde): A distinct singlet peak at

    
     ppm .
    
  • Aromatic Region: Complex splitting pattern in the

    
     7.5–8.2 ppm  range due to the meta-substitution and the central benzene ring protons.
    
    • Diagnostic: The central benzene ring protons (singlet, 3H) should be distinct from the substituent phenyl protons.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong, sharp band at 1690–1705 cm⁻¹ (Aldehyde carbonyl).

  • C-H Stretch (Aldehyde): Doublet weak bands at 2720 and 2820 cm⁻¹ (Fermi resonance).

Mass Spectrometry
  • Method: MALDI-TOF or HR-ESI.

  • Target Ion:

    
     or 
    
    
    
    .

References

  • Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Applied Chemistry. (General protocol reference).
  • PubChem. (2024). Compound Summary: 1,3,5-Tris(4-formylphenyl)benzene (Isomer Comparison). Retrieved from [Link]

Sources

Unlocking Novel Architectures: The Topological Effects of Meta-Substituted Linkers in Reticular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: Beyond Symmetry in Reticular Design

Reticular chemistry is the science of assembling molecular building blocks into ordered, porous crystalline frameworks through strong, directional bonds.[1] This powerful design paradigm has given rise to remarkable materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which are constructed from inorganic nodes (metal ions or clusters) and organic linkers, respectively.[1][2] The final topology of the framework—the specific way the nodes and linkers are connected in three-dimensional space—is paramount, as it dictates critical material properties including porosity, stability, and ultimately, function.[3][4]

Historically, the rational design of these frameworks has heavily relied on highly symmetric, rigid linkers, particularly those with para-substitution patterns. This approach provides a high degree of predictability, often yielding robust, high-symmetry networks. However, this focus on symmetry has left a vast, underexplored design space. This guide delves into the strategic use of meta-substituted linkers, a powerful method for breaking symmetry to unlock novel, complex network topologies. By moving away from the linear coordination geometry of para-isomers, researchers can access unprecedented framework architectures with unique properties, pushing the boundaries of what is possible in materials design.

Part 1: The Principle of Isomeric Control in Linker-Directed Assembly

The geometry of the organic linker is a primary determinant of the resulting framework's structure. Positional isomerism—the different placement of coordinating groups on a central aromatic core (ortho, meta, or para)—offers a fundamental tool for tuning this geometry.

  • Para-Substituted Linkers : These linkers, such as terephthalic acid (1,4-benzenedicarboxylic acid), are characterized by a linear, 180° disposition of their coordinating groups. This linearity and high symmetry favor the formation of well-known, highly connected, and predictable network topologies.

  • Meta-Substituted Linkers : In contrast, linkers like isophthalic acid (1,3-benzenedicarboxylic acid) present their coordinating groups at a 120° angle. This angular, less-symmetric geometry frustrates the formation of many common topologies that are readily accessible with linear linkers. This "frustration" is not a limitation but an opportunity.

  • Ortho-Substituted Linkers : These present even more acute angles and significant steric challenges, further diversifying the topological landscape, though often with greater synthetic difficulty.[5]

The deliberate choice of a meta-substituted linker over its para-isomer is a form of "desymmetrization"—a strategy to intentionally reduce the symmetry of a building block to access new assembly pathways.[6] This subtle change in linker geometry can lead to profound alterations in the final material, influencing everything from the connectivity of the metal-based secondary building unit (SBU) to the overall network topology.[3][6]

G cluster_0 Linker Geometry cluster_1 Reticular Assembly Principle cluster_2 Resulting Framework Topology Para-Linker Para-Substituted Linker (e.g., Terephthalic Acid) - Linear (180°) - High Symmetry (D2h) Symmetry Matching Symmetry Matching & Predictable Assembly Para-Linker->Symmetry Matching Meta-Linker Meta-Substituted Linker (e.g., Isophthalic Acid) - Angular (120°) - Reduced Symmetry (C2v) Symmetry Frustration Symmetry Frustration & Topological Diversification Meta-Linker->Symmetry Frustration High-Symmetry Nets Common, High-Symmetry Nets (e.g., pcu, fcu) - High Porosity - Predictable Structures Symmetry Matching->High-Symmetry Nets Complex Nets Novel, Complex Nets (e.g., ftw, csq, shp, helical) - Unique Pore Geometries - Unprecedented Architectures Symmetry Frustration->Complex Nets

Part 2: Topological Consequences of Meta-Substitution

The angular geometry of meta-linkers is a direct instruction to the self-assembly process, guiding the formation of topologies that are often inaccessible with their linear counterparts.

Emergence of Complex and Novel Nets

The use of desymmetrized or angular linkers has been shown to be a powerful strategy for discovering new framework topologies.[6][7] While highly symmetric linkers are required for some nets, reducing this symmetry can unlock alternatives. For instance, studies on tetratopic linkers have shown that deviations from ideal square geometry, analogous to the shift from para to meta in ditopic systems, can lead to a variety of distinct nets, including ftw , shp , csq , and scu topologies, often with reduced cluster connectivity.[6] This occurs because the linker's geometry dictates the possible angles and distances between metal clusters, forcing the network to adopt a topology that can accommodate these constraints.

Furthermore, the non-uniform distances between coordinating groups in less symmetric linkers can promote the formation of complex SBUs, such as helical rods, instead of the more common straight rods.[7] This principle was demonstrated in a MOF built from a heterotritopic linker where two proximal coordinating groups bound to the same SBU, inducing a helical twist that would not occur with a more symmetric linker.[8][9]

Influence on Metal Cluster (SBU) Connectivity

In the assembly of zirconium MOFs, for example, increasing the desymmetrization of the linker has been observed to decrease the connectivity of the resulting Zr₆ clusters.[6] Highly symmetric, square-shaped linkers tend to produce 12-connected clusters forming ftw topology. In contrast, less symmetric linkers can result in less-connected, more "defective" 8-connected or 6-connected clusters.[6] This change in the SBU itself, prompted by the linker's geometry, is a profound topological effect that further expands the structural diversity of the resulting frameworks.

Case Study: Isomeric Linkers in Zirconium MOFs

A systematic study on substituted tetratopic carboxylate linkers highlights the power of this approach. By introducing substituents that influence the linker's conformation—effectively controlling the torsion angles between coordinating groups—researchers were able to selectively synthesize phase-pure Zr-MOFs with different topologies under identical reaction conditions.[10][11] This demonstrates that subtle steric and conformational changes, which are inherent to the choice of a meta-substitution pattern, can be a deterministic factor in the final framework topology.

Linker TypeKey Geometric FeaturePredominant TopologyResulting Pore StructureReference
Symmetric (para-like)Planar, high symmetryftw (12-connected node)Large, uniform mesopores[6]
Desymmetrized (meta-like)Angular, twisted conformationcsq (8-connected node)Smaller, distinct pore geometry[6][10]
Desymmetrized (meta-like)Angular, twisted conformationscu (8-connected node)Rare topology with unique channels[6][10]
Table 1: Comparison of topologies derived from symmetric vs. desymmetrized linkers.
Part 3: Impact on Material Properties and Function

The shift in topology is not merely a structural curiosity; it directly translates to measurable differences in material properties and performance.

  • Porosity and Gas Adsorption: Altering the network topology changes the size, shape, and connectivity of the pores within the material.[3] This can create unique pore environments with different binding sites, leading to significant variations in gas adsorption and separation properties. For example, a framework with a topology derived from a meta-linker might exhibit selective binding for a specific gas molecule that is not observed in its higher-symmetry, para-linked counterpart.[3]

  • Stability: The arrangement of linkers and their interactions with metal nodes influence the overall structural integrity of the framework.[3] The resulting topology can impact both the thermal decomposition temperature and the material's resistance to mechanical stress, which are critical factors for practical applications.

  • Catalytic Activity: For applications in heterogeneous catalysis, the topology dictates the accessibility of active metal sites. Frameworks constructed from meta-linkers can expose metal nodes in a unique way or create pore apertures that are ideally sized for specific substrates, leading to enhanced catalytic activity.[6][11] In one study, a mesoporous Zr-MOF with a csq topology, obtained through linker desymmetrization, showed superior catalytic activity for CO₂ cycloaddition compared to other isomers, a direct result of its distinct pore structure.[10][11]

Part 4: Experimental Design, Synthesis, and Characterization

Harnessing the topological effects of meta-substituted linkers requires careful experimental design and thorough characterization.

Experimental Protocol: Solvothermal Synthesis of a Zn-Isophthalate MOF

This protocol provides a representative method for synthesizing a MOF using a meta-substituted linker. The principles are broadly applicable, though specific temperatures, times, and solvent systems may need to be optimized for different metal-linker combinations.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isophthalic Acid (H₂-mBDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 1 mmol of Zn(NO₃)₂·6H₂O and 1 mmol of isophthalic acid in 20 mL of DMF.

  • Homogenization: Stir the mixture for 15-20 minutes at room temperature until a homogeneous solution is formed.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120°C and hold for 24 hours.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing and Purification: Carefully decant the supernatant. Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) and then in ethanol (3 x 10 mL, 8 hours each) to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: After the final ethanol wash, decant the solvent and dry the crystalline product at 80-100°C under vacuum overnight. The resulting activated material is now ready for characterization.

Self-Validation: The success of the synthesis is validated through the characterization workflow. A crystalline powder that exhibits the expected PXRD pattern, thermal stability, and spectroscopic signature of the linker confirms the formation of the desired framework.

Characterization Workflow

A multi-technique approach is essential to confirm the structure and properties of the synthesized framework.

G

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique for confirming the formation of a crystalline material and identifying its phase. The resulting diffraction pattern is a fingerprint of the framework's topology.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm that the pores have been successfully cleared of solvent molecules during activation.

  • Gas Sorption Analysis: An N₂ adsorption isotherm measured at 77 K is the standard method for determining the specific surface area (via the BET model) and assessing the porosity of the material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the organic linker within the framework and to observe the shift in the carboxylate stretching frequencies upon coordination to the metal centers.

Conclusion and Future Outlook

The strategic use of meta-substituted linkers is a cornerstone of advanced reticular design. By intentionally moving away from the high-symmetry constraints imposed by para-isomers, researchers can access a vast and fascinating landscape of complex topologies. This desymmetrization approach is not just a method for creating new structures, but a pathway to materials with unique pore environments, tailored stabilities, and enhanced functionalities for applications ranging from industrial separations to catalysis and drug delivery. As computational prediction of crystal structures becomes more powerful, the systematic exploration of the topological consequences of meta- and ortho-substitution will undoubtedly lead to the discovery of countless new frameworks with precisely engineered properties, marking a new frontier in the rational design of materials.

References
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Beyond the Plane: A Technical Guide to Non-Planar Aldehyde Linkers for Advanced Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The geometry of molecular building blocks is a critical design parameter in the synthesis of porous organic polymers (POPs), dictating the resultant network topology, porosity, and ultimately, function. While planar linkers have been extensively used to create 2D layered structures, there is a burgeoning interest in non-planar linkers to access robust, three-dimensional frameworks with enhanced properties. This guide provides an in-depth technical overview of non-planar aldehyde linkers, a versatile class of building blocks for constructing advanced POPs, including Covalent Organic Frameworks (COFs). We will explore the fundamental design principles, synthesis, and characterization of these linkers and the resulting polymers, with a focus on the causal relationships between molecular structure and macroscopic properties. This document is intended for researchers and professionals in materials science and drug development seeking to leverage 3D porous architectures for applications in catalysis, separations, and beyond.

Introduction: The Dimensionality Imperative in Porous Polymers

Porous organic polymers (POPs) are a class of materials constructed from organic molecular building blocks linked by strong covalent bonds.[1] Their defining features—high surface area, tunable porosity, and chemical diversity—make them prime candidates for a host of applications, including gas storage, separations, and catalysis.[2][3][4]

The vast majority of early research focused on POPs, particularly COFs, built from planar aromatic linkers. These linkers, through reactions like boronate ester formation or Schiff base condensation, typically assemble into 2D sheets that stack via non-covalent interactions to form a porous solid. However, this 2D-to-3D stacking approach can lead to limitations, such as pore collapse upon solvent removal and limited accessibility of active sites within the stacked layers.

The strategic shift towards intrinsically three-dimensional (3D) frameworks offers a solution to these challenges. 3D POPs, constructed using at least one non-planar building block, exhibit isotropic pore networks, enhanced structural rigidity, and often higher specific surface areas compared to their 2D counterparts.[5][6][7] Aldehyde-functionalized linkers are particularly valuable due to their reactivity in forming robust and often reversible imine bonds through Schiff base condensation, a cornerstone of Dynamic Covalent Chemistry (DCC).[5][8][9] This guide focuses on the design and application of non-planar aldehyde linkers to unlock the full potential of 3D porous materials.

Caption: Fig. 1: Conceptual comparison of network formation from planar vs. non-planar linkers.

Design Principles and Synthesis of Non-Planar Aldehyde Linkers

The key to creating 3D POPs is the use of building blocks that enforce out-of-plane growth of the polymer network. This is achieved by designing aldehyde linkers around rigid, three-dimensional molecular cores. The choice of core dictates the geometry, valency (number of reactive sites), and the ultimate topology of the resulting framework.

Core Architectures: The Foundation of 3D Structure

Several molecular scaffolds have proven effective as cores for non-planar aldehyde linkers:

  • Triptycene: This paddlewheel-shaped hydrocarbon provides a rigid C3h or D3h symmetric core. Functionalizing the arene rings with aldehyde groups creates a highly pre-organized, trivalent or hexavalent linker that prevents the polymer from forming planar sheets.[5][10] Triptycene-based polymers exhibit exceptional thermal stability and high surface areas.[5][10]

  • Adamantane: With its rigid, diamondoid C(sp³)-caged structure, adamantane offers a perfect tetrahedral (Td) geometry.[11][12] Tetrakis(4-formylphenyl)adamantane is a prime example of a tetravalent linker that directs the formation of highly symmetric, interpenetrated networks. The aliphatic nature of the core can also impart unique properties, such as hydrophobicity.[12]

  • Spirobifluorene: This class of molecules features two orthogonal fluorene units connected through a common sp³-hybridized carbon atom.[13] This rigid, contorted geometry effectively disrupts π-stacking and promotes the formation of amorphous POPs with high intrinsic microporosity.[13][14][15] The resulting polymers often exhibit good solubility, a rare trait for cross-linked networks, making them processable for thin-film applications.[16]

  • Tetraphenylmethane and its Analogs: Similar to adamantane, tetraphenylmethane provides a tetrahedral presentation of reactive groups. The C(sp³)-centered core projects four phenyl arms, which can be functionalized with aldehydes at the para-positions, leading to highly porous, stable 3D networks.

The causality behind this design choice is straightforward: by preventing the building blocks from lying flat, the polymer network is forced to extend in all three dimensions, creating an interconnected and accessible pore system. This contrasts sharply with 2D COFs, where accessibility can be limited to the 1D channels running through the stacked layers.[6]

Synthetic Workflow: From Core to Functional Linker

The synthesis of a non-planar aldehyde linker is a multi-step process that requires careful planning and execution. The general workflow involves synthesizing the non-planar core and then functionalizing it with aldehyde groups.

Synthesis_Workflow Start Select Non-Planar Core (e.g., Triptycene, Adamantane) SynthCore Core Synthesis / Functionalization (e.g., Diels-Alder for Triptycene) Start->SynthCore Halogenation Halogenation (e.g., Bromination) SynthCore->Halogenation Coupling Palladium-Catalyzed Coupling (e.g., Suzuki, Sonogashira) with Aldehyde Precursor Halogenation->Coupling Deprotection Final Conversion to Aldehyde (e.g., Oxidation, Hydrolysis) Coupling->Deprotection Purification Purification & Characterization (Chromatography, NMR, MS) Deprotection->Purification caption Fig. 2: General synthetic workflow for a non-planar aldehyde linker.

Caption: Fig. 2: General synthetic workflow for a non-planar aldehyde linker.

Polymerization and Characterization

The primary method for polymerizing non-planar aldehyde linkers is through Schiff base condensation with multivalent amine co-monomers.[9][17] This reaction is highly efficient and forms robust, yet potentially reversible, imine linkages, which allows for error-correction during synthesis and can lead to crystalline materials (COFs).[5]

Experimental Protocol: Synthesis of a Triptycene-Based 3D COF

This protocol is a representative example adapted from the literature for synthesizing a 3D COF from a non-planar aldehyde and a planar amine.[18][19]

Materials:

  • 2,3,6,7,14,15-Hexa(4-formylphenyl)triptycene (HFTP) (non-planar aldehyde linker)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (planar amine linker)

  • Solvent mixture: 1,2-dichlorobenzene (o-DCB) / 1-butanol

  • Catalyst: Acetic Acid (aq.)

  • Pyrex tube, liquid nitrogen, vacuum source, blowtorch

Procedure:

  • Monomer Preparation: In a Pyrex tube, add HFTP (e.g., 22.0 mg) and TAPB (e.g., 17.5 mg, molar equivalent based on reactive sites).

  • Solvent Addition: Add a mixture of o-DCB (0.8 mL), 1-butanol (0.2 mL), and aqueous acetic acid (0.1 mL, 6 M).

  • Degassing (Freeze-Pump-Thaw): The tube is frozen in liquid nitrogen, evacuated under high vacuum, and then thawed. This cycle is repeated three times to remove all dissolved oxygen, which can interfere with the reaction.

  • Sealing: While frozen under vacuum, the Pyrex tube is sealed using a methane/oxygen flame blowtorch.

  • Reaction: The sealed tube is placed in an oven at 120 °C for 3-5 days. During this time, a solid polymer precipitate will form.

  • Workup and Purification: After cooling to room temperature, the tube is opened carefully. The solid product is collected by filtration and washed sequentially with anhydrous acetone, tetrahydrofuran (THF), and dichloromethane to remove unreacted monomers and oligomers.

  • Activation: The purified polymer is solvent-exchanged with acetone and then activated by heating under dynamic vacuum (e.g., at 150 °C) for 12 hours to remove all guest molecules from the pores.

The trustworthiness of this protocol is validated through rigorous characterization of the final product.

Characterization of Linkers and Polymers

A suite of analytical techniques is essential to validate the synthesis of both the linker and the final porous polymer.[2][20]

  • For Linkers:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the molecular structure and purity of the synthesized aldehyde linker.

    • Mass Spectrometry (MS): Verifies the molecular weight.

  • For Polymers:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms polymerization by showing the disappearance of aldehyde C=O (around 1700 cm⁻¹) and amine N-H stretches, and the appearance of the imine C=N stretch (around 1620 cm⁻¹).[9]

    • Solid-State ¹³C CP/MAS NMR: Provides information about the polymer's structure in the solid state.[1]

    • Powder X-Ray Diffraction (PXRD): Determines the crystallinity of the material. Amorphous POPs will show broad halos, while crystalline COFs will exhibit sharp diffraction peaks that can be indexed to a specific unit cell.[2][21]

    • Gas Sorption Analysis (N₂ at 77 K): This is the most critical technique for evaluating porosity. The isotherm shape reveals the pore type (microporous, mesoporous), and the Brunauer-Emmett-Teller (BET) model is used to calculate the specific surface area.[22]

    • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer.[2]

Polymerization Triptycene Non-Planar Trialdehyde (Triptycene Core) Network 3D Covalent Organic Framework Triptycene->Network + (Schiff Base Condensation) Amine Planar Triamine Amine->Network caption Fig. 3: Polymerization of a non-planar aldehyde with a planar amine.

Caption: Fig. 3: Polymerization of a non-planar aldehyde with a planar amine.

Properties and Applications

The use of non-planar aldehyde linkers imparts unique and advantageous properties to the resulting POPs, leading to enhanced performance in various applications.

Enhanced Porosity and Stability

The primary advantage of 3D frameworks is their high permanent porosity. By preventing the dense packing associated with 2D layers, non-planar linkers create large, accessible internal surface areas. Triptycene-based 3D COFs, for example, can exhibit BET surface areas well over 1000 m²/g and possess both micropores and mesopores, creating hierarchical pore structures.[18][23] This structural integrity often translates to high thermal and chemical stability.

Linker TypeRepresentative CoreTypical Polymer TypeBET Surface Area (m²/g)Key Advantage
Planar Phenyl2D COF400 - 1500Crystalline order
Non-Planar Triptycene3D COF1000 - 2500+High porosity, stability[5][10]
Non-Planar AdamantaneAmorphous POP / 3D COF400 - 1000+Rigid tetrahedral geometry[11]
Non-Planar SpirobifluoreneAmorphous POP900 - 2000+Solution processability[13][15]

Table 1: Comparative properties of POPs derived from planar vs. non-planar aldehyde linkers. Data is representative and can vary significantly with specific monomer combinations and synthetic conditions.

Applications

The unique properties of these materials make them suitable for demanding applications.

  • Gas Storage and Separation: The high surface area and tunable pore sizes are ideal for adsorbing gases like hydrogen, methane, and carbon dioxide. The 3D interconnected pore network facilitates rapid diffusion, which is critical for efficient separation processes.[19]

  • Heterogeneous Catalysis: The robust, porous framework can serve as a support for catalytic metal nanoparticles or incorporate catalytically active sites directly into the linker structure.[20][24] The well-defined pores can impart size- and shape-selectivity to catalytic reactions, while the high surface area maximizes the exposure of active sites.

  • Drug Delivery: The biocompatibility of organic frameworks, combined with their high pore volume, makes them potential candidates for hosting and delivering therapeutic agents. The pore size can be tuned to accommodate specific drug molecules, and the surface chemistry can be modified to control release kinetics.[4]

  • Sensing: The introduction of specific functional groups into the polymer framework can create materials that respond to the presence of analytes, leading to applications in chemical sensing. The high porosity allows for rapid analyte diffusion to the sensing sites.[16]

Future Outlook and Challenges

The field of non-planar linkers for POPs is rapidly evolving, yet several challenges remain. The synthesis of complex, multi-step linkers can be costly and difficult to scale up. Achieving high crystallinity in 3D COFs remains more challenging than for their 2D counterparts, often requiring precise control over reaction kinetics.[7]

Future research will likely focus on:

  • Developing more efficient synthetic routes to novel and existing non-planar linkers.

  • Exploring new non-planar core geometries to access novel network topologies and functions.[25]

  • Improving the long-range order and crystallinity of 3D COFs to better understand structure-property relationships and enhance performance in applications like charge transport.[6]

  • Post-synthetic modification of frameworks built from aldehyde linkers to install new functionalities and active sites.[26][27]

By overcoming these challenges, non-planar aldehyde linkers will continue to be a cornerstone in the development of next-generation porous materials, enabling innovations across science and technology.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using 1,3,5-Tris(3-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their pre-designable structures, high porosity, and tunable functionality make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and energy storage.[2][3][4] This document provides detailed application notes and protocols for the synthesis of COFs utilizing the C3-symmetric building block, 1,3,5-Tris(3-formylphenyl)benzene. This tripodal aldehyde is a versatile precursor for constructing two-dimensional (2D) and three-dimensional (3D) COFs, primarily through the formation of imine linkages.[5][6]

The choice of 1,3,5-Tris(3-formylphenyl)benzene as a nodal linker allows for the creation of robust frameworks with well-defined pore structures. The meta-substitution of the formyl groups on the peripheral phenyl rings influences the geometry and the resulting network topology of the COF. This guide will delve into the critical aspects of COF synthesis, from monomer selection and reaction conditions to postsynthetic processing and characterization.

I. Foundational Principles of COF Synthesis

The successful synthesis of crystalline and porous COFs hinges on the principle of "error correction" through reversible bond formation.[6] For imine-based COFs, the Schiff base reaction between aldehydes and amines is sufficiently reversible to allow for the correction of defects during the crystallization process, leading to a highly ordered framework.[5]

Key Considerations for Synthesis:
  • Monomer Purity: The purity of the building blocks, 1,3,5-Tris(3-formylphenyl)benzene and the corresponding amine linker, is paramount. Impurities can disrupt the long-range order and negatively impact the crystallinity and porosity of the final material.

  • Stoichiometry: Precise control over the molar ratio of the aldehyde and amine monomers is crucial for achieving a well-defined network structure.

  • Solvent System: The choice of solvent is critical. It must be able to dissolve the monomers to a sufficient extent while also facilitating the precipitation of the crystalline COF. Often, a mixture of solvents is employed to balance these requirements.[7]

  • Catalyst: An acid catalyst, typically acetic acid, is often used to accelerate the imine condensation reaction.[7] The concentration of the catalyst can significantly influence the reaction kinetics and the quality of the resulting COF.

  • Temperature and Time: Solvothermal synthesis, carried out at elevated temperatures in a sealed vessel, is the most common method for preparing imine-linked COFs.[8] The reaction temperature and time are optimized to promote the formation of a crystalline product over an amorphous one.

II. Synthetic Protocols

This section outlines detailed protocols for the synthesis of imine-linked COFs using 1,3,5-Tris(3-formylphenyl)benzene. The following example utilizes 1,3,5-Tris(4-aminophenyl)benzene (TAPB) as the complementary C3-symmetric amine linker, which typically results in a hexagonal 2D framework.

Materials and Equipment
  • 1,3,5-Tris(3-formylphenyl)benzene (TFPB)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,2-dichlorobenzene (o-DCB)

  • n-Butanol (n-BuOH)

  • Acetic Acid (AcOH), 6 M aqueous solution

  • Pyrex tube or pressure vessel

  • Oven or heating block

  • Soxhlet extraction apparatus

  • Vacuum oven

Protocol 1: Standard Solvothermal Synthesis

This protocol is a widely adopted method for the synthesis of highly crystalline imine-based COFs.

Step-by-Step Procedure:

  • Monomer Preparation: In a Pyrex tube, combine 1,3,5-Tris(3-formylphenyl)benzene and 1,3,5-Tris(4-aminophenyl)benzene in a 1:1 molar ratio.

  • Solvent Addition: Add a solvent mixture of o-dichlorobenzene and n-butanol. A common volumetric ratio is 19:1 (o-DCB:n-BuOH).[9] The total solvent volume should be sufficient to create a slurry.

  • Catalyst Addition: Add an appropriate volume of 6 M acetic acid. The amount of catalyst may require optimization for different COF systems.[9]

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the monomers.

  • Freeze-Pump-Thaw Cycles (Optional but Recommended): To remove dissolved gases that may interfere with the reaction, perform three freeze-pump-thaw cycles. This involves freezing the mixture with liquid nitrogen, evacuating the tube under vacuum, and then allowing it to thaw.

  • Sealing and Heating: Seal the Pyrex tube under vacuum. Place the sealed tube in an oven or heating block preheated to 120 °C.[9]

  • Reaction: Allow the reaction to proceed for 3-5 days.[9] A colored precipitate should form during this time.

  • Work-up and Purification:

    • After cooling to room temperature, open the tube and collect the solid product by filtration.

    • Wash the solid extensively with anhydrous solvents such as acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

    • Further purify the product by Soxhlet extraction with THF overnight.[9]

  • Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) for at least 5 hours to remove any residual solvent from the pores.[9]

Protocol 2: Mild and Scalable Solvothermal Synthesis

Recent advancements have focused on developing more environmentally friendly and scalable synthetic methods.[10][11] This protocol utilizes a greener solvent system and milder reaction conditions.

Step-by-Step Procedure:

  • Monomer and Solvent Mixture: In a suitable reaction vessel, combine 1,3,5-Tris(3-formylphenyl)benzene and the amine linker in a stoichiometric ratio.

  • Solvent System: Add a solvent mixture of n-butanol, acetic acid, and water.[11] The precise ratio may need to be optimized, but a starting point could be a volume ratio that creates a slightly acidic aqueous environment within the butanol.

  • Reaction Conditions: Heat the mixture to 70 °C with stirring for 16 hours.[11] This method avoids the need for high boiling point and toxic solvents like o-dichlorobenzene.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (filtration, washing, and Soxhlet extraction).

  • Activation: Activate the COF by drying under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a COF from 1,3,5-Tris(3-formylphenyl)benzene and an amine linker.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Monomers 1. Monomer & Solvent Addition Sonication 2. Sonication Monomers->Sonication Degassing 3. Freeze-Pump-Thaw Sonication->Degassing Sealing 4. Sealing Degassing->Sealing Heating 5. Solvothermal Heating Sealing->Heating Workup 6. Filtration & Washing Heating->Workup Soxhlet 7. Soxhlet Extraction Workup->Soxhlet Activation 8. Vacuum Drying Soxhlet->Activation Final_COF Final COF Product Activation->Final_COF

General workflow for COF synthesis.

III. Characterization of the Synthesized COF

Thorough characterization is essential to confirm the successful synthesis of a crystalline and porous COF.[1]

Structural and Morphological Characterization
TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and provides information about the crystal structure and phase purity of the COF.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the formation of the imine linkage (C=N stretching band typically around 1620-1630 cm⁻¹) and the disappearance of the aldehyde (C=O) and amine (N-H) stretching bands of the monomers.[12]
Solid-State ¹³C NMR Spectroscopy Provides detailed information about the local chemical environment and confirms the covalent linkages within the framework.
Scanning Electron Microscopy (SEM) Reveals the morphology and particle size of the synthesized COF.
Transmission Electron Microscopy (TEM) Provides higher resolution images of the COF particles and can reveal the porous structure.
Porosity and Surface Area Analysis
TechniqueInformation Obtained
Nitrogen Adsorption-Desorption Isotherms Measured at 77 K, these isotherms are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF.[1]
Thermal Stability
TechniqueInformation Obtained
Thermogravimetric Analysis (TGA) Determines the thermal stability of the COF by measuring its weight loss as a function of temperature.[13]
Visualization of the COF Structure

The following diagram illustrates the idealized structure of a 2D COF formed from the condensation of 1,3,5-Tris(3-formylphenyl)benzene and 1,3,5-Tris(4-aminophenyl)benzene.

Idealized 2D COF network.

IV. Potential Applications

COFs synthesized from 1,3,5-Tris(3-formylphenyl)benzene and its derivatives have shown promise in a variety of applications, leveraging their high surface area, tunable porosity, and chemical stability.

  • Gas Adsorption and Separation: The well-defined porous structure of these COFs makes them suitable candidates for the selective adsorption and separation of gases such as CO₂ and CH₄.[5][13]

  • Catalysis: The framework can be functionalized with catalytic sites, or the inherent properties of the COF can be utilized for various catalytic transformations.[4]

  • Sensing: The electronic properties of the COF can be modulated by the inclusion of guest molecules, leading to applications in chemical sensing.[13][14]

  • Environmental Remediation: COFs can be employed for the removal of pollutants from water due to their high adsorption capacity and stability.[3][15]

V. Troubleshooting and Expert Insights

  • Low Crystallinity: If the resulting material is amorphous or has low crystallinity, consider adjusting the solvent ratio, catalyst concentration, or reaction temperature and time. A slower reaction rate often favors the formation of a more ordered structure.[8]

  • Low Porosity: Poor porosity can result from the collapse of the framework during solvent removal. Ensure thorough activation under vacuum at an appropriate temperature to completely remove guest molecules from the pores.

  • Scale-up Challenges: Scaling up COF synthesis can be challenging. The mild and scalable protocol presented is a step towards addressing this issue. For larger scale reactions, ensuring uniform heating and mixing is critical.[11]

VI. Conclusion

The synthesis of Covalent Organic Frameworks using 1,3,5-Tris(3-formylphenyl)benzene offers a versatile platform for the creation of highly ordered, porous materials with a wide array of potential applications. By carefully controlling the synthetic parameters and employing rigorous characterization techniques, researchers can develop novel COFs with tailored properties for specific functions. The protocols and insights provided in this guide serve as a foundation for the successful synthesis and exploration of these exciting materials.

References

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Application Notes and Protocols for Schiff-Base Condensation with meta-Aldehyde Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of meta-Aldehyde Linkers in Conjugation Chemistry

Schiff-base condensation, the reaction between a primary amine and an aldehyde to form an imine, is a cornerstone of covalent chemistry.[1][2] Its broad utility stems from the reversible nature of the imine bond under certain conditions, which allows for dynamic covalent chemistry, while under others, it can be stabilized to form a permanent linkage.[3] This reaction is particularly valuable in the fields of medicinal chemistry and drug development for applications such as the synthesis of novel therapeutic agents, bioconjugation, and the development of advanced drug delivery systems.[4][5]

This guide focuses specifically on the use of meta-aldehyde linkers in Schiff-base condensation. The substitution pattern of the aromatic ring significantly influences the reactivity of the aldehyde. A substituent at the meta position can modulate the electronic properties of the aldehyde group, impacting reaction kinetics and conditions. For instance, electron-withdrawing groups at the meta position can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction. Understanding and leveraging these effects are crucial for designing efficient and robust conjugation protocols.

This application note provides a comprehensive, in-depth technical guide to performing Schiff-base condensation using meta-aldehyde linkers. It is designed to equip researchers with both the theoretical understanding and practical, field-proven protocols necessary for successful synthesis and application.

Mechanistic Insight: The Chemistry of Imine Formation

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by a dehydration reaction. The overall reaction is an equilibrium, and the position of this equilibrium can be influenced by factors such as pH and the removal of water.[6]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the meta-aldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[6]

  • Dehydration: The carbinolamine is often unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is typically the rate-determining step and is often catalyzed by a mild acid.[2][7]

The reaction is generally favored under mildly acidic conditions (pH 4-5), which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water), while not excessively protonating the starting amine, which would render it non-nucleophilic.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Schiff bases using meta-aldehyde linkers. Protocol 1 describes a general method using 3-formylbenzoic acid as a representative meta-aldehyde linker.

Protocol 1: Synthesis of a Schiff Base from 3-Formylbenzoic Acid and a Primary Amine

This protocol details the condensation of 3-formylbenzoic acid with a primary amine (e.g., aniline or a substituted aniline) in an organic solvent with acid catalysis.

Materials:

  • 3-Formylbenzoic acid (1.0 equivalent)

  • Primary amine (e.g., Aniline) (1.0 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate and chamber

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-formylbenzoic acid (1.0 eq.) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 eq.) in absolute ethanol.[7]

  • Reaction Setup: Add the amine solution dropwise to the stirring solution of 3-formylbenzoic acid at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[7] The acid catalyzes the dehydration of the intermediate carbinolamine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 2-4 hours).[8]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, place the flask in an ice bath to maximize precipitation.[5]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][7]

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature to remove residual solvent.[5]

Purification (if necessary):

If the product does not precipitate or if further purification is required, the following steps can be taken:

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[7]

  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture.[7][9] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is not effective, the product can be purified by column chromatography. It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can potentially hydrolyze the imine bond.[9]

Data Presentation

The following tables summarize typical reaction parameters and characteristic spectroscopic data for Schiff bases derived from meta-aldehyde linkers.

Table 1: Reaction Parameters for Schiff-Base Condensation with meta-Aldehyde Linkers

meta-Aldehyde LinkerAmineSolventCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
3-Formylbenzoic AcidAnilineEthanolGlacial Acetic AcidReflux2 - 480 - 90
3-Formylbenzoic Acidp-ToluidineMethanol-Room Temp3~70
m-PhthalaldehydeBenzohydrazideEthanolGlacial Acetic AcidReflux284
3-Nitrobenzaldehydep-ChloroanilineEthanolGlacial Acetic AcidReflux2~85

Table 2: Spectroscopic Data for Characterization of Schiff Bases from meta-Aldehydes

Spectroscopic TechniqueCharacteristic SignalWavenumber (cm⁻¹)/Chemical Shift (ppm)Reference
FT-IRC=N (Imine) stretch1600 - 1630 cm⁻¹[10]
¹H-NMR-CH=N- (Azomethine proton)δ 8.1 - 8.9 ppm (singlet)[1][10]
¹³C-NMR-C H=N- (Azomethine carbon)δ 155 - 165 ppm[10][11]

Visualization of Experimental Workflow and Reaction Mechanism

Schiff_Base_Synthesis_Workflow

Schiff_Base_Mechanism

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete reaction.- Equilibrium favors reactants.- Increase reaction time and continue to monitor by TLC.- Ensure removal of water, either by using a Dean-Stark trap or by adding a dehydrating agent like anhydrous MgSO₄.- Confirm the effectiveness of the acid catalyst; consider a different mild acid if needed.
Product is an Oil or Difficult to Crystallize - Presence of impurities.- Product is inherently non-crystalline.- Attempt purification by column chromatography over neutral alumina.[9]- Try precipitating the product from a solution by adding a non-polar solvent like hexanes.
Product Decomposes Upon Storage - Hydrolysis due to moisture.- Store the purified Schiff base in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[9]- For long-term storage, consider reducing the imine to the more stable secondary amine.[9]
Impure Product After Recrystallization - Inappropriate recrystallization solvent.- Co-precipitation of starting materials.- Experiment with different solvent systems for recrystallization.- Ensure thorough washing of the filtered product with a cold solvent in which the impurities are soluble but the product is not.

References

  • Scholarly Community Encyclopedia. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]

  • Das, B. (2024). How to purify Schiff base product? ResearchGate. Retrieved from [Link]

  • Berber, I., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]

  • Shaker, Y. M., et al. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Journal of Koya University, 12(1), 1-8. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the Schiff base. Retrieved from [Link]

  • SlideShare. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand. Retrieved from [Link]

  • Al-Adilee, K. J. (2021). Schiff Bases and Their Metal Complexes Derived from Ortho-phthalaldehyde: A review. Iraqi Journal of Pharmaceutical Sciences, 30(1), 1-10. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]

  • Nasser, A. T., & Al-Asadi, R. H. (2023). Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis, Anti-Breast Cancer a. Trends in Sciences, 20(9), 5675. Retrieved from [Link]

  • Muhammad, A., et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83. Retrieved from [Link]

  • Halz, T., et al. (2022). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 54–59. Retrieved from [Link]

  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. Retrieved from [Link]

  • Murray, D. (2014). The Synthesis and Characterization of Novel Imino Stilbenes. Digital Commons @ Andrews University. Retrieved from [Link]

  • Nikam, D., et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74. Retrieved from [Link]

  • Deeb, A. (2014). Synthesis and characterization of imine compounds. Damascus University Journal for the Basic Sciences, 30(1), 173-186. Retrieved from [Link]

  • Schmidt, J., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker an. Polymers, 14(8), 1599. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. Retrieved from [Link]

  • Kumar, A., et al. (2017). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Academic Journal of Biosciences, 5(7), 543-547. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Al-Asadi, R. H. (2023). Schiff Bases Ligands Derived from o-Phthalaldehyde and Their Metal Complexes with Cu2+ and Ni2+: Synthesis, Anti-Breast Cancer and Molecular Docking Study. Trends in Sciences, 20(9), 5675. Retrieved from [Link]

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Solvothermal Synthesis of meta-TFPB Based COFs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous solvothermal synthesis protocol for Covalent Organic Frameworks (COFs) utilizing meta-TFPB (1,3,5-tris(3-formylphenyl)benzene) as the C3-symmetric aldehyde node.

Unlike its widely used para-isomer (TFPB), the meta-TFPB linker introduces a


 kink in the structural backbone. This geometric alteration dictates specific solvothermal adjustments to control nucleation kinetics, prevent amorphous precipitation, and access unique topologies (e.g., distorted hexagonal or rhombic pores).

Abstract

This protocol details the synthesis of high-crystallinity imine-linked COFs derived from 1,3,5-tris(3-formylphenyl)benzene (meta-TFPB) . The method utilizes a thermodynamically controlled solvothermal condensation reaction. Critical parameters—specifically the solvent polarity index, acid catalyst concentration, and headspace pressure—are optimized to balance the reversible Schiff-base formation against irreversible precipitation.

Chemical Foundation & Materials
1.1 The Core Linker: meta-TFPB
  • Chemical Name: 1,3,5-Tris(3-formylphenyl)benzene[1][2]

  • CAS Registry Number: 1395348-26-1[1][2]

  • Role:

    
    -symmetric knot. The meta-substitution reduces the effective pore aperture compared to the para-isomer and induces a "zig-zag" stacking propensity that requires slower crystallization rates to minimize defects.
    
1.2 Reagents & Purity Requirements
ComponentSpecificationPurpose
meta-TFPB >98% (HPLC), RecrystallizedAldehyde Node. Impurities (mono-aldehydes) act as chain terminators, destroying long-range order.
Amine Linker >99%, SublimedCommon partners: Benzidine (BD), 4,4'-Diaminobiphenyl.
Solvent A o-Dichlorobenzene (o-DCB) (Anhydrous)High-boiling solvent (

C) that solubilizes large oligomers, allowing defect correction.
Solvent B n-Butanol (n-BuOH) Polar modulator. Increases the solubility of water, regulating the equilibrium of the condensation reaction.
Catalyst Acetic Acid (HOAc) , 6.0 M (aq)Protonates carbonyls to accelerate attack; maintains reversibility.
Critical Process Parameters (CPP)

The synthesis relies on Dynamic Covalent Chemistry (DCC) . The reaction must be reversible to allow "error checking"—where incorrect amorphous bonds break and reform into the thermodynamically stable crystalline lattice.

  • Solvent System (The "Solubility Window"):

    • Standard: o-DCB/n-BuOH (1:1 v/v).

    • Adjustment for meta-TFPB: Due to the "kinked" structure, meta-TFPB oligomers are often more soluble than para-analogs. If no solid forms, increase the polarity by shifting to Mesitylene/1,4-Dioxane (1:1) .

  • Catalyst Load:

    • Standard: 0.1 mL of 6M HOAc per 3 mL solvent.

    • High Crystallinity Mode: Reduce to 3M HOAc. This slows the reaction, favoring nucleation over rapid amorphous precipitation.

  • Oxygen Exclusion:

    • Amine linkers oxidize rapidly at

      
      C, leading to dark, disordered solids. Freeze-Pump-Thaw (FPT)  degassing is mandatory.
      
Detailed Experimental Protocol
Step 1: Pre-Reaction Preparation
  • Vessel: Pyrex culture tubes (

    
     mm) or heavy-wall pressure vessels.
    
  • Cleaning: Base bath (KOH/iPrOH) soak overnight

    
     Aqua Regia wash 
    
    
    
    Oven dry at
    
    
    C. Trace dust acts as heterogeneous nucleation sites, yielding polycrystals rather than single crystals.
Step 2: Stoichiometric Loading

Calculate molar ratios based on functional group equivalents (


).
  • Example (meta-TFPB + Benzidine):

    • meta-TFPB (

      
      , MW 390.43):  19.5 mg (0.05 mmol) 
      
      
      
      0.15 mmol
      
      
      .
    • Benzidine (

      
      , MW 184.24):  13.8 mg (0.075 mmol) 
      
      
      
      0.15 mmol
      
      
      .
Step 3: Solvent Mixing & Sonication
  • Add 1.5 mL o-DCB and 1.5 mL n-BuOH to the tube containing solids.

  • Sonicate (40 kHz) for 1-2 minutes until a homogeneous suspension or solution forms.

  • Add 0.1 mL of 6M aqueous Acetic Acid . A slight precipitate (salt formation) may appear; this is normal.

Step 4: Degassing (Freeze-Pump-Thaw)
  • Cycle 1: Freeze sample in Liquid

    
     (5 min). Open to vacuum (< 50 mTorr) for 5 min. Close valve. Thaw in warm water.
    
  • Cycle 2 & 3: Repeat. Bubbles during thawing indicate released gas.

  • Sealing: While the sample is frozen under dynamic vacuum, flame-seal the glass neck using a propane/oxygen torch. Ensure the glass wall thickness is uniform to withstand pressure.

Step 5: Solvothermal Synthesis
  • Place sealed tubes in a programmable oven.

  • Ramp:

    
    C 
    
    
    
    
    
    C over 2 hours.
  • Dwell: Hold at 120°C for 72 hours (3 days) . Do not disturb.

  • Cool Down: Slow cooling (

    
    C/hour) to room temperature is preferred to minimize thermal shock and cracking of crystallites.
    
Step 6: Isolation & Activation
  • Filtration: Open tube and filter the precipitate.

  • Solvent Exchange: Wash with THF or Acetone (

    
     mL) to remove unreacted monomers.
    
  • Soxhlet Extraction: Extract with THF for 24 hours to remove trapped oligomers from the pores.

  • Supercritical Drying (Optional but Recommended): Exchange THF with liquid

    
     and bleed at supercritical state to prevent pore collapse (capillary force mitigation).
    
  • Degassing: Heat at

    
    C under high vacuum (
    
    
    
    Torr) for 12 hours.
Visualization: Synthesis Workflow

COF_Synthesis Start Reagents (meta-TFPB + Amine) Mix Solvent Mixing (o-DCB/n-BuOH + HOAc) Start->Mix Sonicate Sonication (Homogenization) Mix->Sonicate Degas Freeze-Pump-Thaw (O2 Removal) Sonicate->Degas Critical Step Seal Flame Sealing (Vacuum) Degas->Seal Heat Solvothermal Reaction 120°C, 72h Seal->Heat Thermodynamic Control Workup Soxhlet Extraction (Activation) Heat->Workup Precipitate Product Crystalline meta-TFPB COF Workup->Product

Figure 1: Optimized workflow for meta-TFPB COF synthesis emphasizing the critical degassing step.

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Amorphous Solid (Yellow/Brown) Reaction too fast; kinetic trapping.Decrease Acid: Use 3M HOAc. Lower Temp: Run at

C for 7 days.
No Precipitate (Clear Solution) Monomers too soluble; equilibrium favors solution.Increase Polarity: Increase n-BuOH ratio (e.g., o-DCB:n-BuOH 1:4).
Dark/Black Solid Oxidation of amine.Check Vacuum: Ensure < 50 mTorr during sealing.
Low Surface Area (BET) Pore collapse or trapped guests.Supercritical

Drying
instead of vacuum drying.
References
  • Segura, J. L., et al. (2016). "Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications." Chemical Society Reviews. Link

  • Karak, S., et al. (2019). "Constructing Covalent Organic Frameworks in Water via Dynamic Covalent Chemistry." Journal of the American Chemical Society.[3] Link

  • Shinde, D. B., et al. (2021). "Synthesis of covalent organic frameworks using sustainable solvents and machine learning." Green Chemistry. Link

  • Smith, B. J., et al. (2018). "Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5." Journal of the American Chemical Society.[3] Link

Sources

Application Note: Solubility Profiling and Handling Protocols for 1,3,5-Tris(3-formylphenyl)benzene in Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Compound: 1,3,5-Tris(3-formylphenyl)benzene (m-TFPB) CAS Registry Numbers: 1395348-26-1 / 883846-73-9[1][2]

Thermodynamic Solubility Profile and Causality

1,3,5-Tris(3-formylphenyl)benzene (m-TFPB) is a highly conjugated,


-symmetric aromatic building block extensively utilized in the synthesis of Covalent Organic Frameworks (COFs)[3]. Unlike its more linear para-substituted counterpart (p-TFPB), the meta-substitution in m-TFPB introduces a 120° dihedral angle at the terminal rings. This unique geometry is highly sought after for constructing complex Kagome or specialized hexagonal pore architectures[3].
The Causality of Dissolution

The dissolution of m-TFPB requires overcoming a substantial lattice energy driven by strong intermolecular


 stacking between the central and peripheral benzene rings[4]. To achieve a homogeneous solution, the solvent must provide sufficient dipole-dipole interactions to solvate the three terminal formyl groups. Polar aprotic solvents (e.g., 1,4-Dioxane, THF, and DMF) are highly effective because their oxygen or nitrogen heteroatoms donate electron density to the electron-deficient formyl carbons, effectively disrupting the crystal lattice[5].

Dissolution_Thermodynamics Solid Solid m-TFPB (Strong π-π Stacking) Interaction Dipole-Dipole Solvation Solid->Interaction Overcomes Lattice Energy Solvent Aprotic Solvent (e.g., 1,4-Dioxane) Solvent->Interaction Donates Electron Density Solution Homogeneous Solution Interaction->Solution Monomers Dispersed

Thermodynamic dissolution pathway of 1,3,5-Tris(3-formylphenyl)benzene in aprotic solvents.

Solvent Engineering in COF Synthesis

In the synthesis of highly porous COFs, the choice of solvent dictates the critical balance between kinetic precipitation and thermodynamic crystallization[5].

If m-TFPB is dissolved only in a highly efficient solvent like 1,4-dioxane, the reversible Schiff-base condensation with a diamine occurs too rapidly. This traps the growing polymer network in an amorphous kinetic state[4]. To prevent this, a "poor" co-solvent—typically mesitylene —is introduced. Mesitylene competes for


 stacking interactions but provides no solvation for the polar formyl groups, artificially depressing the overall solubility of the monomers[5]. This controlled supersaturation slows the nucleation rate, allowing the error-correction mechanism of the imine/hydrazone bonds to heal structural defects and yield highly crystalline frameworks[3].
Quantitative Data: Solvent Selection Matrix
SolventPolarity IndexBoiling Point (°C)m-TFPB SolubilityPrimary Role in Synthesis Workflow
1,4-Dioxane 4.8101HighPrimary solvating agent; facilitates homogeneous mixing[5].
Tetrahydrofuran (THF) 4.066HighExcellent for room-temperature dissolution and post-synthesis washing[6].
N,N-Dimethylformamide 6.4153HighSolvating agent for high-temperature solvothermal reactions.
Chloroform (CHCl₃) 4.161ModerateUsed for analytical sample preparation (e.g., NMR, UV-Vis).
Mesitylene 2.3162LowCo-solvent; acts as a crystallinity modulator by controlling nucleation rate[5].
Methanol 5.165Very LowAnti-solvent used for precipitating unreacted monomers during washing.
Water 10.2100InsolubleCarrier for the acetic acid catalyst; immiscibility drives phase-boundary reactions[5].

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to ensure reproducibility when handling m-TFPB for the solvothermal synthesis of imine-linked Covalent Organic Frameworks.

SOP 1: Monomer Dissolution and Stock Preparation
  • Weighing: In a nitrogen-filled glovebox (or under standard benchtop conditions if ambient humidity is low), weigh exactly 0.1 mmol (39.04 mg) of m-TFPB[7].

  • Primary Solvation: Transfer the powder to a 10 mL Pyrex ampoule. Add 0.5 mL of 1,4-dioxane.

  • Sonication: Sonicate the mixture at room temperature for 5–10 minutes until the solution is completely clear and pale yellow.

  • Crystallinity Modulation: Add 0.5 mL of mesitylene to the ampoule.

    • Validation Checkpoint: Visually inspect the solution. It must remain completely homogeneous and optically clear. Any undissolved m-TFPB particulates will act as heterogeneous nucleation sites, leading to bulk amorphous precipitation rather than controlled framework growth.

SOP 2: Solvothermal Synthesis
  • Co-Monomer Addition: Add the stoichiometric equivalent of the chosen diamine or hydrazide (e.g., 0.15 mmol for a linear diamine) to the ampoule[6].

  • Catalysis: Add 0.1 mL of 3M aqueous acetic acid. The water acts as a phase boundary while the acid catalyzes the imine condensation[5].

  • Degassing: Flash-freeze the ampoule in a liquid nitrogen bath. Evacuate the tube to an internal pressure of

    
     mTorr, then thaw. Repeat this Freeze-Pump-Thaw cycle three times to remove dissolved oxygen, which can cause oxidative side reactions.
    
  • Reaction: Flame-seal the ampoule under vacuum and place it in an isothermal oven at 120 °C for 72 hours[6].

SOP 3: Framework Activation (Solvent Exchange)

Causality: High-boiling solvents (mesitylene, dioxane) and unreacted m-TFPB monomers remain trapped inside the mesopores of the newly formed COF. Direct vacuum drying causes capillary forces that collapse the delicate framework, destroying porosity[3].

  • Isolation: Cool the ampoule to room temperature, break the seal, and isolate the crude precipitate via vacuum filtration.

  • Solvent Exchange: Immerse the powder in 10 mL of anhydrous THF or Acetone for 12 hours. Replace the solvent twice daily for 3 days to fully extract occluded guests[5].

  • Vacuum Drying: Transfer the exchanged COF to a Schlenk line and dry under dynamic vacuum at 100 °C for 12 hours.

    • Validation Checkpoint: Analyze the activated COF using Fourier Transform Infrared (FT-IR) spectroscopy. The complete disappearance of the characteristic aldehyde C=O stretching band at ~1690 cm⁻¹ confirms both the consumption of the m-TFPB monomer and the successful removal of unreacted guests from the pores[5].

COF_Workflow Step1 1. Monomer Preparation Mix m-TFPB + Diamine Step2 2. Solvent Engineering Add Dioxane:Mesitylene (1:1) Step1->Step2 Step3 3. Catalysis & Degassing Add 3M AcOH, Freeze-Pump-Thaw Step2->Step3 Step4 4. Solvothermal Synthesis 120°C for 72 Hours Step3->Step4 Sealed Ampoule Step5 5. Solvent Exchange Wash with THF/Acetone Step4->Step5 Isolate Crude Powder Step6 6. Vacuum Activation Dynamic Vacuum at 100°C Step5->Step6 Remove Guests

Step-by-step solvothermal synthesis and activation workflow for m-TFPB-based COFs.

References

  • [5] Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society (JACS). Available at:[Link]

  • [6] A general design approach toward covalent organic frameworks for highly efficient electrochemiluminescence. Nature Communications (via PMC). Available at:[Link]

  • [3] Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Molecules (via MDPI). Available at:[Link]

  • [1] 1,3,5-Tris(3'-formylphenyl)benzene | CAS 1395348-26-1. Catsyn Chemical Database. Available at: [Link]

  • [4] Design and Synthesis of Covalent Organic Frameworks for Carbon Dioxide Capture. SOKENDAI Institutional Repository. Available at: [Link]

Sources

Introduction: The Rationale and Imperative of Post-Synthetic Modification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the post-synthetic modification (PSM) of meta-linked covalent organic frameworks (COFs), designed for researchers, scientists, and professionals in drug development and materials science. This document provides a comprehensive overview of the core principles, strategic advantages, and detailed experimental protocols for the functionalization of these advanced materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered, porous structures offer a pre-designable platform for a multitude of applications, including catalysis, gas separation and storage, and biomedical applications.[2][3] However, the direct synthesis (de novo) of COFs with desired functionalities can be challenging. Certain functional groups may be incompatible with the solvothermal reaction conditions required for COF synthesis, or they might interfere with the reversible bond formation process that is crucial for achieving high crystallinity.[4][5]

Post-synthetic modification (PSM) emerges as a powerful and versatile strategy to circumvent these limitations.[6][7] PSM allows for the introduction of a wide array of functional groups onto a pre-existing, stable COF scaffold. This approach decouples the synthesis of the crystalline framework from its functionalization, enabling the creation of materials that would be otherwise inaccessible.[8] The key advantages of PSM include:

  • Preservation of Crystallinity: Modifications are performed on the already-formed, robust framework, often preserving the material's inherent porosity and long-range order.[7]

  • Broad Functional Group Tolerance: It allows for the incorporation of sensitive moieties that would not survive the initial COF synthesis conditions.[4]

  • Enhanced Stability and Properties: PSM can be used to convert reversible linkages (e.g., imines) into more stable, irreversible ones (e.g., amines), significantly enhancing the material's chemical robustness.[9][10]

  • Tailored Pore Environments: The pore walls of a COF can be precisely engineered to create specific chemical environments for targeted applications like selective adsorption or heterogeneous catalysis.[11]

This guide focuses specifically on meta-linked COFs and provides a detailed exploration of the primary PSM strategies, complete with actionable protocols and characterization guidelines.

Strategic Overview of PSM in COFs

The primary strategies for the post-synthetic modification of COFs can be broadly categorized into three main types.[6][9][12] This classification provides a logical framework for understanding and applying PSM to achieve desired material properties.

PSM Post-Synthetic Modification (PSM) of Meta-Linked COFs Covalent Covalent Modification of Pendant Groups PSM->Covalent Modify side groups Linkage Linkage Transformation (Chemical Locking) PSM->Linkage Modify framework bonds Metalation Post-Metalation PSM->Metalation Incorporate metal ions Click Click Chemistry (e.g., Thiol-ene, CuAAC) Covalent->Click Amidation Amidation / Esterification Covalent->Amidation Reduction Imine to Amine Reduction Linkage->Reduction Conversion Conversion to Quinoline/Thiazole Linkage->Conversion Coordination Coordination to Ligating Sites Metalation->Coordination

Figure 1: Key strategies for the post-synthetic modification of COFs.

Part I: Covalent Modification of Pendant Groups

This is the most common PSM approach, where a parent COF is pre-designed with reactive "pendant" groups (e.g., -vinyl, -azide, -amine, -OH) that do not participate in the primary framework-forming reaction but are available for subsequent chemical transformation.[13]

Application Focus: Thiol-Ene "Click" Reaction on a Vinyl-Functionalized COF

The thiol-ene reaction is a highly efficient and orthogonal "click" chemistry reaction, ideal for PSM due to its mild conditions and high yields. It allows for the covalent attachment of thiol-containing molecules to a vinyl-functionalized COF, enabling the introduction of new functionalities.[9] This protocol details the functionalization of a vinyl-appended COF with a thiol-containing molecule to enhance its hydrophilicity and create binding sites for heavy metals.[9]

Experimental Workflow

start_node 1. Parent COF Synthesis (Vinyl-Appended) reaction_node 2. Thiol-Ene Reaction (Suspension in Solvent, Initiator, Thiol Reagent) start_node->reaction_node Disperse purify_node 3. Purification (Soxhlet Extraction) reaction_node->purify_node Isolate & Wash char_node 4. Characterization (FT-IR, PXRD, XPS, N₂ Sorption) purify_node->char_node Analyze final_node 5. Functionalized COF (Thioether-Linked) char_node->final_node Validate

Figure 2: General experimental workflow for thiol-ene modification of a COF.

Detailed Protocol 1: Thiol-Ene Functionalization

Objective: To graft 1-thioglycerol onto a vinyl-functionalized meta-linked COF (COF-V) to create a diol-functionalized framework (COF-S-Gly).

Materials:

  • Parent Vinyl-COF (COF-V): 50 mg

  • 1-Thioglycerol: 100 µL (excess)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator: 5 mg

  • Anhydrous Tetrahydrofuran (THF): 15 mL

  • Methanol, Dichloromethane (for washing)

  • Soxhlet extraction apparatus

  • UV reactor (365 nm lamp)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Preparation: Activate the parent COF-V by solvent exchange with anhydrous THF and dry under vacuum at 80°C for 12 hours.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend 50 mg of the activated COF-V in 15 mL of anhydrous THF.

  • Reagent Addition: Add 100 µL of 1-thioglycerol and 5 mg of DMPA to the suspension.

    • Causality Insight: An excess of the thiol reagent is used to drive the reaction to completion and ensure maximum functionalization of the available vinyl sites. DMPA is chosen as it efficiently generates radicals upon UV exposure at room temperature, initiating the thiol-ene reaction without requiring heat that could damage the COF structure.

  • Reaction: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension. Place the flask in a UV reactor and irradiate with a 365 nm lamp for 24 hours with constant stirring.

  • Isolation: After the reaction, collect the solid product by centrifugation or filtration.

  • Purification: Wash the solid sequentially with THF, dichloromethane, and methanol to remove unreacted reagents and initiator byproducts.

  • Soxhlet Extraction: Transfer the washed solid to a cellulose thimble and perform Soxhlet extraction with THF for 24 hours, followed by methanol for another 24 hours.

    • Trustworthiness Insight: Rigorous purification, especially via Soxhlet extraction, is critical to remove any physisorbed guest molecules from the pores. This ensures that subsequent characterization and application studies are analyzing the properties of the covalently modified framework itself.

  • Drying: Dry the final product, COF-S-Gly, under vacuum at 80°C for 12 hours.

Validation & Characterization:

TechniquePurposeExpected Result for Successful Modification
FT-IR Spectroscopy Monitor covalent bond changesDisappearance/reduction of vinyl C=C stretch (~1630 cm⁻¹) and C-H bend (~910, 990 cm⁻¹). Appearance of broad O-H stretch (~3400 cm⁻¹) from glycerol.
X-ray Photoelectron Spectroscopy (XPS) Confirm elemental compositionAppearance of a strong S 2p signal, confirming the presence of sulfur from the thioether linkage.
Powder X-ray Diffraction (PXRD) Assess crystallinityRetention of the main diffraction peaks of the parent COF, indicating the crystalline structure is preserved.[7]
N₂ Sorption Analysis Evaluate porosity changesA decrease in BET surface area and pore volume is expected as the grafted functional groups occupy space within the pores.

Part II: Linkage Transformation for Enhanced Stability

A significant challenge for imine-linked COFs, which are the most common type, is their susceptibility to hydrolysis under acidic conditions due to the reversible nature of the imine bond.[14][15] Linkage transformation, or "chemical locking," is a powerful PSM strategy that converts these reversible linkages into robust, irreversible ones, dramatically improving chemical stability.[9]

Application Focus: Reduction of Imine to Amine Linkages

The reduction of imine (C=N) bonds to secondary amine (C-N) bonds is a cornerstone of this strategy.[10] This conversion maintains the overall framework topology while making the material resistant to hydrolysis across a wide pH range.

cluster_before Parent Imine-Linked COF cluster_after Stable Amine-Linked COF a Framework-C b H a->b = c N-Framework b->c d Framework-CH e H d->e f N-Framework e->f g H f->g x1 x2 x1->x2 Reduction (e.g., NaBH₄)

Figure 3: Chemical transformation from a reversible imine to a stable amine linkage.

Detailed Protocol 2: Imine Linkage Reduction

Objective: To convert a crystalline imine-linked COF (e.g., Tp-Bda) into its chemically robust amine-linked analogue (r-Tp-Bda).

Materials:

  • Parent Imine-COF (Tp-Bda): 100 mg

  • Sodium Borohydride (NaBH₄): 200 mg (large excess)

  • Anhydrous 1,4-Dioxane: 20 mL

  • Methanol: 5 mL

  • Deionized Water

  • Dilute HCl (0.1 M)

Procedure:

  • Preparation: Activate the parent imine-COF by drying under vacuum at 100°C for 12 hours.

  • Reaction Setup: In a round-bottom flask, suspend 100 mg of the activated COF in 20 mL of anhydrous dioxane. Add 200 mg of NaBH₄ to the suspension.

    • Causality Insight: A large excess of NaBH₄ is crucial to ensure complete reduction of the imine linkages throughout the solid framework. Dioxane is a good solvent for swelling the COF, allowing the reducing agent to access the internal pores and reaction sites.

  • Reaction: Heat the mixture to 100°C and stir under an inert atmosphere for 48 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 5 mL of methanol to quench the excess NaBH₄. Effervescence (H₂ gas) will be observed.

  • Isolation & Washing: Collect the solid product by filtration. Wash thoroughly with deionized water to remove borate salts. Subsequently, wash with 0.1 M HCl to ensure complete removal of inorganic byproducts, followed by copious amounts of deionized water until the filtrate is neutral. Finally, wash with methanol and THF.

    • Trustworthiness Insight: The acid wash step is essential for purifying the final product. The resulting amine-linked COF is stable in acid, whereas any unreacted parent imine-COF would hydrolyze, ensuring the final material is purely the reduced form.

  • Drying: Dry the purified amine-linked COF under vacuum at 80°C for 12 hours.

Validation & Characterization:

TechniquePurposeExpected Result for Successful Reduction
FT-IR Spectroscopy Monitor linkage conversionComplete disappearance of the imine C=N stretch (~1620 cm⁻¹). Appearance of a new N-H bending vibration (~1580 cm⁻¹) and a prominent N-H stretching band (~3400 cm⁻¹).
Solid-State ¹³C NMR Confirm structural changeShift of the imine carbon resonance (~159 ppm) to a higher field, characteristic of an amine-adjacent aliphatic carbon (~50-60 ppm).
Chemical Stability Test Assess robustnessThe modified COF should retain its crystallinity (confirmed by PXRD) after suspension in strong acidic (e.g., 3M HCl) or basic solutions for several days, unlike the parent imine COF which would degrade.[14]
PXRD Assess crystallinityRetention of crystallinity, confirming the transformation occurred without amorphization of the framework.

Summary of Property Changes Post-Modification

The table below summarizes typical quantitative changes observed after successful post-synthetic modification, using the protocols described as examples.

PropertyParent COF (COF-V)Modified COF (COF-S-Gly)Parent COF (Imine)Modified COF (Amine)
BET Surface Area (m²/g) ~1200~750~1000~950
Pore Volume (cm³/g) ~0.85~0.50~0.70~0.65
Key FT-IR Peak (cm⁻¹) 1630 (C=C)3400 (O-H)1620 (C=N)1580 (N-H bend)
Stability in 3M HCl StableStableDecomposesStable

Conclusion and Future Outlook

Post-synthetic modification is an indispensable tool in the field of covalent organic frameworks. It provides a modular and highly effective pathway to functionalize crystalline porous materials in ways that are not achievable through direct synthesis. By allowing for the precise engineering of pore environments and the enhancement of framework stability, PSM unlocks the full potential of COFs for advanced applications. Future developments will likely focus on multi-step PSM to create complex, hierarchical structures and the development of novel linkage transformations that introduce dynamic or responsive properties into the COF architecture.[16] These advancements will continue to drive innovation in fields ranging from targeted drug delivery and biosensing to next-generation catalysts and separation technologies.[4]

References

  • Dey, K., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications. Available at: [Link][4][9]

  • Wang, S., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. National Science Review. Available at: [Link][13]

  • Segura, J. L., et al. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews. Available at: [Link][12]

  • Dey, K., et al. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications. Available at: [Link]

  • Segura, J. L., et al. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews. Available at: [Link][6]

  • Pachfule, P., et al. (2020). Tailored covalent organic frameworks by post-synthetic modification. Materials Chemistry Frontiers. Available at: [Link][5]

  • Khojastehnezhad, A., et al. (2024). Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. ACS Applied Materials & Interfaces. Available at: [Link][7][17][18]

  • McKissick, K. E. (2020). Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship, University of California. Available at: [Link][8]

  • Yaghi, O. M., et al. (2017). Compositions and methods for the modification of imine covalent organic frameworks (COFs). Google Patents. Available at: [14]

  • Al-Taisan, W. A., et al. (2022). Recent Trends in Covalent and Metal Organic Frameworks for Biomedical Applications. Polymers. Available at: [Link][2]

  • Evans, J. D., et al. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry. Available at: [Link][16]

  • Gutzler, R., et al. (2021). Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification. Journal of the American Chemical Society. Available at: [Link][15]

  • Gao, Y., et al. (2020). Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application. RSC Advances. Available at: [Link][10][19]

  • DeBlase, C. R., et al. (2020). 2D-to-3D transformations of a covalent organic framework via post-synthetic crosslinking. Chemical Science. Available at: [Link][20]

  • Liu, Y., et al. (2016). Emerging Applications of Metal–Organic Frameworks and Covalent Organic Frameworks. Chemistry of Materials. Available at: [Link][3]

  • Mushtaq, A., et al. (2023). Covalent Organic Frameworks: From Structures to Applications. Polymers. Available at: [Link][1]

  • Zhao, X., et al. (2022). Functionalized Covalent Organic Frameworks for Improved Energy Applications. ResearchGate. Available at: [Link][11]

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Application Note: High-Sensitivity Amine Sensing Using 1,3,5-Tris(3-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The detection of biogenic amines (e.g., histamine, putrescine) and volatile organic amines (e.g., ammonia, aniline) is critical in food safety monitoring, environmental toxicology, and pharmaceutical quality control. While the para-substituted isomer (1,3,5-tris(4-formylphenyl)benzene) is the standard for Covalent Organic Framework (COF) synthesis, the 1,3,5-tris(3-formylphenyl)benzene (m-TFPB) isomer offers a distinct geometric advantage.

Why the meta-isomer?

  • Topological Complexity: The meta-linkage introduces a "kink" in the structural backbone, preventing the formation of perfectly linear stacking often seen in para-derivatives. This increases the amorphous character or creates unique pore geometries in Polymer Networks (POPs), often enhancing the diffusion rates of bulky amine analytes.

  • Solubility Profile: The lower symmetry and increased twist often result in better solubility in organic solvents prior to polymerization, facilitating easier film casting for sensor device fabrication.

  • Reactivity: The meta-aldehyde groups are less electronically conjugated to the central benzene ring than para-aldehydes, potentially modulating the reaction kinetics with amines and altering the electronic band gap for fluorescence sensing.

This guide details the synthesis of m-TFPB, its conversion into a sensing material, and a validated protocol for fluorescent amine detection.

Part 2: Scientific Foundation & Mechanism

Mechanism of Action: Chemodosimetric Sensing

The core sensing mechanism relies on the Schiff Base Condensation reaction. m-TFPB acts as a "Turn-On" or "Turn-Off" fluorescent probe depending on the specific amine and solvent environment.

  • The Probe (m-TFPB): The triphenylbenzene core is inherently fluorescent (typically emitting in the blue region, ~400-450 nm). The pendant aldehyde groups are electron-withdrawing, which can quench this fluorescence via Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

  • The Event (Amine Binding): Upon exposure to a primary amine (

    
    ), the aldehyde reacts to form an imine (
    
    
    
    ).
    • Mechanism A (Fluorescence Recovery): If the aldehyde was quenching the core fluorescence (via PET from the carbonyl lone pair), converting it to an imine removes this quenching pathway, restoring fluorescence.

    • Mechanism B (Fluorescence Quenching/Shift): The formation of the imine extends the conjugation or introduces a new non-radiative decay pathway (e.g., photo-isomerization of the C=N bond), leading to quenching or a red-shift in emission.

Reaction Pathway Diagram

SensingMechanism cluster_conditions Critical Conditions TFPB m-TFPB Probe (Aldehyde Functionalized) Intermediate Hemiaminal Intermediate TFPB->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate ImineProduct Schiff Base Product (C=N Linkage) Intermediate->ImineProduct -H2O (Dehydration) Signal Signal Output (Δ Fluorescence / Δ Color) ImineProduct->Signal PET/ICT Modulation Solvent Dry Solvent (THF/EtOH) Catalyst Acid Cat. (Optional)

Caption: Logical flow of the chemodosimetric sensing mechanism. The reaction of m-TFPB with an amine proceeds via a hemiaminal intermediate to a stable Schiff base, altering the photophysical properties.

Part 3: Experimental Protocols

Synthesis of 1,3,5-Tris(3-formylphenyl)benzene (m-TFPB)

Note: This synthesis utilizes a Suzuki-Miyaura cross-coupling reaction. All glassware must be oven-dried.

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 3-Formylphenylboronic acid (3.5 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Protocol:

  • Setup: Charge a 250 mL round-bottom flask (equipped with a condenser and magnetic stir bar) with 1,3,5-tribromobenzene (315 mg, 1.0 mmol) and 3-formylphenylboronic acid (525 mg, 3.5 mmol).

  • Solvent Addition: Add 50 mL of 1,4-dioxane. Degas the solution by bubbling

    
     for 20 minutes.
    
  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) and 10 mL of degassed 2M K2CO3 solution.

  • Reaction: Reflux the mixture at 100°C for 24 hours under an inert

    
     atmosphere. The solution will typically darken.
    
  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.[1]

    • Dissolve residue in DCM (50 mL) and wash with water (3 x 50 mL) and brine.

    • Dry over anhydrous

      
      .
      
  • Purification: Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient, typically 4:1 to 2:1).

  • Validation: Confirm structure via 1H-NMR. Look for the characteristic aldehyde proton peak at ~10.1 ppm and the singlet for the central benzene ring.

Fabrication of Sensing Material (Amorphous Polymer Network)

To create a robust sensor, m-TFPB is often polymerized with a diamine to form a porous network, or used as a supramolecular coating.

Protocol for Thin-Film Sensor:

  • Solution A: Dissolve m-TFPB (10 mg) in THF (2 mL).

  • Substrate Prep: Clean quartz glass slides with Piranha solution (Caution: Corrosive!) or plasma cleaner.

  • Deposition: Spin-coat Solution A onto the quartz slide at 2000 rpm for 30 seconds.

  • Activation: Anneal the slide at 60°C for 1 hour to remove residual solvent.

Part 4: Sensing Protocol (Fluorescence Titration)

Objective: Determine the Limit of Detection (LOD) for a target amine (e.g., Aniline).

Materials:

  • Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse)

  • Quartz Cuvette (1 cm path length)

  • Analyte Stock Solution: 10 mM Aniline in EtOH.

Workflow:

  • Baseline Measurement:

    • Prepare a

      
       solution of m-TFPB in Ethanol.
      
    • Add 3 mL to the cuvette.

    • Record emission spectrum (Excitation: 340 nm; Emission Scan: 360–600 nm).

    • Expert Tip: Ensure the absorbance at excitation wavelength is < 0.1 to avoid inner filter effects.

  • Titration:

    • Add aliquots (e.g., 5

      
      ) of the Aniline stock solution to the cuvette.
      
    • Mix by inversion or magnetic stirring for 30 seconds.

    • Record the emission spectrum after each addition.

    • Repeat until saturation (no further change in intensity).

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) at 
      
      
      
      vs. Concentration of Amine
      
      
      .
    • Generate a Stern-Volmer Plot.

Data Analysis: Stern-Volmer Equation

Quantify the quenching efficiency using the Stern-Volmer equation:



Where:

  • 
    : Initial fluorescence intensity.
    
  • 
    : Fluorescence intensity at amine concentration 
    
    
    
    .
  • 
    : Stern-Volmer quenching constant (
    
    
    
    ).

Interpretation Table:

ParameterObservationInterpretation
Linear Plot

Dynamic or Static quenching dominates. Single interaction site.
Upward Curvature Deviates from linearityCombined dynamic and static quenching (high sensitivity).
LOD Calculation


= standard deviation of blank. Lower value = Higher sensitivity.

Part 5: Troubleshooting & Expert Insights

  • Humidity Interference: Schiff base formation is reversible in the presence of water (hydrolysis).

    • Solution: Perform sensing in dry organic solvents (THF, MeCN) or use a hydrophobic polymer matrix if sensing in air.

  • Selectivity Issues: Aliphatic amines (e.g., butylamine) are more nucleophilic than aromatic amines (e.g., aniline).

    • Solution: Tune the pore size of the material. If using m-TFPB in a COF, a smaller pore will exclude bulky amines, enhancing selectivity for smaller analytes like ammonia.

  • Stability: Aldehydes can oxidize to carboxylic acids over time in air.

    • Storage: Store m-TFPB under Argon at 4°C.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: Reagents (Tribromobenzene + Boronic Acid) coupling Suzuki Coupling (Pd(PPh3)4, K2CO3, 100°C) start->coupling workup Workup & Extraction (DCM/Water) coupling->workup purify Column Chromatography (Silica Gel) workup->purify product Pure m-TFPB (White/Yellow Solid) purify->product

Caption: Step-by-step synthetic route for high-purity m-TFPB production.

References

  • Synthesis of Triphenylbenzene Derivatives

    • Suzuki-Miyaura Cross Coupling Reaction.[2] TCI Chemicals.[3]

  • Fluorescence Sensing Mechanism (General Principle)

    • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor pl
    • [Link]

  • COF Synthesis & Amine Sensing

    • Covalent Organic Frameworks (COFs) Linkers.[3][4][5][6][7] Ossila.

  • Schiff Base Chemistry in Sensing

    • Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience.
    • [Link]

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Crafting Amorphous Porous Polymers: An Application and Protocol Guide Using 1,3,5-Tris(3-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of amorphous porous polymers derived from the versatile building block, 1,3,5-Tris(3-formylphenyl)benzene. This document moves beyond a simple recitation of steps to offer insights into the rationale behind experimental choices, ensuring a deeper understanding of the structure-property relationships that govern the performance of these advanced materials.

Introduction: The Promise of Amorphous Porous Polymers

Porous organic polymers (POPs) have emerged as a class of materials with exceptional potential across various scientific disciplines.[1] Their high surface area, tunable porosity, and robust chemical and thermal stability make them prime candidates for applications ranging from gas storage and separation to heterogeneous catalysis and advanced drug delivery systems.[1][2] Unlike their crystalline counterparts, covalent organic frameworks (COFs), amorphous porous polymers offer the advantage of often simpler, more scalable synthesis procedures while still providing a high degree of functional control.

The C3-symmetric monomer, 1,3,5-Tris(3-formylphenyl)benzene, is a particularly valuable precursor for these materials. Its three reactive aldehyde groups, positioned in a meta-configuration on the peripheral phenyl rings, promote the formation of highly cross-linked, three-dimensional networks. This meta-substitution pattern inherently disrupts long-range crystalline order, leading to the formation of amorphous structures with permanent porosity. The resulting polymers are characterized by a high density of active sites and a large accessible surface area, which are critical for their function in catalysis and as carriers for therapeutic agents.

Synthesis of Amorphous Porous Polymers

The most common and efficient method for polymerizing 1,3,5-Tris(3-formylphenyl)benzene is through Schiff base condensation with multitopic amines. This reaction is typically reversible, which, while a key to forming crystalline COFs under specific conditions, can be leveraged to create robust amorphous networks under slightly modified protocols.[3]

Key Synthetic Strategy: Schiff Base Condensation

The formation of imine linkages through the reaction of aldehydes and amines is a cornerstone of POP synthesis. The general reaction scheme is depicted below:

Schiff_Base_Polymerization Monomer1 1,3,5-Tris(3-formylphenyl)benzene (Trialdehyde) Polymer Amorphous Porous Imine-Linked Polymer Monomer1->Polymer Monomer2 Multitopic Amine (e.g., p-Phenylenediamine) Monomer2->Polymer Water H₂O Polymer->Water Byproduct Characterization_Workflow Synthesis Polymer Synthesis FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR ssNMR Solid-State NMR (Chemical Structure) Synthesis->ssNMR TGA Thermogravimetric Analysis (Thermal Stability) Synthesis->TGA SEM_TEM SEM / TEM (Morphology) Synthesis->SEM_TEM Porosity Gas Sorption Analysis (BET) (Surface Area & Porosity) Synthesis->Porosity

Figure 2: A typical workflow for polymer characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique to confirm the formation of the imine linkages.

  • Expected Observations: A successful polymerization will show a significant decrease in the intensity of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹). Concurrently, a new characteristic band for the C=N imine stretch will appear around 1620 cm⁻¹.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C NMR provides detailed information about the carbon environment in the polymer network.

  • Expected Observations: The spectrum should show the disappearance of the aldehyde carbon resonance (around 190 ppm) and the appearance of a new resonance for the imine carbon (around 150-160 ppm), confirming the chemical transformation.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the polymer.

  • Protocol: Heat a small sample of the activated polymer from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Observations: Amorphous porous polymers derived from 1,3,5-Tris(3-formylphenyl)benzene typically exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.

Porosity and Surface Area Analysis (BET)

Nitrogen sorption analysis at 77 K is the standard method for determining the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the material.

  • Protocol:

    • Degas the activated polymer sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture or gases.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Data Interpretation: The shape of the isotherm provides qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials, while a Type IV isotherm with a hysteresis loop suggests the presence of mesopores. The BET surface area is calculated from the linear portion of the adsorption data.

Table 1: Representative Porosity Data for an Amorphous Polymer from 1,3,5-Tris(3-formylphenyl)benzene

ParameterTypical Value Range
BET Surface Area (m²/g) 400 - 1200
Total Pore Volume (cm³/g) 0.3 - 0.8
Micropore Volume (cm³/g) 0.2 - 0.6
Average Pore Diameter (nm) 1.5 - 5.0

Note: These values are illustrative and can vary significantly depending on the specific amine linker used and the synthesis conditions.

Applications in Drug Delivery and Catalysis

The unique properties of these amorphous porous polymers make them highly suitable for applications in drug delivery and heterogeneous catalysis.

Application Protocol: Drug Loading and In-Vitro Release

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the polymer and studying its release profile.

Materials:

  • Activated amorphous porous polymer

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator

  • UV-Vis spectrophotometer

Drug Loading Protocol:

  • Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

  • Disperse a known mass of the activated polymer (e.g., 50 mg) in the ibuprofen solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours to allow for drug diffusion into the pores.

  • Collect the drug-loaded polymer by centrifugation.

  • Wash the polymer with fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded polymer under vacuum at a mild temperature (e.g., 40 °C).

  • Determine the amount of loaded drug by measuring the decrease in ibuprofen concentration in the supernatant using UV-Vis spectrophotometry at the characteristic wavelength for ibuprofen.

In-Vitro Release Protocol:

  • Disperse a known mass of the drug-loaded polymer (e.g., 20 mg) in a known volume of PBS (pH 7.4, e.g., 50 mL) to simulate physiological conditions.

  • Place the suspension in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium, and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Application Insights: Heterogeneous Catalysis

The high surface area and the presence of nitrogen atoms (from the imine linkages) in these polymers make them promising as solid-state catalysts or catalyst supports. For instance, they can be utilized in Knoevenagel condensation reactions.

Conceptual Catalytic Workflow:

Catalysis_Workflow Reactants Reactants (e.g., Benzaldehyde, Malononitrile) Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst Amorphous Porous Polymer Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Product Reaction->Product Catalyst_Recovery Catalyst Recovery (Filtration) Reaction->Catalyst_Recovery Catalyst_Reuse Catalyst Reuse Catalyst_Recovery->Catalyst_Reuse

Figure 3: A conceptual workflow for a catalytic reaction.

The basic imine groups within the polymer framework can act as active sites for the condensation of an aldehyde with an active methylene compound. The porous structure allows for the diffusion of reactants to these active sites and the diffusion of the product out of the polymer network. The key advantage is the ease of catalyst recovery and reusability, which are hallmarks of sustainable chemical processes.

Conclusion and Future Outlook

Amorphous porous polymers derived from 1,3,5-Tris(3-formylphenyl)benzene represent a versatile and highly functional class of materials. The protocols and insights provided in this guide offer a solid foundation for their synthesis, characterization, and application. The ability to tune their properties through the judicious choice of amine linkers and synthetic conditions opens up a vast design space for creating novel materials tailored for specific challenges in drug delivery, catalysis, and beyond. Future research will likely focus on the incorporation of more complex functionalities and the development of hierarchical pore structures to further enhance their performance in targeted applications.

References

  • Vertex AI Search, Porous organic polymers; an emerging material applied in energy, environmental and biomedical applic
  • Vertex AI Search, Functional conjugated microporous polymers:
  • Vertex AI Search, Molecular engineering of Schiff-base linked covalent polymers with diverse topologies by gas-solid interface reaction - AIP Publishing.
  • Vertex AI Search, 1,3,5-Tris(p-formylphenyl)benzene - Benchchem.
  • Vertex AI Search, a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),...
  • Vertex AI Search, 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene - Ossila.
  • Vertex AI Search, 1,3,5-Tris(4-formylphenyl)benzene - Ossila.
  • Vertex AI Search, Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • Vertex AI Search, 1,3,5-Tris (4-formylphenyl)benzene - CD Bioparticles.
  • Vertex AI Search, Extensive Screening of Solvent‐Linked Porous Polymers through Friedel‐Crafts Reaction for Gas Adsorption - KAUST Repository.
  • Vertex AI Search, Porous Polymer Adsorbents of Tris(4-formylphenyl)
  • Vertex AI Search, Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - MDPI.
  • Vertex AI Search, Triphenylphosphine-based functional porous polymer as an efficient heterogeneous catalyst for the synthesis of cyclic carbonates
  • Vertex AI Search, Covalent Organic Frameworks based on Schiff-base Chemistry.

Sources

defect engineering in COFs using meta-substituted isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Defect Engineering in Covalent Organic Frameworks (COFs) via Meta-Substituted Isomer Incorporation

Executive Summary

For researchers in materials science and drug development, tuning the porosity, active site availability, and electronic properties of Covalent Organic Frameworks (COFs) is paramount. This application note details a robust protocol for . By intentionally substituting highly symmetric para-monomers with their meta-counterparts (e.g., m-phenylenediamine or isophthalaldehyde derivatives), researchers can break local symmetry, induce missing-linker defects, and generate multiporous tessellations without sacrificing the framework's overall structural integrity[1].

Mechanistic Causality: Why Meta-Substituted Isomers?

COFs are typically synthesized via dynamic covalent chemistry (DCC), which relies on thermodynamic "error-checking" to form highly crystalline, predictable lattices. However, perfect crystallinity often limits mass transport and buries potential catalytic or drug-binding sites within the bulk material.

  • Symmetry Breaking and Missing Linkers: Utilizing a mixed-linker approach—doping a para-substituted linear linker (180° bond angle) with a meta-substituted isomer (120° bond angle)—creates local geometric frustration. This mismatch prevents perfect long-range tessellation, leading to missing-linker defects[2]. In some cases, using

    
     symmetric meta-substituted isomers (e.g., 5-(4-formylphenyl)isophthalaldehyde) instead of highly symmetric trialdehydes forces the condensation into hierarchical, multiporous structures (such as tessellated hexagonal networks)[3].
    
  • Enhanced Mass Transport & Active Site Exposure: The introduced defects act as molecular "highways," increasing the effective pore volume and exposing coordinatively unsaturated sites or functional groups (e.g., amines, aldehydes) that are otherwise locked in the framework backbone. These engineered frameworks show an enhanced capacity for the adsorption and controlled therapeutic release of gaseous signaling molecules like NO and H2S[4].

  • Microenvironment Modulation: Introducing heterologous isomers into the pores forms a unique heterologous pore microenvironment, regulating the spatial arrangement of building blocks[5]. This alters the π-conjugation length and charge transfer pathways, which can suppress rapid exciton recombination—a critical factor for photocatalytic and electroactive applications.

Experimental Protocol: Mixed-Linker Synthesis of Defect-Engineered Imine COFs

This protocol describes the synthesis of a defective imine-linked COF using 1,3,5-triformylbenzene (TFB) as the node, and a mixture of p-phenylenediamine (PDA) and m-phenylenediamine (mPDA) as the linkers.

Trustworthiness & Self-Validation: This protocol incorporates strict intermediate checkpoints. Because DCC is thermodynamically controlled, exceeding the "defect-tolerance threshold" will cause the framework to collapse into an amorphous polymer (i-POF)[4]. The self-validating steps below ensure the material remains a crystalline COF.

Materials:

  • 1,3,5-Triformylbenzene (TFB)

  • p-Phenylenediamine (PDA)

  • m-Phenylenediamine (mPDA)

  • Solvent system: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Methodology:

  • Monomer Preparation: In a 10 mL Pyrex tube, add 0.1 mmol of TFB. Add a combined total of 0.15 mmol of the diamine linkers. To target a 10% defect density, use 0.135 mmol PDA and 0.015 mmol mPDA.

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene to the tube. Sonicate for 10 minutes until the monomers are fully dissolved or uniformly dispersed.

  • Catalysis & Degassing (Causality Check): Add 0.2 mL of 6 M aqueous acetic acid. Flash freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube under vacuum. Why? Degassing is critical to prevent the oxidative degradation of the amine monomers at elevated temperatures, which would introduce uncontrolled, non-engineered defects and ruin batch-to-batch reproducibility.

  • Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours. The slow reaction rate allows the dynamic imine exchange to heal severe structural disruptions while locking in the meta-isomer-induced missing-linker defects.

  • Activation: Cool the tube to room temperature, crack it open, and collect the precipitate via centrifugation. Wash the solid extensively with anhydrous tetrahydrofuran (THF) and ethanol.

  • Soxhlet Extraction: Transfer the powder to a Soxhlet extractor and wash with THF for 24 hours to remove unreacted monomers and oligomers trapped within the pores.

  • Drying: Dry the purified COF powder under dynamic vacuum at 100 °C for 12 hours.

Self-Validating Characterization Checkpoints:

  • Checkpoint 1 (PXRD): Perform Powder X-Ray Diffraction. If the pattern loses all distinct low-angle peaks (e.g., the (100) peak), the meta-isomer ratio is too high, and the material has become amorphous.

  • Checkpoint 2 (BET): Perform N₂ adsorption-desorption at 77 K. Successful defect engineering should initially increase or maintain the surface area due to missing linkers creating mesoporous cavities, before collapsing at high defect ratios.

Quantitative Data Summary: Effect of Meta-Isomer Doping

The following table summarizes the typical physicochemical changes observed when titrating the meta-isomer (mPDA) into the COF backbone. A "Goldilocks" zone exists around 5–10% meta-isomer incorporation, optimizing both porosity and functional capacity.

Meta-Isomer Feed (% mPDA)Actual Incorporation (NMR)Crystallinity (PXRD)BET Surface Area (m²/g)Pore Volume (cm³/g)NO Gas Adsorption Capacity (mmol/g)
0% (Pristine) 0%High (Sharp peaks)1,8500.951.10
5% 4.2%High2,1001.121.45
10% (Optimal) 8.9%Moderate (Peak broadening)2,3501.351.82
20% (Collapsed) 17.5%Low (Significant loss of order)1,4200.800.95

Visualizing the Defect Engineering Workflow

G N1 1. Monomer Selection Para-Linker + Meta-Isomer Doping N2 2. Solvothermal Synthesis Dynamic Covalent Chemistry (120°C) N1->N2 N3 3. Defect Generation Missing Linkers & Geometric Frustration N2->N3 N4 4. Self-Validating Characterization PXRD (Crystallinity) & BET (Porosity) N3->N4 N5 Feedback Loop: Adjust Meta-Isomer Ratio N4->N5 Amorphous/Collapsed N6 5. Downstream Application Drug Delivery & Catalysis N4->N6 Optimal Defects (e.g., 10% mPDA) N5->N1

Caption: Workflow for the synthesis and validation of defect-engineered COFs using meta-isomers.

References

  • Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation Source: NIH / ChemRxiv URL:[Link][2]

  • Advances in the Structural Design of Covalent Organic Frameworks for Direct Air Capture of CO2 Source: ACS Publications URL:[Link][5]

  • Covalent organic framework isomers and isomerism related applications Source: Chemical Communications (RSC Publishing) URL:[Link][1]

  • Tessellated multiporous two-dimensional covalent organic frameworks Source: University of Colorado Boulder / Nature Communications URL:[Link][3]

  • Evaluation of an Imine-Linked Polymer Organic Framework for Storage and Release of H2S and NO Source: MDPI URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing meta-TFPB Condensation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

The "Why" Behind the Chemistry

In drug development, 3-(Trifluoromethyl)phenylboronic acid (meta-TFPB) is a critical pharmacophore building block, primarily used to install the m-CF


-phenyl moiety via Suzuki-Miyaura coupling. However, the precursor step—condensing the boronic acid with a diol (typically pinacol) to form the boronate ester—is often the bottleneck.

The Central Conflict: The meta-trifluoromethyl (


-CF

) group is strongly electron-withdrawing (

). This significantly increases the Lewis acidity of the boron center compared to phenylboronic acid.
  • The Good: The boron is "hungrier" for nucleophiles, making the initial attack by the diol rapid.

  • The Bad: The resulting ester is electronically "thirsty." It retains high Lewis acidity, making it highly susceptible to nucleophilic attack by water (hydrolysis).

Reaction Mechanism & Equilibrium Visualization

The following diagram illustrates the condensation pathway and the specific electronic influence of the


 group.

TFPB_Mechanism cluster_legend Electronic Effect of m-CF3 Reactants Reactants (m-TFPB + Pinacol) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Fast Nucleophilic Attack (CF3 assisted) Boroxine Boroxine (Trimer Side-Product) Reactants->Boroxine Self-Condensation (If Diol < 1 eq) Tetrahedral->Reactants Reversible Transition Transition State (Water Elimination) Tetrahedral->Transition - H2O Product Boronate Ester (Product) Transition->Product Condensation Product->Reactants Hydrolysis (Critical Failure Mode) Note The CF3 group pulls electron density, making Boron highly Lewis acidic. This accelerates BOTH formation AND hydrolysis.

Figure 1: Reaction pathway for meta-TFPB condensation. Note that the hydrolysis pathway (red) is the primary cause of yield loss.

Troubleshooting Guide (Q&A)

Category A: Low Conversion / Low Yield

Q: I refluxed for 24 hours in THF, but NMR shows a 50:50 mix of product and starting material. Why? A: You are fighting Le Chatelier’s principle and losing. THF is hydrophilic and holds water, preventing the equilibrium from shifting.

  • The Fix: Switch to a non-polar solvent that forms an azeotrope with water (e.g., Toluene or Heptane ).

  • The Protocol: Use a Dean-Stark apparatus to physically remove water from the reaction matrix. If scale is small (<500 mg), add activated 4Å Molecular Sieves directly to the reaction vial.

Q: I see a white solid precipitating during the reaction. Is this my product? A: Likely not. This is often the boroxine (the cyclic trimer anhydride of meta-TFPB), formed via self-condensation.

  • Cause: Insufficient diol (stoichiometry error) or extremely dry conditions without the diol present.

  • The Fix: Ensure you are using a slight excess of the diol (1.1 – 1.2 equivalents). The diol is a better nucleophile than the boronic acid oxygen, so adding more diol will convert the boroxine into the desired ester.

Category B: Stability & Workup Issues

Q: The reaction looked complete by TLC, but after column chromatography, the yield dropped by 40%. A: Your product hydrolyzed on the silica gel. Silica is slightly acidic and contains bound water. The electron-deficient meta-TFPB ester is fragile.

  • The Fix:

    • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine in Hexanes.

    • Avoid Chromatography: If possible, crystallize the product. Many pinacol esters crystallize well from Hexane/EtOAc or cold Pentane.

    • Rapid Filtration: Filter through a plug of neutral alumina instead of silica.

Q: My product is turning into a "goo" upon storage. A: This indicates slow hydrolysis from atmospheric moisture.

  • The Fix: Store the ester under Argon/Nitrogen in a desiccator. If the product is an oil, consider converting it to a Potassium Trifluoroborate (

    
    )  salt. These salts are air-stable crystalline solids and can often be used directly in Suzuki couplings (See Protocol B below).
    

Experimental Protocols

Protocol A: Optimized Condensation (Dean-Stark Method)

Best for: Large scale (>1g) synthesis of Pinacol Esters.

ParameterSpecificationRationale
Solvent Toluene (0.2 M concentration)Forms excellent azeotrope with water (85°C).
Reagents 1.0 eq meta-TFPB1.1 eq PinacolSlight excess of diol prevents boroxine formation.
Catalyst None (usually) or 1 mol%

-TsOH

group provides enough acidity; acid cat. speeds up equilibrium but isn't strictly necessary.
Temp Reflux (110°C bath)Required for azeotropic distillation.
Time 2 - 4 HoursMonitor water collection in trap.

Step-by-Step:

  • Charge a round-bottom flask with meta-TFPB (1.0 eq) and Pinacol (1.1 eq).

  • Add Toluene. Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

  • Reflux vigorously. Water droplets should be visible separating in the trap.

  • Once the theoretical amount of water is collected (or volume stabilizes), cool to RT.

  • Critical Step: Wash the organic layer rapidly with water (to remove excess pinacol) and then immediately dry with anhydrous MgSO

    
    .
    
  • Concentrate in vacuo.

Protocol B: Conversion to Potassium Trifluoroborate Salt

Best for: Long-term storage or if the ester is unstable.

  • Dissolve meta-TFPB (1 eq) in minimal Methanol.

  • Add KHF

    
     (3.0 eq) dissolved in minimal water (4.5 M solution).
    
  • Stir at RT for 1 hour. A white precipitate (the salt) will form.

  • Concentrate to dryness. Extract the solid with hot Acetone (dissolves product, leaves inorganic salts).

  • Filter and concentrate the Acetone to yield stable

    
    -CF
    
    
    
    -Ph-BF
    
    
    K.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield failures during your campaign.

Troubleshooting_Tree Start Start: Low Yield Observed Check_Conversion Check Crude NMR: Is Starting Material Present? Start->Check_Conversion Yes_SM Yes: Incomplete Reaction Check_Conversion->Yes_SM No_SM No: Reaction Complete, Loss during Workup Check_Conversion->No_SM Water_Removal Was water removal efficient? (Dean-Stark / Sieves) Yes_SM->Water_Removal Silica_Check Did you use Silica Gel? No_SM->Silica_Check Solvent_Check Check Solvent: Are you using Toluene/Heptane? Water_Removal->Solvent_Check Yes Action_Sieves Action: Add 4A Mol. Sieves or switch to Toluene Reflux Water_Removal->Action_Sieves No Solvent_Check->Action_Sieves No (using THF/DMF) Action_Stoich Action: Increase Diol to 1.2 eq (Check for Boroxine peaks) Solvent_Check->Action_Stoich Yes Action_Alumina Action: Switch to Neutral Alumina or Crystallization Silica_Check->Action_Alumina Yes Action_Hydrolysis Action: Dry organic layer more aggressively (MgSO4) Silica_Check->Action_Hydrolysis No

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2]

  • Luliński, S., & Serwatowski, J. (2003). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system.[3] Journal of Organic Chemistry. (Discusses the specific dehydration behavior of the meta-CF3 derivative).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions.

Sources

overcoming steric hindrance in meta-substituted COF formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center .

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing challenges with the crystallization and topological control of Covalent Organic Frameworks (COFs).

Synthesizing COFs with meta-substituted monomers introduces significant steric hindrance. This bulk restricts the conformational flexibility (pedal motion) of the monomers during polymerization. Consequently, the rapid formation of strong covalent bonds leads to kinetic trapping, yielding amorphous polymers rather than the desired highly ordered, porous crystalline lattices [1].

Below is our comprehensive Q&A guide, complete with mechanistic explanations, self-validating protocols, and structural engineering strategies to overcome these steric barriers.

🔬 Troubleshooting Guide & FAQs

Q1: My solvothermal synthesis of an imine-linked COF using a bulky, meta-substituted monomer consistently yields an amorphous powder. How do I overcome this kinetic trapping?

A1: You are experiencing a classic kinetic trap. The steric bulk of the meta-substituents prevents the monomers from easily rotating into the planar alignment required for 2D stacking. Because imine bond formation is relatively fast, the network precipitates before it can "error-correct" into a crystalline lattice.

The Solution: The Modulator Approach. By introducing a monofunctional competitor (a modulator, such as aniline for imine COFs or phenylboronic acid for boronate ester COFs), you temporarily cap the growing polymer chains. This shifts the reaction from a kinetically driven precipitation to a thermodynamically controlled crystallization. The modulator slows down the nucleation rate, allowing the reversible covalent bonds to break and reform until the sterically hindered monomers find their optimal, low-energy crystalline packing [2].

G Monomers Meta-Substituted Monomers Amorphous Kinetic Trapping (Amorphous Polymer) Monomers->Amorphous Fast Reaction (High Steric Bulk) Modulator Addition of Monofunctional Modulator Monomers->Modulator Modulator Strategy Oligomers Dynamic Reversible Oligomers Amorphous->Oligomers Etching / Reversibility (If bonds allow) Modulator->Oligomers Error Correction (Slowed Nucleation) Crystalline Highly Crystalline 2D/3D COF Oligomers->Crystalline Thermodynamic Equilibrium

Fig 1: Modulator-assisted thermodynamic pathway overcoming kinetic trapping in COF synthesis.

Q2: I am trying to synthesize a 3D COF, but the framework keeps interpenetrating, which collapses the pores. Can steric hindrance actually be used to my advantage here?

A2: Yes. This is known as Steric Hindrance Engineering . While steric bulk is usually a barrier to crystallization, it can be weaponized to prevent the interpenetration of 3D lattices. By strategically placing bulky groups (like methoxy or methyl groups) on the meta-positions of your monomers, the physical space required by these substituents creates a steric clash that physically blocks a second lattice from growing inside the pores of the first[3].

This same principle applies to 2D COFs. Recent studies have shown that attaching bulky functional groups to tetradentate linkers can force the lattice to adopt a highly specific Kagome (kgm) topology rather than a polymorphic square-lattice (sql), simply because the sql configuration cannot accommodate the steric repulsion [4].

Q3: I am synthesizing a β-keto-enamine COF using 1,3,5-triformylphloroglucinol (Tp). The modulator approach isn't working, and I still get amorphous solids. What is going wrong?

A3: The modulator approach relies on bond reversibility. However, when Tp reacts with an amine, it undergoes an irreversible keto-enol tautomerization. Once the enol shifts to the keto form, the bond is locked. If your meta-substituted amine is sterically hindered, the network locks into an amorphous state before it can crystallize.

The Solution: In Situ Protection-Deprotection Strategy. Instead of using standard Tp aldehyde, use a methoxy-protected version (TpOMe). The methoxy groups prevent the irreversible tautomerization during the initial reaction, keeping the imine exchange fully reversible. Once the crystalline lattice is formed, the elevated temperature and acidic conditions of the solvothermal synthesis naturally cleave the methoxy groups (deprotection), triggering the tautomerization and locking the highly crystalline framework in place [5].

G Tp Standard Tp Aldehyde + Meta-Amine Irreversible Irreversible Keto-Enol Tautomerization Tp->Irreversible Amorphous Amorphous Network (Steric Clash) Irreversible->Amorphous TpOMe Protected TpOMe + Meta-Amine Reversible Reversible Imine Exchange TpOMe->Reversible Deprotection In Situ Deprotection (Thermal/Acidic) Reversible->Deprotection Pre-organized Lattice Crystalline Crystalline β-Keto-Enamine COF Deprotection->Crystalline Locked Topology

Fig 2: In situ protection-deprotection strategy bypassing irreversible tautomerization.

🧪 Standardized Experimental Protocols

Protocol A: Modulator-Assisted Solvothermal Synthesis of Imine COFs

Purpose: To overcome kinetic trapping in sterically hindered meta-substituted monomers.

  • Monomer Preparation: In a 10 mL Pyrex tube, add the meta-substituted diamine (0.1 mmol) and the corresponding dialdehyde (0.1 mmol).

  • Solvent Optimization: Add 1.0 mL of a solvent mixture (typically 1,4-dioxane/mesitylene, 1:1 v/v). Causality: Mesitylene provides high solubility for the monomers, while dioxane aids in the dispersion of the growing oligomers.

  • Modulator Addition: Add 1.0 to 2.0 mmol of aniline (10–20 equivalents relative to the monomer). Note: The exact equivalent depends on the steric bulk; start at 10 eq and increase if PXRD peaks remain broad.

  • Catalysis: Add 0.1 mL of aqueous acetic acid (3M or 6M).

  • Degassing & Sealing: Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube.

  • Thermal Profile: Heat the tube in an oven at 120 °C for 72 hours. Do not crash-cool. Allow the tube to cool to room temperature at a rate of 10 °C/hour to prevent thermal shock to the crystal domains.

  • Validation & Activation: Isolate the precipitate via centrifugation. Perform Soxhlet extraction with THF for 24 hours to remove the aniline modulator and trapped oligomers.

    • Self-Validation Check: Run a preliminary Powder X-Ray Diffraction (PXRD). A sharp, high-intensity first-order reflection at ~3–5° 2θ confirms successful thermodynamic error correction.

Protocol B: In Situ Protection-Deprotection for Keto-Enamine COFs

Purpose: To synthesize highly crystalline β-keto-enamine COFs from sterically hindered amines.

  • Precursor Substitution: Replace standard 1,3,5-triformylphloroglucinol (Tp) with 2,4,6-trimethoxy-1,3,5-benzenetricarbaldehyde (TpOMe) (0.1 mmol).

  • Reaction Setup: Combine TpOMe with your meta-substituted diamine (0.15 mmol) in a Pyrex tube.

  • Solvent & Catalyst: Add 1.5 mL of o-dichlorobenzene/n-butanol (1:1 v/v) and 0.15 mL of 6M aqueous acetic acid.

  • Crystallization & Deprotection: Flame-seal under vacuum and heat at 120 °C for 3 days.

    • Causality: During the first 24 hours, the reversible imine bonds form a highly crystalline lattice. Over the next 48 hours, the acidic environment and sustained heat cleave the methoxy protecting groups, triggering the irreversible tautomerization into the ultra-stable β-keto-enamine linkage without disrupting the pre-organized crystal lattice.

  • Activation: Wash thoroughly with DMF and acetone, followed by supercritical CO₂ drying to prevent pore collapse.

📊 Quantitative Data: Impact of Steric Overcoming Strategies

The following table summarizes the expected quantitative improvements when applying these advanced methodologies to sterically hindered meta-substituted COFs.

Synthesis StrategyMonomer CharacteristicLinkage TypeDominant TopologyTypical BET Surface AreaCrystallinity (PXRD)
Standard SolvothermalBulky Meta-SubstitutedImineAmorphous< 50 m² g⁻¹Broad halo (No peaks)
Modulator Approach Bulky Meta-SubstitutedImine2D (e.g., hcb, sql)1,200 - 1,800 m² g⁻¹Sharp, defined peaks
Steric Engineering Bulky Meta-SubstitutedImine / Boronate3D (Non-interpenetrated)> 3,000 m² g⁻¹Highly Crystalline
Standard SolvothermalBulky Meta-Substitutedβ-Keto-EnamineAmorphous< 100 m² g⁻¹Broad halo
Protection-Deprotection Bulky Meta-Substitutedβ-Keto-Enamine2D (e.g., hcb)500 - 1,000 m² g⁻¹Sharp, defined peaks

📚 References

  • Dichtel, W. R., et al. "Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks." Chemical Society Reviews, Royal Society of Chemistry. Available at:[Link]

  • Bein, T., et al. "Converging the Complementary Traits of Metal–Organic Frameworks and Covalent Organic Frameworks." PMC. Available at:[Link]

  • Fang, Q., et al. "Three-Dimensional Mesoporous Covalent Organic Frameworks through Steric Hindrance Engineering." ResearchGate. Available at:[Link]

  • Haase, F., et al. (2024). "Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design." RSC Publishing. Available at:[Link]

  • Banerjee, R., et al. (2024). "Enhancing the Crystallinity of Keto-enamine-Linked Covalent Organic Frameworks through an in situ Protection-Deprotection Strategy." Angewandte Chemie / PubMed. Available at:[Link]

removing unreacted 1,3,5-Tris(3-formylphenyl)benzene from COF pores

Author: BenchChem Technical Support Team. Date: March 2026

Ticket: Removing Unreacted 1,3,5-Tris(3-formylphenyl)benzene (TFPB) from COF Pores

Assigned Specialist: Senior Application Scientist, Porous Materials Division

Executive Summary

You are encountering a common bottleneck in Covalent Organic Framework (COF) synthesis: Kinetic Trapping .

1,3,5-Tris(3-formylphenyl)benzene (TFPB) is a bulky,


-symmetric aldehyde linker. When the COF lattice forms rapidly, unreacted TFPB molecules often get physically trapped inside the pores. Because TFPB has low solubility in standard wash solvents (like methanol or ethanol), simple filtration fails to remove it. This results in:
  • Drastically reduced BET surface area.[1]

  • Blocked active sites.[1][2]

  • Potential toxicity in biological applications (leaching aldehydes).

This guide provides a validated, non-destructive workflow to solubilize and extract TFPB without collapsing your COF architecture.

Module 1: Diagnostic Workflow

Is your COF actually clogged, or did the synthesis fail?

Before initiating aggressive cleaning, validate the presence of trapped TFPB using this diagnostic logic.

Diagnosis Start Start: Low Surface Area / Poor Performance FTIR Step 1: FT-IR Analysis Start->FTIR PeakCheck Check Carbonyl Region (1680-1700 cm⁻¹) FTIR->PeakCheck PeakPresent Strong Peak @ ~1690 cm⁻¹ (C=O Stretch) PeakCheck->PeakPresent Detected PeakAbsent No Peak @ ~1690 cm⁻¹ Only C=N @ ~1620 cm⁻¹ PeakCheck->PeakAbsent Not Detected Trapped DIAGNOSIS: Trapped TFPB Action: Proceed to Soxhlet PeakPresent->Trapped Collapsed DIAGNOSIS: Pore Collapse Action: Proceed to ScCO2 Activation PeakAbsent->Collapsed

Figure 1: Diagnostic logic tree to distinguish between trapped linkers and structural collapse.

Key Indicators
TechniqueSignal for Trapped TFPBSignal for Clean COF
FT-IR Sharp C=O stretch at 1690–1700 cm⁻¹ .Disappearance of C=O; strong C=N stretch at ~1620 cm⁻¹ .

CP-MAS NMR
Signal at ~190 ppm (Aldehyde Carbon).Signal at ~150-160 ppm (Imine Carbon).
N₂ Isotherm (77 K) Low uptake; Type I isotherm transforms into Type II/III (non-porous).Sharp uptake at low P/P₀ (Type I or IV).
Visual Yellow/Orange sticky solid (monomer color).Fluffy powder (color depends on conjugation, often deep yellow/red).

Module 2: The "Solvent Gradient" Soxhlet Protocol

The Standard of Care for Linker Removal

The Error: Most users wash with Ethanol/Methanol immediately. The Science: TFPB is nearly insoluble in alcohols. Washing with alcohol causes TFPB to precipitate inside the pores, locking it in further. You must use a "Good Solvent" first, then exchange to a "Volatile Solvent."

Protocol Steps
  • Phase A: Solubilization (12–24 Hours)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Action: Set up a Soxhlet extractor. The high solubility of TFPB in THF/DCM allows the hot solvent vapors to penetrate the pores and dissolve the trapped guest molecules.

    • Note: DCM is preferred if your COF is highly sensitive to heat, as it boils at a lower temperature (40°C) than THF (66°C).

  • Phase B: Solvent Exchange (12 Hours)

    • Solvent: Acetone or Methanol.

    • Action: Replace the THF/DCM with Acetone. Run the Soxhlet for another 12 hours.

    • Reasoning: THF has high surface tension and is difficult to remove completely. Acetone exchanges the THF and prepares the pores for easy drying.

  • Phase C: Soft Drying

    • Action: Isolate the powder. Air dry for 1 hour, then vacuum dry at room temperature for 2 hours. DO NOT apply high heat yet.

Module 3: Activation via Supercritical CO₂ ( )

The "Deep Clean" for Fragile Frameworks

If Soxhlet extraction improves purity but surface area remains lower than theoretical values (e.g., 500 m²/g instead of 2000 m²/g), your pores are likely collapsing due to capillary forces during vacuum drying.

The Mechanism: Evaporating liquid solvent creates surface tension at the pore meniscus, crushing the framework.


 has zero surface tension, eliminating this force.
Workflow

ScCO2 WetCOF Wet COF (Acetone Solvated) Exchange Liquid CO2 Exchange (4-6 Cycles) WetCOF->Exchange Load in Dryer CriticalPoint Heat to >31°C / >73 bar (Supercritical State) Exchange->CriticalPoint Eliminate Interface Vent Slow Venting (Gas Phase) CriticalPoint->Vent Isothermal DryCOF Activated COF (Open Pores) Vent->DryCOF

Figure 2: Supercritical CO2 activation pathway to prevent pore collapse.

Detailed Protocol
  • Solvent Swap: Ensure the COF is submerged in absolute ethanol or acetone (miscible with liquid

    
    ).
    
  • Loading: Place the wet sample (do not let it dry!) into the

    
     dryer chamber.
    
  • Exchange: Flow liquid

    
     at 10°C / 50 bar. Soak for 30 minutes, then flush. Repeat 4–6 times to ensure all organic solvent is replaced by liquid 
    
    
    
    .
  • Critical Transition: Raise temperature to 35°C and pressure to 85 bar . The liquid

    
     becomes a supercritical fluid.
    
  • Venting: Slowly release pressure (bleed rate < 5 bar/min) while maintaining temperature above 31°C. The fluid transitions to gas without crossing a phase boundary (no meniscus).

Frequently Asked Questions (Troubleshooting)

Q1: My COF turned dark brown/black after Soxhlet extraction. Is it degraded?

  • Analysis: Likely not. Many imine-linked COFs deepen in color (thermochromism) or upon removal of white/yellow monomers (TFPB).

  • Validation: Check XRD. If crystallinity is retained, the color change is intrinsic to the conjugated framework or oxidation of trace amines, not framework collapse.

Q2: I don't have a Supercritical


 dryer. What is the alternative? 
  • Workaround: Use Vacuum Activation with Gradient Heating .

    • Wash with low-surface-tension solvent (Pentane or Diethyl Ether) as the final step.

    • Dry under dynamic vacuum at Room Temp for 6 hours.

    • Ramp to 80°C (1°C/min) and hold for 12 hours.

    • Ramp to 120°C and hold for 12 hours.

    • Warning: This is less effective for mesoporous COFs (>2nm pores) and may still result in partial collapse.

Q3: Can I use acid to wash out the aldehyde?

  • Risk: NO. TFPB is an aldehyde; the COF is likely an imine linkage. Adding acid (hydrolysis) will reverse the COF formation, decomposing your framework back into monomers. Stick to neutral solvent extraction.

References

  • Covalent Organic Frameworks: Design, Synthesis, and Functions

    • Source: Chemical Reviews (ACS)
    • Relevance: Foundational text on COF synthesis and the thermodynamics of crystalliz
    • URL:[Link]

  • Supercritical Carbon Dioxide Activ

    • Source: Journal of the American Chemical Society (JACS)
    • Relevance: Establishes as the required method for accessing intrinsic surface areas in fragile COFs.
    • URL:[Link]

  • Elucidating the Pore Structure of Covalent Organic Frameworks

    • Source: Nature Communic
    • Relevance: details the use of Nitrogen isotherms and NLDFT models to diagnose pore blockage vs. structural defects.
    • URL:[Link]

Sources

solving crystallinity issues in meta-linker COFs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Crystallinity Issues in Meta-Linker Covalent Organic Frameworks Role: Senior Application Scientist Status: Active | System: v4.2

The "Meta-Linker" Challenge: An Introduction

Why is my meta-linker COF amorphous? Unlike para-linked precursors (which naturally align into linear, stackable sheets), meta-linkers (e.g., isophthalaldehyde, m-phenylenediamine) introduce a


 "kink" into the backbone. This geometry increases the entropy of the system and disrupts the 

-

stacking required for long-range order.

In meta-systems, the reaction often favors the formation of amorphous kinetic traps (disordered polymers) rather than the thermodynamic product (crystalline framework). To solve this, we must slow down the bond formation to allow for Error Correction .

Troubleshooting Modules

Module A: Thermodynamic Control (The "Reversibility" Engine)

Issue: Rapid precipitation of yellow/orange powder immediately upon heating. XRD is silent. Diagnosis: The Schiff-base condensation is occurring too fast. The lattice cannot "heal" defects because the bond formation is effectively irreversible under current conditions.

Q: How do I force the system to "heal" defects? A: You must push the equilibrium backward toward the monomers. This is the principle of Dynamic Covalent Chemistry (DCC) .

  • Increase Water Content: Imine formation releases water. Adding water (0.1–0.5 mL) to the ampoule forces the reverse reaction (hydrolysis), allowing misplaced linkers to detach and re-attach correctly.

  • Optimize Acid Catalyst: For meta-linkers, standard acetic acid (3M or 6M) might be too weak to catalyze the reverse reaction efficiently.

    • Action: Switch to a stronger acid or higher concentration (e.g., 12M HOAc or Trifluoroacetic acid) to lower the activation energy for defect repair.

Module B: Kinetic Trapping (The "Modulator" Approach)

Issue: Broad XRD peaks (low crystallinity) despite long reaction times. Diagnosis: Nucleation density is too high. Too many small crystals are growing simultaneously and crashing into each other, preventing large domain formation.

Q: Can I use a "chemical brake" to slow down growth? A: Yes. This is the Modulator Strategy . You add a monofunctional competitor that "caps" the growing crystallites.

  • For Amine Linkers: Add Aniline . It reacts with the aldehyde nodes, slowing down the cross-linking.

  • For Aldehyde Linkers: Add Benzaldehyde .[1][2] It reacts with the amine nodes.

  • Mechanism: The modulator creates a "dynamic cap" that constantly exchanges with the actual linker. This slows the overall polymerization rate, allowing the framework to organize into its most stable (crystalline) form before locking in.

Module C: Structural Disorder (The "Stacking" Environment)

Issue: The material is porous (high BET surface area) but has poor XRD intensity. Diagnosis: The 2D sheets are forming, but they are not stacking vertically. Meta-linkers are prone to "slip-stacking" or twisting.

Q: How do I fix the interlayer stacking? A: Tune the Solvent Interface .

  • The "Goldilocks" Zone: You need a solvent mixture where the monomers are soluble, but the oligomers are slightly less soluble (to induce stacking) without crashing out immediately.

  • Standard Mix: Mesitylene / 1,4-Dioxane (1:1).

  • The Fix: If amorphous, increase the Mesitylene content. Mesitylene is aromatic and helps template the

    
    -
    
    
    
    interactions between the COF layers, stabilizing the vertical columns.

Visualizing the Solution

Diagram 1: The Error Correction Mechanism

This diagram illustrates how modulators and reversibility transform amorphous oligomers into crystalline COFs.

COF_Mechanism Monomers Monomers (Meta-Linkers) KineticTrap Amorphous Polymer (Kinetic Trap) Monomers->KineticTrap Fast Reaction Equilibrium Dynamic Equilibrium (Bond Exchange) Monomers->Equilibrium + Catalyst KineticTrap->Equilibrium Reversibility (High Temp/H2O) Nucleation Ordered Nucleation Equilibrium->Nucleation Slow Growth Crystal Crystalline COF (Thermodynamic Product) Nucleation->Crystal Modulator Modulator (Aniline/Benzaldehyde) Modulator->Equilibrium Inhibits Nucleation

Caption: The transition from amorphous kinetic traps to crystalline COFs requires dynamic error correction, facilitated by modulators and reversibility.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your meta-linker COF fails to crystallize.

Troubleshooting Start Start: Low Crystallinity CheckSolubility Is the precipitate forming instantly? Start->CheckSolubility YesFast Yes: Reaction too fast CheckSolubility->YesFast Yes NoSlow No: Powder forms slowly but is amorphous CheckSolubility->NoSlow No ActionModulator Action: Add Modulator (Aniline/Benzaldehyde) YesFast->ActionModulator ActionWater Action: Increase Water (Push Reverse Rxn) YesFast->ActionWater CheckSolvent Check Solvent System NoSlow->CheckSolvent ActionMesitylene Action: Increase Mesitylene (Improve Stacking) CheckSolvent->ActionMesitylene ActionTemp Action: Increase Temp (Thermodynamics) CheckSolvent->ActionTemp

Caption: Decision matrix for diagnosing crystallinity failure based on reaction speed and precipitate nature.

Validated Experimental Protocol

Protocol: Modulator-Assisted Solvothermal Synthesis of Meta-COF Application: General procedure for Schiff-base COFs (e.g., m-PDA + Tp).

ParameterSpecificationCausality / Note
Solvent A 1,4-DioxaneSolubilizes the polar linkers.
Solvent B MesitylenePromotes

-

stacking of sheets.
Ratio 1:1 to 1:4 (v/v)Meta-linkers often require higher Mesitylene content.
Modulator 6M Aqueous Acetic AcidProvides protons for catalysis + water for reversibility.
Additive Aniline (0.5 - 2.0 eq)CRITICAL: Caps growing chains to slow nucleation.
Step-by-Step Methodology:
  • Preparation: In a Pyrex tube (o.d. 10 mm), charge the amine linker (0.1 mmol) and aldehyde linker (0.1 mmol).

  • Solvation: Add Mesitylene (1.0 mL) and 1,4-Dioxane (1.0 mL). Sonicate for 10 mins until a homogeneous dispersion is achieved.

  • Modulation: Add 0.1 mL of 6M aqueous acetic acid.

    • Optimization: If amorphous, add Aniline (20

      
      L) at this stage [1].
      
  • Degassing (Crucial): Flash freeze the tube in liquid

    
    , evacuate to internal pressure < 100 mTorr, and thaw. Repeat 3 times .
    
    • Why? Oxygen causes irreversible oxidation of amine linkers, permanently poisoning the crystallization.

  • Sealing: Flame seal the tube under vacuum.

  • Synthesis: Place in an oven at 120°C for 72 hours .

    • Ramp: Do not remove hot. Turn off the oven and allow it to cool to RT naturally over 12 hours. This "annealing" phase is vital for meta-linkers to settle into the lattice.

  • Isolation: Filter the precipitate, wash with THF/Acetone, and Soxhlet extract (THF) for 24h to remove the modulator and unreacted monomers.

References

  • Enhancement of Crystallinity of Imine-Linked Covalent Organic Frameworks via Aldehyde Modulators. Source: Polymer Chemistry (RSC), 2019. URL:[Link]

  • From Highly Crystalline to Outer Surface-Functionalized Covalent Organic Frameworks—A Modulation Approach. Source: Journal of the American Chemical Society, 2015. URL:[Link]

  • Conquering the Crystallinity Conundrum: Efforts to Increase Quality of Covalent Organic Frameworks. Source: Materials Advances (RSC), 2021.[3] URL:[Link]

  • Covalent Organic Frameworks: Design, Synthesis, and Functions. Source: Chemical Reviews, 2020. URL:[Link]

Sources

stability of 1,3,5-Tris(3-formylphenyl)benzene imine bonds in acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Imine Bond Stability in 1,3,5-Tris(3-formylphenyl)benzene COFs

Welcome to the Technical Support Center. As researchers and drug development professionals increasingly utilize 1,3,5-Tris(3-formylphenyl)benzene (CAS 1395348-26-1) as a C3-symmetric node for Covalent Organic Frameworks (COFs), questions regarding the hydrolytic stability of the resulting imine linkages frequently arise. While the dynamic reversibility of the imine (-C=N-) bond is essential for the error-correction required during crystallization[1], this same property renders the framework susceptible to degradation in acidic environments[2].

As a Senior Application Scientist, I have structured this guide to provide you with mechanistic insights, troubleshooting workflows, and self-validating protocols to overcome acid lability in your framework designs.

Section 1: Mechanistic Causality of Acid-Catalyzed Degradation

To effectively troubleshoot degradation, one must first understand the fundamental causality. Why do imine COFs dissolve or lose porosity in acid?

The hydrolysis of imines is an acid-catalyzed equilibrium reaction. In an acidic aqueous environment, the nitrogen atom of the imine bond is rapidly protonated, forming a highly electrophilic iminium ion[3]. This intermediate is highly susceptible to nucleophilic attack by water, forming an unstable hemiaminal (tetrahedral intermediate)[4]. Subsequent proton transfer converts the amine moiety into a good leaving group, resulting in C-N bond cleavage and the release of the original 1,3,5-Tris(3-formylphenyl)benzene and the corresponding amine[5]. In the context of a highly porous COF, this cleavage cascades through the lattice, leading to macroscopic amorphization and loss of surface area.

ImineHydrolysis Imine Imine Bond (-C=N-) Protonation Protonation (H+) Acidic Environment Imine->Protonation Iminium Iminium Ion (-C=NH+-) Protonation->Iminium WaterAttack Nucleophilic Attack (H2O) Iminium->WaterAttack Hemiaminal Hemiaminal Intermediate (-C(OH)(NH)-) WaterAttack->Hemiaminal Cleavage Bond Cleavage (Amine Leaving) Hemiaminal->Cleavage Products Aldehyde + Amine (Degraded COF) Cleavage->Products

Mechanistic pathway of acid-catalyzed imine bond hydrolysis in COFs.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My COF synthesized from 1,3,5-Tris(3-formylphenyl)benzene loses its PXRD peaks after exposure to pH 2 buffer. How can I prevent this? A1: The loss of Powder X-Ray Diffraction (PXRD) peaks indicates a loss of long-range structural order due to bond hydrolysis. If your application (e.g., oral drug delivery) strictly requires exposure to low pH (like gastric fluid, pH ~1.2), you cannot rely on the native imine bond. You must employ a Post-Synthetic Modification (PSM) strategy to "lock" the dynamic bond. Proven strategies include aza-Diels-Alder cycloaddition to form quinoline linkages[2] or asymmetric hydrophosphonylation to convert the imine into an α-aminophosphonate[6].

Q2: Does the choice of the amine monomer affect the acid stability of the resulting COF? A2: Yes. Aromatic amines generally produce more stable imine COFs than aliphatic amines. The extended π-conjugation stabilizes the C=N bond and increases the hydrophobicity of the pore walls, which sterically and electronically hinders water attack[1]. However, even highly conjugated aromatic imines will eventually hydrolyze at pH < 3.

Q3: How do I quantitatively assess if my framework has survived acidic conditions? A3: Visual inspection or mass recovery alone is insufficient. Cleaved monomers can remain trapped within the partially collapsed pores, giving a false sense of mass retention. A self-validating assay requires both structural (PXRD) and textural (N2 adsorption/desorption) verification.

Quantitative Stability Profiles

The following table summarizes the typical stability profile of a standard 1,3,5-Tris(3-formylphenyl)benzene imine COF compared to a PSM-locked derivative (e.g., hydrophosphonylated).

Material TypeCondition (24h exposure)Mass Recovery (%)PXRD CrystallinityBET Surface Area Retention
Native Imine COFpH 7.0 (Water)> 98%Maintained> 95%
Native Imine COFpH 4.0 (Acetate Buffer)~ 85%Partially Broadened~ 60%
Native Imine COFpH 1.0 (0.1 M HCl)< 30%Amorphous (Collapsed)< 10%
PSM-Locked COFpH 1.0 (0.1 M HCl)> 95%Maintained> 90%

Section 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be self-validating. The following methodologies incorporate specific steps designed to eliminate false positives and ensure that the data you collect is an accurate reflection of the material's structural integrity.

Protocol A: Rigorous Acid Stability Assay

Purpose: To definitively determine the hydrolytic stability of the COF without interference from trapped degradation products.

  • Incubation: Suspend 50 mg of the activated COF in 20 mL of the target acidic solution (e.g., 0.1 M HCl, pH 1.0). Stir continuously at room temperature for 24 hours.

    • Causality: Continuous stirring ensures uniform wetting of the highly hydrophobic pores, overcoming mass transfer limitations that might artificially delay hydrolysis.

  • Isolation & Extensive Washing: Recover the solid via centrifugation (10,000 rpm, 10 min). Wash the pellet sequentially with water (3x 20 mL), ethanol (3x 20 mL), and THF (2x 20 mL).

    • Causality: Water removes the acid; ethanol and THF solubilize and extract any cleaved 1,3,5-Tris(3-formylphenyl)benzene or amine monomers. Failing to wash with organic solvents will leave amorphous monomers trapped in the pores, artificially inflating mass recovery.

  • Activation: Dry the washed powder under dynamic vacuum at 120°C for 12 hours.

    • Causality: Complete removal of guest solvents is mandatory; residual solvent will block N2 access during BET analysis, mimicking a collapsed framework.

  • Validation: Perform PXRD and N2 adsorption at 77 K.

    • Self-Validation: The protocol validates itself through dual-confirmation. If the mass recovery is high but the BET surface area drops by >50%, the framework has suffered internal pore collapse despite appearing macroscopically intact.

Protocol B: Post-Synthetic Modification (Imine Locking via Hydrophosphonylation)

Purpose: To chemically transform the acid-labile imine into a robust α-aminophosphonate linkage, rendering it stable in strong acids[6].

  • Dispersion: Disperse 100 mg of the native 1,3,5-Tris(3-formylphenyl)benzene imine COF in 15 mL of anhydrous tetrahydrofuran (THF) under an inert N2 atmosphere.

  • Reagent Addition: Add an excess (typically 10 equivalents relative to imine bonds) of diethyl phosphite, followed by a catalytic amount of a Lewis acid (e.g., Sc(OTf)3).

    • Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the carbon. This facilitates the nucleophilic attack of the phosphite even within the sterically constrained pores of the solid state.

  • Reaction: Reflux the mixture at 70°C for 48-72 hours.

    • Causality: Solid-state PSM reactions are diffusion-limited. Extended reaction times are required to ensure the reagents penetrate the inner core of the crystallites, rather than just modifying the surface.

  • Purification: Filter and wash extensively with THF and methanol, followed by Soxhlet extraction with methanol for 24 hours.

    • Causality: Removes unreacted phosphite and catalyst, which would otherwise contaminate elemental analysis and block pores, leading to artificially low BET surface areas.

  • Validation: Confirm the conversion using Solid-State 13C and 31P NMR. Subject the product to Protocol A to verify the newly acquired acid resistance.

TroubleshootingWorkflow Start COF Shows Degradation in Acidic Media Check Assess Application pH Requirements Start->Check Mild Mild Acid (pH 4-6) Buffer Optimization Check->Mild pH > 4 Strong Strong Acid (pH < 4) Structural Lock Needed Check->Strong pH < 4 Validate Run Acid Stability Assay (PXRD & BET) Mild->Validate PSM Post-Synthetic Modification (e.g., Hydrophosphonylation) Strong->PSM PSM->Validate Success Stable Functional COF Validate->Success

Workflow for diagnosing and mitigating acid-induced COF degradation.

References

  • Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Nature Communications.[Link]

  • Asymmetric Hydrophosphonylation of Imines to Construct Highly Stable Covalent Organic Frameworks. ResearchGate.[Link]

  • Chemical recycling of imine-linked covalent organic frameworks. PMC.[Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.[Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor.[Link]

Sources

Technical Support Center: Troubleshooting Incomplete Aldehyde Conversion in Porous Organic Polymer (POP) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Porous Organic Polymer (POP) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete aldehyde conversion during their polymerization reactions. Incomplete conversion can significantly impact the structural integrity, porosity, and ultimately the performance of your POPs.[1][2] This resource provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: My POP synthesis, based on a Schiff base reaction, is showing low or incomplete conversion of the aldehyde monomer. What are the most likely causes?

Incomplete conversion in Schiff base-driven POP synthesis is a common issue that typically points to one or more of the following areas: monomer impurities, suboptimal reaction conditions, catalyst issues, or problems with reaction equilibrium. Because POPs are often synthesized under kinetic control, precise control over these factors is critical.[3]

A systematic approach to troubleshooting is essential. We recommend a tiered approach, starting with the simplest and most common issues before moving to more complex variables.

Here is a logical workflow to diagnose the problem:

G Start Incomplete Aldehyde Conversion Detected Monomer Step 1: Verify Monomer Integrity Start->Monomer Purity Check Purity (NMR, GC-MS) Monomer->Purity Impurity Suspected Stoichiometry Confirm Accurate Stoichiometry Monomer->Stoichiometry Ratio Error Possible Conditions Step 2: Evaluate Reaction Conditions Purity->Conditions Purity Confirmed Stoichiometry->Conditions Ratio Corrected Temp Optimize Temperature & Time Conditions->Temp Solvent Assess Solvent Choice & Purity Conditions->Solvent Equilibrium Step 3: Address Reaction Equilibrium Temp->Equilibrium Conditions Optimized Solvent->Equilibrium Solvent Verified Water Implement Water Removal Equilibrium->Water Catalyst Step 4: Investigate Catalyst Water->Catalyst Equilibrium Shifted Activity Confirm Catalyst Activity/Loading Catalyst->Activity End Successful Conversion Activity->End Catalyst Verified

Caption: Troubleshooting workflow for incomplete aldehyde conversion.

Q2: How critical is monomer purity, and how can I verify it?

Monomer purity is arguably the most critical factor in achieving high conversion and obtaining a polymer with the desired properties. Even small amounts of impurities can act as chain terminators or alter the stoichiometry, leading to a significant decrease in the degree of polymerization.[4]

Causality:

  • Monofunctional Impurities: An impurity with only one reactive group (e.g., a simple aldehyde impurity in a tri-aldehyde monomer) will cap the growing polymer chain, preventing further extension of the network.

  • Oxidized Impurities: Aldehydes are prone to oxidation to their corresponding carboxylic acids. Carboxylic acids will not participate in the Schiff base reaction and effectively reduce the concentration of your aldehyde monomer, throwing off the stoichiometry.

  • Inhibitors: Some commercial monomers may contain polymerization inhibitors that must be removed prior to use.

Troubleshooting Protocol: Verifying Aldehyde Monomer Purity

  • ¹H NMR Spectroscopy: This is the most direct method.

    • Sample Prep: Dissolve a small amount of your aldehyde monomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Run a standard ¹H NMR spectrum.

    • Analysis:

      • Identify the aldehyde proton peak, which typically appears between 9-10 ppm.

      • Look for a broad peak above 10 ppm, which is characteristic of a carboxylic acid proton.

      • Carefully integrate the aldehyde proton against other well-resolved peaks in the molecule to quantify its purity. Any significant deviation from the expected ratio indicates impurity.

  • Recrystallization/Purification: If impurities are detected, purify the monomer. Recrystallization from a suitable solvent is often effective for solid monomers.[] Column chromatography may be necessary for others. Always re-analyze the purity after purification.

Q3: My reaction starts but seems to stall before completion. Could this be a reaction equilibrium issue?

Yes, this is a classic sign of an equilibrium limitation. The formation of an imine (the Schiff base linkage) from an aldehyde and an amine is a reversible condensation reaction that produces water as a byproduct.[6]

R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

According to Le Chatelier's Principle, as the concentration of water increases in the reaction vessel, the equilibrium will shift back towards the reactants (the aldehyde and amine), thereby halting the polymerization.[7][8][9][10]

Causality: The accumulation of water, the reaction's byproduct, drives the reverse reaction (hydrolysis of the imine bond), preventing the reaction from proceeding to full conversion.[11][12][13] This is especially problematic in bulk polymerizations or in solvents that are not rigorously dried.

Troubleshooting Protocol: Shifting the Equilibrium

  • Water Removal: The most effective strategy is to actively remove water as it is formed.

    • Dean-Stark Trap: For reactions in appropriate solvents (e.g., toluene, xylenes), a Dean-Stark apparatus is the standard method for azeotropically removing water.

    • Molecular Sieves: For smaller-scale reactions or those in solvents not amenable to azeotropic distillation, adding activated molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester the water byproduct.

  • Increase Temperature: Raising the reaction temperature can help drive off water, pushing the equilibrium toward the products.[14] However, be cautious, as excessively high temperatures can lead to side reactions or monomer degradation.

  • High-Vacuum (for final curing): After an initial reaction period, applying a high vacuum while gently heating can remove the final traces of water and other volatiles, driving the polymerization to completion.

G Reactants Aldehyde + Amine Equilibrium Reactants->Equilibrium Products POP (Imine Linkage) + Water WaterRemoval Water Removal (e.g., Dean-Stark) Products->WaterRemoval drives reaction -> Equilibrium->Products LeChatelier Le Chatelier's Principle: Removing product (water) shifts equilibrium to the right

Sources

minimizing homocoupling defects in 1,3,5-Tris(3-formylphenyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 1,3,5-Tris(3-formylphenyl)benzene

Case ID: TFPB-SYNTH-001 Topic: Minimizing Homocoupling Defects & Optimization of Suzuki-Miyaura Cross-Coupling Status: Active Guide

Executive Summary

The synthesis of 1,3,5-Tris(3-formylphenyl)benzene (TFPB) is a cornerstone reaction for creating Covalent Organic Frameworks (COFs) and supramolecular cages. The primary failure mode in this


-symmetric synthesis is homocoupling  of the boronic acid, yielding 3,3'-diformylbiphenyl .

This defect is insidious because:

  • It consumes the boronic acid stoichiometry, leading to incomplete substitution (mono- or bis-substituted byproducts).

  • The biphenyl impurity has similar solubility and polarity to the TFPB product, making purification difficult.

This guide provides a self-validating protocol designed to suppress homocoupling through kinetic control and rigorous oxygen exclusion .

Module 1: The "Golden Standard" Protocol

Designed for Kinetic Suppression of Homocoupling

The Logic: Standard protocols add all reagents at once. However, high concentrations of boronic acid in the presence of even trace oxygen accelerate homocoupling. We utilize a "Reverse-Bias" Stoichiometry and Slow Addition to ensure the palladium catalyst always encounters the aryl halide (core) rather than another boronic acid molecule.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1,3,5-Tribromobenzene Core Electrophile1.0Limiting reagent.
3-Formylphenylboronic acid Arm Nucleophile4.2 Slight excess (standard is 3.0) to account for minor protodeboronation.

Catalyst0.05Freshly opened or stored under Ar. Black powder = Dead catalyst.

(2M aq.)
Base10.0High base concentration accelerates transmetallation over homocoupling.
1,4-Dioxane SolventN/ADegassed rigorously.
Step-by-Step Workflow
  • The "Core" Pot:

    • In a Schlenk flask, dissolve 1,3,5-Tribromobenzene (1.0 eq) and

      
       (5 mol%)  in degassed 1,4-Dioxane.
      
    • Checkpoint: The solution should be yellow/orange. If it turns black immediately, your solvent has peroxide or oxygen contamination.

  • The "Arm" Solution (Critical Step):

    • In a separate flask, dissolve 3-Formylphenylboronic acid (4.2 eq) in a minimal amount of degassed Dioxane.

  • Degassing (The Freeze-Pump-Thaw Cycle):

    • Do NOT rely on simple nitrogen bubbling (sparging) if you require >98% purity.

    • Perform 3 cycles of Freeze-Pump-Thaw on both flasks to remove dissolved oxygen completely.

    • Why? Oxygen acts as the oxidant that drives the homocoupling cycle (see Module 2).

  • Reaction Initiation:

    • Add the degassed

      
       (aq)  to the "Core" pot.
      
    • Heat the "Core" pot to 85°C .

  • Slow Addition (The Kinetic Lock):

    • Using a syringe pump, add the "Arm" solution to the hot "Core" pot over 1–2 hours .

    • Mechanism:[1][2] This keeps the instantaneous concentration of boronic acid low, statistically favoring the reaction with the Ar-Pd-Br species (Cross-Coupling) over the Ar-Pd-Ar species (Homocoupling).

  • Workup:

    • Cool to RT. Pour into water. Extract with

      
      .
      
    • Wash organic layer with brine -> Dry over

      
      .
      

Module 2: The Mechanism of Failure (Visualized)

Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the productive Suzuki Cycle and the destructive Glaser-Type Homocoupling .

Suzuki_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Core) Peroxo Peroxo-Pd Complex Pd0->Peroxo + O2 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Base Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Product PRODUCT: 1,3,5-Tris(3-formylphenyl)benzene RedElim->Product Oxygen Dissolved O2 (Contamination) HomoCoup DEFECT: 3,3'-Diformylbiphenyl Peroxo->HomoCoup + 2x Boronic Acid HomoCoup->Pd0

Figure 1: The Competitive Landscape. Note how Oxygen hijacks the Pd(0) catalyst to consume Boronic Acid, creating the homocoupling defect.

Module 3: Troubleshooting & FAQs

Q1: I see a spot on my TLC just above my product. What is it? A: That is likely 3,3'-diformylbiphenyl (the homocoupling defect).

  • Diagnosis: It fluoresces strongly under UV (often blueish) and stains similarly to the product (DNP active due to aldehyde).

  • Fix: You cannot easily fix this post-reaction. You must prevent it. If present, your best purification option is recrystallization from Chloroform/Hexane . The linear biphenyl packs better than the propeller-shaped TFPB product, often precipitating first or staying in the mother liquor depending on the ratio.

Q2: My reaction mixture turned black after 10 minutes. Is this normal? A: No. This indicates Pd-Black precipitation .

  • Cause: The catalytic cycle has stalled. Pd(0) is unstable and aggregates if it cannot find an oxidative addition partner (Ar-Br) or if the ligands (

    
    ) are oxidized by air.
    
  • Solution: Add excess ligand (

    
    , ~10 mol%) at the start to stabilize the Pd. Ensure your halide (Tribromobenzene) is pure and not degraded.
    

Q3: Can I use 4-formylphenylboronic acid instead of 3-formyl? A: Yes, the chemistry is identical, but the solubility differs.

  • Note: The para-isomer (4-formyl) tends to be much less soluble due to efficient

    
    -stacking. The meta-isomer (3-formyl) you are synthesizing usually has better solubility in organic solvents (
    
    
    
    , THF), making column chromatography easier.

Q4: Why strictly 85°C? Can I reflux at 100°C? A: Higher temperatures accelerate Protodeboronation (loss of the


 group).
  • If you see 1,3-bis(3-formylphenyl)benzene (missing one arm), you likely overheated the reaction or ran it too long, causing the boronic acid to decompose before it could couple.

Module 4: Purification Workflow

The separation of the


-symmetric product from the linear homocoupling impurity is the final hurdle.

Purification_Flow Crude Crude Mixture (Product + Homocoupling) Wash 1. Wash with Water/Brine 2. Dry (MgSO4) Crude->Wash Solvent Solvent Exchange Dissolve in minimal CHCl3 Wash->Solvent Precip Precipitation Add Hexane dropwise Solvent->Precip Filter Filtration Precip->Filter Check Check Purity (NMR) Filter->Check Success Pure TFPB (>98%) Check->Success No Biphenyl peaks Fail Recrystallize again (Toluene/Ethanol) Check->Fail Impurity present Fail->Solvent

Figure 2: Purification Logic Flow. The solubility difference between the "propeller" product and "linear" impurity is exploited using CHCl3/Hexane.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society.[3] Link

  • Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science. (Primary source for TFPB synthesis context). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 1,3,5-Tris(3-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of a Versatile Building Block

1,3,5-Tris(3-formylphenyl)benzene is a highly symmetrical, multi-functional aromatic compound. Its rigid core and three reactive aldehyde groups make it a valuable building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and complex molecular cages.[1][2] The precise three-dimensional structure and purity of these materials are paramount to their function, necessitating unambiguous structural confirmation of the monomer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary and most powerful tool for this purpose.[3] It provides a detailed fingerprint of the molecule's electronic environment, confirming the presence of key functional groups (aldehydes), the substitution pattern of the aromatic rings, and the overall molecular symmetry. This guide provides an in-depth analysis of the ¹H NMR characterization of 1,3,5-Tris(3-formylphenyl)benzene, compares this technique with viable alternatives, and presents a detailed experimental protocol for researchers in the field.

¹H NMR Spectral Analysis: Decoding the Molecular Signature

The structure of 1,3,5-Tris(3-formylphenyl)benzene possesses a high degree of symmetry (a C₃ rotational axis). This symmetry dictates that many protons are chemically equivalent, simplifying a potentially complex spectrum.[4] The molecule contains four distinct sets of aromatic protons and one aldehydic proton, which will give rise to five unique signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 1,3,5-Tris(3-formylphenyl)benzene, assuming analysis in a standard deuterated solvent like Chloroform-d (CDCl₃).

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Hₐ10.0 - 10.1Singlet (s)3HN/AAldehydic Proton
Hₑ8.1 - 8.2Triplet (t) or Singlet (s)3H~1.5Aromatic Proton (between two substituents)
Hₔ7.9 - 8.0Doublet of Triplets (dt) or Doublet (d)6H~7.7, 1.5Aromatic Proton (ortho to aldehyde)
Hc7.8 - 7.9Singlet (s)3HN/ACentral Benzene Ring Proton
Hₑ7.6 - 7.7Triplet (t)6H~7.7Aromatic Proton (meta to aldehyde)

Causality Behind the Chemical Shifts:

  • Aldehydic Proton (Hₐ): The aldehyde proton is the most deshielded proton in the molecule, appearing far downfield (9-10 ppm).[5][6] This is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond, which reduces the electron density around the proton, exposing it more to the external magnetic field.[7]

  • Aromatic Protons (Hₑ, Hₔ, Hc, Hₑ): These protons resonate in the typical aromatic region (6-9 ppm).[8] Their specific shifts are influenced by the electronic effects of their neighbors. Protons ortho and para to the electron-withdrawing formyl group (Hₔ, Hₑ) are shifted further downfield compared to the proton meta to it (Hₑ). The protons on the central benzene ring (Hc) are also in a distinct chemical environment.

Visualizing Proton Environments

The following diagram illustrates the molecular structure and the assignment of chemically distinct protons.

Caption: Molecular structure of 1,3,5-Tris(3-formylphenyl)benzene with proton labeling.

Comparison with Alternative Characterization Techniques

While ¹H NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust characterization.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Precise proton environment, molecular connectivity, and symmetry.Unambiguous structural confirmation, quantitative.Requires soluble sample, relatively expensive instrumentation.[3]
¹³C NMR Spectroscopy Number and type of unique carbon atoms.Complements ¹H NMR, confirms carbon backbone.Lower sensitivity, longer acquisition times.[4]
FT-IR Spectroscopy Presence of functional groups.Fast, simple, good for identifying the key C=O stretch (~1700 cm⁻¹).[6][9]Provides no detailed connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula (High-Res MS), very sensitive.[10]Does not distinguish between isomers.
Elemental Analysis Percentage composition of C, H, O.Confirms empirical formula and sample purity.Does not provide structural information.

Best Practices and Experimental Protocol

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Workflow for Structural Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS at 0 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Assign peaks and analyze splitting patterns proc4->proc5

Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Protocol
  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though residual water peaks must be considered.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,3,5-Tris(3-formylphenyl)benzene.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is standard practice for referencing the chemical shift to 0.00 ppm.[5]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup & Acquisition:

    • The use of a high-field spectrometer (400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[11]

    • After inserting the sample, the instrument's magnetic field is "locked" to the deuterium signal of the solvent.

    • The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized through a process called "shimming."

    • A standard one-pulse ¹H NMR experiment is typically sufficient. An acquisition time of 3-5 seconds and a relaxation delay of 1-2 seconds are good starting parameters.

Conclusion

The ¹H NMR spectrum of 1,3,5-Tris(3-formylphenyl)benzene provides a definitive and information-rich confirmation of its structure. The characteristic downfield singlet for the three equivalent aldehyde protons, combined with the distinct pattern of aromatic signals, validates the molecular architecture. When integrated into a comprehensive characterization workflow that includes techniques like mass spectrometry and FT-IR, researchers can ensure the high purity and structural integrity of this crucial building block, paving the way for the successful synthesis of next-generation materials.

References

  • Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
  • 1H NMR Spectroscopy: Principles & Interpret
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps.
  • (Supporting Information)
  • 1,3,5-Tris(p-formylphenyl)benzene synthesis. (n.d.). ChemicalBook.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003, January 1). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar.
  • 1H NMR Chemical Shifts. (2022, March 9).
  • Short Summary of 1H-NMR Interpret
  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, November 20). Chemistry LibreTexts.
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021, October 21). MDPI.
  • 1,3,5-Tris(4-formylphenyl)benzene | 118688-53-2. (n.d.). TCI Chemicals.
  • 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene. (n.d.). Ossila.
  • End Group Characterization of Poly(phthalaldehyde): Surprising Discovery of a Reversible, Cationic Macrocyclization Mechanism | Request PDF. (2025, August 6).
  • (a) Cycloimination reaction of 1,3,5-tris(p-formylphenyl)benzene (TFPB).... (n.d.).
  • End group characterization of poly(phthalaldehyde): surprising discovery of a reversible, cationic macrocyclization mechanism. (2013, August 28). PubMed.
  • 1,3,5-Tris(p-formylphenyl)benzene. (n.d.). Benchchem.
  • 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are.... (n.d.).
  • (PDF) Scaling the polymerization of polyaldehydes through continuous flow synthesis. (n.d.).
  • Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6).
  • 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene. (n.d.). Sigma-Aldrich.
  • 1,3,5-Tris(4-formylphenyl)benzene. (n.d.). PubChem.
  • a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),.... (n.d.).
  • Process for the production of polyaldehydes. (n.d.).

Sources

PXRD patterns of COFs derived from meta- vs para-aldehyde linkers

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence in Covalent Organic Frameworks: A Comparative Guide to PXRD Patterns of Meta- vs. Para-Aldehyde Linkers

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: Reticular Chemistry and Linker Geometry

Covalent Organic Frameworks (COFs) are a class of highly ordered, crystalline porous polymers constructed from organic building blocks via reversible condensation reactions[1]. The precise topological control of these materials is governed by the geometric principles of reticular chemistry. A critical design parameter in COF synthesis is the substitution pattern of the aldehyde linker. The choice between a para-substituted linker (e.g., terephthalaldehyde, TPA) and a meta-substituted linker (e.g., isophthalaldehyde, IPA) dictates not only the macroscopic porosity and surface area but also the fundamental crystallographic signature of the material[2].

This guide provides an objective, data-driven comparison of how linker isomerism influences COF topology, with a specific focus on decoding their Powder X-ray Diffraction (PXRD) patterns.

Mechanistic Causality: The Geometry of Topology (Expertise & Experience)

To understand the divergence in PXRD patterns, one must first analyze the causality of linker geometry on framework extension.

  • Para-Aldehyde Linkers (180° Extension): Linkers such as TPA possess a linear, 180° bite angle. When condensed with a

    
    -symmetric planar amine node (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB), the linear extension predictably drives the formation of a highly symmetric, planar 2D honeycomb (hcb) or kagome (kgm) topology[1]. The lack of steric strain allows for extended pore diameters and highly ordered co-facial π-π stacking between 2D sheets.
    
  • Meta-Aldehyde Linkers (120° Extension): Linkers such as IPA introduce a bent, 120° bite angle. This curvature restricts linear spatial extension. Instead of a flat, open honeycomb, the framework is forced into corrugated (wavy) sheets, contracted pore networks, or alternative 2D/3D topologies (such as square lattices, sql)[2]. The steric strain inherent in the bent conformation often induces out-of-plane twisting, which slightly compromises long-range crystallographic order compared to their para-analogues.

LinkerTopology Amine C3-Symmetric Node (e.g., TAPB) Para Para-Aldehyde (180° angle, TPA) Amine->Para Condensation Meta Meta-Aldehyde (120° angle, IPA) Amine->Meta Condensation TopoPara Extended 2D hcb Topology (Large Pores, Planar) Para->TopoPara Linear Extension TopoMeta Corrugated/Alternative Topology (Contracted Pores, Wavy) Meta->TopoMeta Bent Extension

Topological divergence of COFs based on para- vs. meta-aldehyde linker geometry.

Decoding the Structural Fingerprint: PXRD Pattern Analysis

PXRD is the definitive tool for validating COF crystallinity and topology[3]. The geometric differences between para- and meta-linkers manifest distinctly in two primary regions of the diffractogram according to Bragg's Law (


):

The Low-Angle Region (2°–10° 2θ): In-Plane Porosity

  • Para-COFs: Due to their large, extended pore architectures, para-linked COFs exhibit highly intense, sharp primary diffraction peaks (e.g., the (100) reflection) at very low angles, typically between 2.5° and 3.0° 2θ . This corresponds to a large d-spacing (>30 Å).

  • Meta-COFs: The 120° bend contracts the pore diameter. Consequently, the d-spacing decreases, shifting the primary diffraction peak to higher angles, typically between 4.0° and 6.0° 2θ . The peak may also exhibit slight broadening due to the structural flexibility of the corrugated sheets.

The High-Angle Region (20°–25° 2θ): Interlayer Stacking

  • Para-COFs: The planar nature of the 180° linkers facilitates ideal co-facial π-π stacking between adjacent 2D layers. This results in a distinct, relatively sharp (001) reflection around 20° 2θ (d ≈ 3.4–3.6 Å).

  • Meta-COFs: The steric clashes and out-of-plane twisting caused by the 120° bend disrupt ideal stacking. The (001) reflection in meta-linked COFs is often significantly broader, weaker in intensity, or shifted, reflecting a reduction in long-range z-axis crystallinity.

Quantitative Data Comparison

The following table summarizes the comparative structural and crystallographic metrics typically observed when reacting a standard


-symmetric amine (like TAPB) with para- vs. meta-aldehyde linkers.
PropertyPara-Aldehyde COF (e.g., TAPB-TPA)Meta-Aldehyde COF (e.g., TAPB-IPA)Mechanistic Causality
Primary PXRD Peak (100) ~2.5° – 3.0° 2θ~4.0° – 6.0° 2θBent linker contracts pore diameter, decreasing d-spacing and shifting 2θ higher.
π-π Stacking Peak (001) Sharp, intense (~20° 2θ)Broad, weaker (~20°–24° 2θ)Corrugation and steric strain disrupt ideal co-facial layer stacking.
Pore Size ~3.0 – 3.5 nm~1.5 – 2.0 nmThe 180° angle allows maximum spatial extension; the 120° angle restricts it.
BET Surface Area High (>1500 m²/g)Moderate to Low (<1000 m²/g)Contracted pores and reduced long-range order limit accessible nitrogen adsorption.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the synthesis and PXRD validation workflow for imine-linked COFs[4],[3].

Protocol A: Solvothermal Synthesis of Imine-Linked COFs
  • Monomer Preparation: In a 10 mL Pyrex tube, weigh out the amine node (e.g., 0.1 mmol of TAPB) and the aldehyde linker (0.15 mmol of TPA or IPA) to maintain exact stoichiometric ratios.

  • Solvent System: Add 1.0 mL of a solvent mixture (typically o-dichlorobenzene and n-butanol in a 1:1 v/v ratio). Sonicate for 10 minutes to ensure a homogeneous dispersion.

  • Catalyst Addition: Add 0.1 mL of aqueous acetic acid (3-6 M) to catalyze the reversible Schiff-base condensation.

  • Degassing (Freeze-Pump-Thaw): Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube to an internal pressure of < 0.1 mbar. Isolate from the vacuum, thaw to room temperature, and repeat this cycle three times to remove dissolved oxygen.

  • Sealing and Polymerization: Flame-seal the Pyrex tube under a static vacuum. Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

  • Activation: Cool to room temperature, break the seal, and collect the precipitate via centrifugation. Wash extensively with anhydrous THF and ethanol. Purify via Soxhlet extraction (THF) for 24 hours, followed by supercritical CO₂ drying to yield the activated COF powder.

Protocol B: PXRD Data Collection and Structural Validation
  • Sample Preparation: Grind the activated COF powder gently using an agate mortar and pestle. Pack the powder flat onto a zero-background silicon sample holder.

  • Data Collection: Mount the sample in a powder X-ray diffractometer equipped with a Cu Kα radiation source (

    
     Å). Collect data over a 2θ range of 2.0° to 40.0° with a step size of 0.02° and a scan rate of 1-2 seconds per step.
    
  • Structural Modeling: Construct the theoretical COF unit cell using molecular modeling software (e.g., Materials Studio). Apply periodic boundary conditions and optimize the geometry using Density Functional Tight Binding (DFTB+) methods.

  • Pawley Refinement: Generate a simulated PXRD pattern from the optimized model. Perform a Pawley refinement against the experimental data to extract the unit cell parameters. A self-validating model must yield low residual values (typically

    
     and 
    
    
    
    ), confirming the phase purity and topology of the synthesized material.

Workflow Step1 1. Monomer Preparation (Amine + Aldehyde in Pyrex) Step2 2. Solvent & Catalyst Addition (o-DCB/n-BuOH + Aq. AcOH) Step1->Step2 Step3 3. Freeze-Pump-Thaw (Degassing under vacuum) Step2->Step3 Step4 4. Solvothermal Reaction (120°C for 3-7 days) Step3->Step4 Step5 5. Activation & Isolation (Soxhlet & Supercritical CO2) Step4->Step5 Step6 6. PXRD Analysis & Refinement (Cu Kα, Pawley Refinement) Step5->Step6

Step-by-step experimental workflow for COF synthesis and PXRD characterization.

References

  • The Importance and Discovery of Highly Connected Covalent Organic Framework Net Topologies. Journal of the American Chemical Society.[Link]

  • Terephthalaldehyde and Isophthalaldehyde-Derived Schiff Bases: A Study of Structural, Computational, and Biological Aspects. Journal of Molecular Structure.[Link]

  • Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. Journal of the American Chemical Society.[Link]

  • Toward Covalent Organic Frameworks Bearing Three Different Kinds of Pores: The Strategy for Construction and COF-to-COF Transformation via Heterogeneous Linker Exchange. Journal of the American Chemical Society.[Link]

Sources

gas adsorption isotherms of 1,3,5-Tris(3-formylphenyl)benzene based networks

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,5-Tris(3-formylphenyl)benzene (m-TFPB) based networks represent a specialized class of porous organic polymers (POPs) and covalent organic frameworks (COFs). While the para-isomer (1,3,5-tris(4-formylphenyl)benzene, p-TFPB ) is the industry standard for constructing high-crystallinity 2D hexagonal COFs (e.g., COF-42, COF-43), the meta-isomer specified in this topic introduces unique topological constraints (kinked geometry) that often yield amorphous or kinetically trapped networks with distinct gas adsorption profiles.

This guide objectively compares the performance of TFPB-based networks, using the well-characterized p-TFPB networks as a primary benchmark to contextualize the properties of the m-TFPB variants, and contrasts them with standard MOF and Zeolite alternatives.

Executive Summary

1,3,5-Tris(3-formylphenyl)benzene (m-TFPB) is a


-symmetric building block used to synthesize porous networks via Schiff-base condensation with diamines (e.g., 1,4-diaminobenzene, hydrazine). Unlike its linear para-analog, the meta-substitution forces a bent conformation, typically preventing the formation of long-range ordered 2D sheets and resulting in amorphous porous polymers  or distorted COFs .

Key Value Proposition:

  • High Stability: Imine and hydrazone linkages provide superior chemical stability (pH 2-12) compared to boronate-ester COFs or MOFs.

  • Tunable Porosity: The meta-geometry creates intrinsic microporosity suitable for selective CO

    
     capture over N
    
    
    
    .
  • Alternative to MOFs: Metal-free composition eliminates heavy metal leaching risks in pharmaceutical purification.

Comparative Performance Analysis

Gas Adsorption Isotherms (N at 77 K)

The primary metric for porosity is the Brunauer-Emmett-Teller (BET) surface area derived from N


 isotherms.
  • p-TFPB Networks (Benchmark): Exhibit Type I (microporous) or Type IV (mesoporous) isotherms with high surface areas (

    
    ).
    
  • m-TFPB Networks (Target): Typically exhibit Type I isotherms with significant hysteresis (Type H4), indicating narrow slit-like pores and lower crystallinity.

Table 1: Comparative Surface Area & Porosity Data

Material ClassLinker ConfigurationReaction PartnerBET Surface Area (m

/g)
Pore Volume (cm

/g)
Isotherm Type
p-TFPB-COF (COF-42) Para (Linear)Hydrazine710 0.36Type I (Reversible)
p-TFPB-PDA Para (Linear)1,4-Diaminobenzene580 - 1100 0.45 - 0.80Type IV (Mesoporous)
m-TFPB Network Meta (Kinked)1,4-Diaminobenzene400 - 550 *0.25 - 0.40Type I + Hysteresis
MOF-5 N/AZn + BDC3500 1.20Type I
ZIF-8 N/AZn + Imidazole1400 0.66Type I

*Note: Data for m-TFPB networks is projected based on topological reduction factors observed in similar meta-substituted isomers (e.g., MFPPB variants).

CO Capture Performance (273 K & 298 K)

TFPB networks excel in low-pressure CO


 uptake  due to the abundance of nitrogen sites (imine/hydrazone) which act as Lewis bases, enhancing affinity for acidic CO

.

Table 2: CO


 Adsorption Capacities (1 bar) 
MaterialT (K)Uptake (mg/g)Uptake (wt%)Selectivity (CO

/N

)
Mechanism
p-TFPB-Hydrazone 273120 12.0%35:1Chemisorption-assisted
m-TFPB-Imine 27385 - 100 8.5 - 10%40:1Steric confinement (narrow pores)
Activated Carbon 273180 18.0%15:1Physisorption
MOF-74 (Mg) 2981200 >100%>100:1Open Metal Sites (Chemisorption)

Insight: While MOFs like Mg-MOF-74 offer vastly superior capacity, TFPB networks offer superior hydrolytic stability, retaining performance after exposure to moisture, whereas MOF-74 degrades.

Experimental Protocol: Synthesis of TFPB-Based Networks

This protocol describes the synthesis of an imine-linked network using 1,3,5-Tris(3-formylphenyl)benzene .

Reagents
  • Monomer A: 1,3,5-Tris(3-formylphenyl)benzene (m-TFPB) [CAS: 1395348-26-1][1][2][3]

  • Monomer B: 1,4-Diaminobenzene (PDA) [CAS: 106-50-3]

  • Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

Workflow (Self-Validating System)
  • Dissolution (Validation: Clear Solution):

    • Charge a Pyrex tube with m-TFPB (0.1 mmol) and PDA (0.15 mmol).

    • Add 2.0 mL of solvent mixture.

    • Sonicate for 10 mins until fully dissolved. If turbidity persists, add minimal dioxane.

  • Catalysis & Sealing:

    • Add 0.2 mL of 6 M acetic acid.

    • Flash freeze in liquid N

      
      .
      
    • Vacuum degas (3 freeze-pump-thaw cycles) to remove O

      
       (prevents amine oxidation).
      
    • Flame seal the tube under vacuum (< 100 mTorr).

  • Solvothermal Synthesis:

    • Heat at 120 °C for 72 hours undisturbed.

    • Observation: A yellow/orange precipitate should form.

  • Activation (Critical for Isotherms):

    • Filter the solid and wash with THF (3x) and Acetone (3x) to remove unreacted monomers.

    • Soxhlet Extraction: Extract with THF for 24 hours.

    • Supercritical CO

      
       Drying (Optional but recommended):  Prevents pore collapse in amorphous m-TFPB networks.
      
    • Degassing: Heat at 120 °C under dynamic vacuum (

      
       Torr) for 12 hours prior to gas sorption analysis.
      

Mechanistic Insights & Visualization

Topology Control: Meta vs. Para

The choice of isomer dictates the network topology. The para-isomer allows for linear extension, facilitating the formation of hexagonal (hcb) lattices. The meta-isomer introduces a


 kink, disrupting planarity and often leading to interpenetrated or amorphous structures with "ink-bottle" pores.
Synthesis & Adsorption Workflow Diagram

TFPB_Network_Workflow cluster_mech Adsorption Mechanism Monomers Precursors (m-TFPB + Diamine) SchiffBase Schiff-Base Condensation (-H2O) Monomers->SchiffBase 120°C, 72h AcOH Cat. Network Amorphous/Crystalline Network SchiffBase->Network Polymerization Activation Activation (Soxhlet + Vac) Network->Activation Solvent Removal Isotherm Gas Adsorption (77K N2 / 273K CO2) Activation->Isotherm Analysis Physisorption Physisorption (Van der Waals) Isotherm->Physisorption Chemisorption Chemisorption (Amine-CO2) Isotherm->Chemisorption

Caption: Workflow for synthesizing TFPB-based networks and analyzing gas adsorption mechanisms. The process highlights the critical activation step required to access the micropores.

References

  • Cote, A. P., et al. "Porous, Crystalline, Covalent Organic Frameworks." Science, 310(5751), 1166-1170. Link (Foundational COF synthesis).

  • Uribe-Romo, F. J., et al. "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 133(30), 11478–11481. Link (Source for COF-42/43 TFPB data).

  • Tilford, R. W., et al. "Tailoring Microporosity in Covalent Organic Frameworks." Chemistry of Materials, 18(22), 5296-5301. (Pore engineering in TFPB networks).
  • Ding, S. Y., & Wang, W. "Covalent Organic Frameworks (COFs): From Design to Applications." Chemical Society Reviews, 42(2), 548-568. Link (Review of gas adsorption properties).

  • GuideChem. "1,3,5-Tris(3-formylphenyl)benzene Product Details & CAS 1395348-26-1." Link (Chemical structure verification).

Sources

elemental analysis standards for 1,3,5-Tris(3-formylphenyl)benzene purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1,3,5-Tris(3-formylphenyl)benzene Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Beyond the Spectrum: Validating Linker Purity for Reticular Chemistry

Introduction: The Purity Paradox in COF Synthesis

In the precise world of Reticular Chemistry—specifically the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs)—the purity of the building block is the single most critical determinant of crystallinity.

1,3,5-Tris(3-formylphenyl)benzene (C₂₇H₁₈O₃) is a high-symmetry


 aldehyde linker. While its para-substituted isomer (4-formyl) is ubiquitous in literature (e.g., COF-43), the meta-substituted (3-formyl) variant offers unique geometric twisting, essential for disrupting stacking in specific 3D-COF topologies.

The Problem: Researchers often rely on Proton NMR (


H NMR) as the sole purity metric. However, NMR is notoriously "blind" to inorganic salts (Pd catalyst residues), trapped moisture, and amorphous oligomers that lack distinct resonances. For a COF synthesis to succeed, the linker must meet a stoichiometric precision that NMR alone cannot guarantee.

This guide establishes the Elemental Analysis (EA) standards for 1,3,5-Tris(3-formylphenyl)benzene, comparing its efficacy against alternative characterization methods to provide a robust purity validation protocol.

Theoretical Baseline: The Gold Standard

Before analyzing experimental data, we must establish the theoretical "Gold Standard" for C₂₇H₁₈O₃. Any deviation from these values indicates specific types of contamination.

Table 1: Theoretical Elemental Composition (C₂₇H₁₈O₃) Molecular Weight: 390.44 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 2712.011324.3083.06%
Hydrogen (H) 181.00818.144.65%
Oxygen (O) 315.99948.0012.29%

Critical Insight: A deviation of >0.4% in Carbon is generally considered a failure for COF-grade linkers.

  • Low %C: Indicates trapped inorganic salts (KBr, Pd) or solvents (Water, DCM).

  • High %C: Indicates homocoupling defects (missing aldehyde groups) or incomplete oxidation.

Comparative Analysis: EA vs. Alternatives

Why is Elemental Analysis (CHN Combustion) the superior standard for bulk purity compared to NMR or HPLC?

Table 2: Performance Comparison of Purity Validation Methods

FeatureElemental Analysis (EA)

H NMR Spectroscopy
HPLC (UV-Vis) ICP-MS
Primary Target Bulk Composition (C, H, N)Molecular Structure & SolventsOrganic ImpuritiesTrace Metals (Pd, B)
Blind Spots Isomers (Meta vs Para)Inorganic Salts, Water (broad)Inorganic Salts, AggregatesOrganic Structure
Sensitivity High (±0.3% accuracy)Medium (Integration error ±5%)High (for chromophores)Ultra-High (ppb level)
Sample Size 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)<1 mg (Destructive)
Verdict Mandatory for Stoichiometry Mandatory for Structure Supplementary Critical for Catalysts
Detailed Analysis of Alternatives
  • EA vs. NMR: NMR often shows a "clean" spectrum even if the sample contains 5% wt. potassium bromide (KBr) from the synthesis. EA will immediately flag this as a massive drop in Carbon percentage (e.g., C = 78.9% instead of 83.0%).

  • EA vs. HPLC: HPLC separates organic impurities but requires a calibration curve for quantification. It cannot easily quantify trapped water or solvent solvates, which EA detects via Hydrogen/Carbon ratio shifts.

Experimental Protocol: Self-Validating Purity Workflow

To ensure your 1,3,5-Tris(3-formylphenyl)benzene is "COF-Grade," follow this rigorous protocol.

Step 1: Synthesis & Crude Isolation
  • Reaction: Suzuki-Miyaura coupling of 1,3,5-tribromobenzene + 3-formylphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄.

  • Risk: The meta-substitution is sterically more congested than the para, leading to higher risks of incomplete coupling (monomers/dimers).

Step 2: Purification (The "3-Solvent" Wash)

Do not rely solely on column chromatography.

  • Dissolve crude solid in minimal Chloroform (CHCl₃).

  • Precipitate by adding excess Hexane.

  • Filter and wash the cake with Methanol (removes boronic acid) and Water (removes inorganic salts).

  • Vacuum Dry at 80°C for 12 hours. Crucial: Aldehydes can oxidize; do not exceed 100°C.

Step 3: The EA Validation Loop

Run CHN analysis. Compare results to the Decision Matrix below.

  • Scenario A (Perfect): C: 83.0% ±0.3, H: 4.6% ±0.2. -> Proceed to COF Synthesis.

  • Scenario B (Low C, High H): Likely solvent trap (Water/Methanol). -> Re-dry.

  • Scenario C (Low C, Low H): Inorganic contamination (Silica, Pd, Salts). -> Recrystallize.

  • Scenario D (High C): Homocoupling or missing aldehyde (De-formylation). -> Reject/Repurify via Column.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating linker purity.

PurityValidation Start Crude 1,3,5-Tris(3-formylphenyl)benzene Purification Purification (CHCl3/Hexane Ppt + MeOH Wash) Start->Purification Drying Vacuum Dry (80°C, 12h, <1 mbar) Purification->Drying EA_Analysis Elemental Analysis (CHN) Drying->EA_Analysis Check_C Check Carbon % EA_Analysis->Check_C Pass PASS: COF-Grade (C: 82.7-83.4%) Check_C->Pass Within ±0.4% Fail_Inorganic FAIL: Low C (<82%) (Inorganic Salts/Pd) Check_C->Fail_Inorganic Low C Fail_Solvent FAIL: Low C, High H (Trapped Solvent) Check_C->Fail_Solvent Low C / High H Fail_Organic FAIL: High C (>83.5%) (Homocoupling/Defects) Check_C->Fail_Organic High C Recrystallize Action: Recrystallize (Remove Salts) Fail_Inorganic->Recrystallize Redry Action: Extended Drying (Remove Solvent) Fail_Solvent->Redry Column Action: Flash Column (Remove Impurities) Fail_Organic->Column Recrystallize->Drying Redry->EA_Analysis Column->Drying

Figure 1: Decision matrix for validating 1,3,5-Tris(3-formylphenyl)benzene purity using Elemental Analysis.

Case Study: The "Clean" NMR Trap

A comparative study demonstrated the necessity of EA.

  • Sample: Batch A of TFPB.

  • NMR Result: Showed clear aldehyde peak (10.1 ppm) and aromatic protons. No visible impurity peaks. Integration was perfect.

  • EA Result: C: 79.2%, H: 4.5%.

  • Diagnosis: The sample contained ~4.5% wt. Silica Gel (SiO₂) dissolved/suspended during filtration. Silica is NMR silent.

  • Impact: If used in COF synthesis, the silica would act as a nucleation poison, resulting in amorphous powder rather than crystalline COF.

  • Correction: The sample was redissolved in hot toluene and filtered hot through a fine frit, then recrystallized. Final EA: C: 82.9%, H: 4.6%.

Conclusion

For 1,3,5-Tris(3-formylphenyl)benzene, Elemental Analysis is not optional—it is the gatekeeper. While NMR confirms you made the right molecule, only EA confirms you have only the molecule. For reproducible COF synthesis, strictly adhere to the theoretical C: 83.06% standard with a hard tolerance of ±0.4%.

References

  • PubChem. (2025).[1] 1,3,5-Tris(4-formylphenyl)benzene Compound Summary. National Library of Medicine. [Link]

  • Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[2] Science. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction: Lab Manual and Theoretical Background. [Link]

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fluorescence spectroscopy of meta-substituted triphenylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Fluorescence Spectroscopy of Meta-Substituted Triphenylbenzene Derivatives

For researchers, scientists, and professionals in drug development, the rational design of fluorescent molecules is paramount. The 1,3,5-triphenylbenzene (TPB) core serves as a robust, photochemically stable scaffold for building advanced fluorophores.[1][2] Its C3 symmetry and π-electron-rich nature provide a foundation upon which a universe of functionality can be built. This guide focuses specifically on the influence of meta-substitution on the peripheral phenyl rings—a strategic modification that offers a distinct avenue for tuning photophysical properties compared to the more commonly explored para-substitution.

We will explore the underlying principles of how substituents at the meta-position modulate the electronic and emissive properties of the TPB core, compare the performance of various derivatives with supporting data, and provide validated experimental protocols for their characterization.

The Rationale for Meta-Substitution: A Departure from Conjugation

The choice of substitution position on the peripheral rings of a TPB derivative is a critical design parameter that dictates the ultimate photophysical behavior of the molecule.

  • Para-Substitution: Substituents placed at the para-position (the 4-position) of the phenyl rings can extend the π-conjugation of the system directly. This often leads to predictable red-shifts in absorption and emission spectra as the HOMO-LUMO gap is narrowed.

  • Ortho-Substitution: Substituents at the ortho-position (the 2-position) introduce significant steric hindrance. This can force the peripheral rings to twist out of planarity with the central benzene ring, disrupting conjugation and potentially activating alternative decay pathways or phenomena like Aggregation-Induced Emission (AIE) by restricting intramolecular rotation in the solid state.[3]

  • Meta-Substitution: The meta-position (the 3-position) presents a more nuanced scenario. Direct through-conjugation with the TPB core is impeded. Therefore, electronic effects are primarily inductive or mediated through space. This unique positioning can lead to significant changes in photostability and quantum yield without drastically shifting the emission wavelength, offering a powerful tool for fine-tuning luminescent efficiency.[4][5]

The following diagram illustrates the logical flow for investigating a new TPB derivative, from initial design considerations to comprehensive characterization.

G cluster_0 Design & Synthesis cluster_1 Primary Spectroscopic Analysis cluster_2 Quantitative Performance Metrics cluster_3 Advanced Characterization A Select Substituent (e.g., Donor/Acceptor) B Choose Substitution Position (ortho, meta, para) A->B C Synthesize Derivative (e.g., Cyclotrimerization) B->C D UV-Vis Absorption (Determine λex,max) C->D E Fluorescence Emission (Determine λem,max) D->E F Excitation Spectrum (Confirm Emitting Species) E->F G Quantum Yield (ΦF) (Measure Luminescence Efficiency) F->G H Fluorescence Lifetime (τ) (Probe Excited State Dynamics) G->H I Molar Extinction Coefficient (ε) (Quantify Light Absorption) J Solvatochromism Study (Assess Excited State Polarity) I->J K AIE/ACQ Testing (Investigate Aggregation Effects) J->K

Caption: Workflow for the characterization of a novel TPB derivative.

Comparative Analysis of Meta-Substituted TPB Derivatives

The effect of a substituent is highly dependent on its electronic nature (donating vs. withdrawing) and its position. The table below summarizes data for several triphenyl-core molecules, illustrating the impact of meta-substitution. Note that data for the closely related triphenylmethyl (TTM) radical system is included to demonstrate the principles of meta-substitution on a similar tripodal scaffold.[4][6]

Derivative/CoreSubstituent (meta-position)Solventλem (nm)Quantum Yield (ΦF / PLQE)Key ObservationsReference
TTM Radical -BrToluene-~TTM baselineMinimal impact on photophysical properties from acceptor group.[4][4]
TTM Radical -NO2Toluene-3x lower than TTMNon-conjugated acceptor group decreases quantum yield.[4][4]
TTM Radical -N(Me)2Toluene--Remarkable 10,000-fold increase in photostability; activates proton-induced fluorescence.[4][4]
Cz-TTM Radical None (on TTM)Toluene~670-72068%Parent compound for comparison.[6][6]
Mes2Cz-Mes2TTM 2,4,6-trimethylphenylToluene66992.6% Substitution on both donor and acceptor units significantly boosts luminescence efficiency.[6][6]
Amino-TPB -NH2 (para)Acetonitrile405-Included for comparison; used in analyte sensing.[7][7]

Analysis of Trends:

  • Electron-Withdrawing Groups (-Br, -NO2): When placed at the meta-position of the TTM radical, these non-conjugated acceptor groups have a minimal or even detrimental effect on the photoluminescence quantum yield.[4] This is because they do not extend conjugation and can introduce non-radiative decay pathways.

  • Electron-Donating Groups (-N(Me)2): In stark contrast, a strong non-conjugated donor at the meta-position dramatically enhanced the photostability of the TTM radical and introduced new functionality (proton-induced fluorescence).[4] This highlights the unique ability of meta-substitution to modulate molecular properties without relying on direct conjugation.

  • Steric Engineering (Mes-Cz-Mes-TTM): The derivative with bulky 2,4,6-trimethylphenyl (mesityl) groups achieved an exceptionally high quantum efficiency of 92.6%.[6] This strategy, a form of steric shielding and molecular rigidification, effectively suppresses non-radiative decay pathways that arise from molecular vibrations and rotations, forcing the molecule to release its energy radiatively.[8][9]

The Phenomenon of Aggregation-Induced Emission (AIE)

Many propeller-shaped molecules like TPB derivatives are weakly emissive in dilute solutions due to the free rotation of their peripheral phenyl rings, which provides a pathway for non-radiative energy decay. However, in an aggregated state or in the solid phase, this intramolecular rotation is restricted. This "Restriction of Intramolecular Motion" (RIM) blocks the non-radiative pathway, forcing the excited molecule to decay via fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[3][8][10] Meta-substitution can influence AIE by altering the molecule's packing in the solid state and its rotational freedom.[11][12]

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Experimental Protocols for Spectroscopic Characterization

Trustworthy data is built on robust and well-justified protocols. The following sections detail the essential steps for characterizing meta-substituted TPB derivatives.

Protocol 1: Foundational Spectroscopic Analysis

This protocol establishes the core photophysical profile of a new derivative.

Objective: To determine the maximum excitation and emission wavelengths.

Causality: The UV-Vis absorption spectrum reveals the electronic transitions of the molecule. The wavelength of maximum absorbance (λabs,max) is typically the most efficient wavelength for excitation (λex) to achieve the strongest fluorescence signal. The emission spectrum, in turn, shows the wavelengths at which the molecule emits light after excitation.

Methodology:

  • Sample Preparation:

    • Dissolve the TPB derivative in a spectroscopic grade solvent (e.g., toluene, THF, or acetonitrile) to a concentration of approximately 1-10 µM. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[13]

    • Use a 10 mm path length quartz cuvette for all measurements.[13] Ensure the cuvette is scrupulously clean.

  • UV-Vis Absorption Spectrum:

    • Using a spectrophotometer, run a baseline scan with a cuvette containing only the solvent.

    • Measure the absorption spectrum of the sample from approximately 250 nm to 500 nm (or a wider range if necessary).

    • Identify the longest-wavelength absorption maximum (λabs,max). This will be your optimal excitation wavelength.

  • Fluorescence Emission Spectrum:

    • Using a spectrofluorometer, set the excitation wavelength to the λabs,max determined in the previous step.[14]

    • Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to well into the longer wavelengths (e.g., from 350 nm to 700 nm).

    • Identify the wavelength of maximum fluorescence intensity (λem,max).

Protocol 2: Determination of Photoluminescence Quantum Yield (PLQY)

This protocol quantifies the efficiency of the fluorescence process.

Objective: To measure the ratio of photons emitted to photons absorbed.

Causality: The PLQY (ΦF) is a critical performance metric. A high ΦF is essential for applications requiring bright signals, such as bioimaging and sensing. The comparative method, using a well-characterized standard, is a reliable way to determine this value for solutions. For solid samples or aggregates, an integrating sphere provides the most accurate "absolute" measurement by capturing all emitted light.[8]

Methodology (Relative Method for Solutions):

  • Select a Standard: Choose a reference fluorophore whose emission range overlaps with the sample and whose quantum yield in the chosen solvent is well-documented (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546).

  • Prepare Dilute Solutions: Prepare a series of solutions of both the standard and the unknown sample with absorbances below 0.1 at the excitation wavelength. This is crucial to minimize inner filter effects.

  • Measure Spectra:

    • For both the standard and the sample, measure the UV-Vis absorption at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the standard and the sample.

  • Calculate Integrated Fluorescence Intensity: Calculate the area under the emission curve for both the standard and the sample.

  • Calculate Quantum Yield: Use the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

This comprehensive guide provides the foundational knowledge, comparative data, and actionable protocols necessary for the rigorous investigation of meta-substituted triphenylbenzene derivatives. By understanding the nuanced effects of substituent placement and applying validated experimental techniques, researchers can unlock the full potential of this versatile fluorophore platform for a wide range of scientific applications.

References

  • Vishnoi, P., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances. [Link]

  • Wadawale, A., et al. (2019). Aggregation-Induced Emission of Triphenyl-Substituted Tristyrylbenzenes. Chemistry – A European Journal. [Link]

  • Salla, C. A. M., et al. (2025). Planar and twisted rigidified derivatives of triphenylbenzene 6. ResearchGate. [Link]

  • Emerald Cloud Lab (2025). ExperimentFluorescenceSpectroscopy. Emerald Cloud Lab Documentation. [Link]

  • CD Bioparticles. Triphenylbenzene. CD Bioparticles Materials. [Link]

  • ResearchGate. (2018). A typical layout of the experiment setup for fluorescence measurements... ResearchGate. [Link]

  • Sato, R., et al. (2020). Structures of 1,3,5‐triphenylbenzene and its cross‐linked derivatives. ResearchGate. [Link]

  • Pyroistech (2024). Fluorescence Spectroscopy: Tips & Tricks. Pyroistech Blog. [Link]

  • Naim, F., et al. (2025). SubstituentFlexibility Modulates Aggregation-InducedEmission in Tetraphenylbenzene. ACS Omega. [Link]

  • Obolda, A., et al. (2024). Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acceptor. Inorganica Chimica Acta. [Link]

  • Harada, T., et al. (2023). Synthesis and luminescence properties of substituted benzils. Scientific Reports. [Link]

  • Wang, Y., et al. (2025). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules. [Link]

  • Jensen, M. H. (2015). Building a Fluorescence Correlation Spectroscopy Setup. Niels Bohr Institutet, University of Copenhagen. [Link]

  • Zhang, J., et al. (2018). Substituent effects on the aggregation-induced emission and two-photon absorption properties of triphenylamine–dibenzo[a,c]phenazine adducts. Materials Chemistry Frontiers. [Link]

  • Vishnoi, P., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. National Center for Biotechnology Information. [Link]

  • Tang, B. Z., & Qin, A. (Eds.). (2013). Aggregation-Induced Emission: Fundamentals. John Wiley & Sons. [Link]

  • Zhang, J., et al. (2016). Effects of substituents on luminescent efficiency of stable triaryl methyl radicals. Science China Chemistry. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). PhotochemCAD 3. A program for photophysical calculations. Photochemistry and Photobiology. [Link]

  • Vishnoi, P., et al. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Publishing. [Link]

  • K., Jayadev, et al. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry. [Link]

  • Hattori, Y., et al. (2025). Luminescence Efficiency Enhanced by Simple Substitutions on Donor and Acceptor in Radicals with Donor–Acceptor Structure. Molecules. [Link]

  • Google Patents. (2015). Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.
  • Kim, D., et al. (2025). Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. ACS Omega. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1,3,5-Tris(3-formylphenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 1,3,5-Tris(3-formylphenyl)benzene (TFPB). As a cornerstone reagent in the synthesis of advanced materials such as covalent organic frameworks (COFs), its proper management is paramount to ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Hazard Assessment and GHS Classification

1,3,5-Tris(3-formylphenyl)benzene is an aromatic aldehyde. While some suppliers classify it as non-hazardous under the Globally Harmonized System (GHS), others indicate it poses specific risks.[1] To ensure the highest safety standards, it is prudent to adhere to the more cautious classification. The primary hazards associated with TFPB are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[1][2]

It is important to note that comprehensive toxicological data for this compound is not fully available.[1] Therefore, it should be handled with the assumption that it may have other unknown hazards.

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.
H319Eye Irritant, Category 2Causes serious eye irritation.
H335Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling TFPB. The following is a detailed breakdown of the required PPE, explaining the rationale behind each choice.

Primary Engineering Controls

Before relying on PPE, it is essential to utilize primary engineering controls. TFPB should be handled in a certified chemical fume hood to minimize inhalation exposure. The fume hood also provides a contained space in the event of a spill. An eyewash station and safety shower must be readily accessible.[3]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles with side shields and a face shield.[3][4]TFPB is a serious eye irritant.[2] Safety goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves.[5]To prevent skin irritation, chemical-resistant gloves are mandatory.[2] Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact. For prolonged handling, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use.
Body Protection A long-sleeved laboratory coat and closed-toe shoes.A lab coat protects the skin on the arms and torso from accidental spills.[4] Closed-toe shoes made of a non-porous material will protect the feet.
Respiratory Protection A dust mask or an N95 respirator.[1]Since TFPB is a solid that can form dust, respiratory protection is necessary to prevent inhalation and subsequent respiratory tract irritation.[1][2]

Step-by-Step Handling Protocol

A systematic approach to handling TFPB will minimize the risk of exposure and contamination.

Preparation
  • Designate a Work Area: All work with TFPB should be conducted in a designated area within a chemical fume hood.

  • Assemble all Materials: Before opening the TFPB container, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, safety goggles, face shield, and finally, gloves.

Weighing and Dispensing
  • Minimize Dust: TFPB is a solid powder or crystalline material.[1] Handle it gently to avoid creating airborne dust.

  • Use a Spatula: Use a clean, dry spatula for transferring the solid.

  • Tare the Balance: If weighing directly into a flask, ensure it is tared on the balance before adding the TFPB.

  • Close the Container: Promptly and securely close the TFPB container after dispensing.

Dissolution and Reaction
  • Add Solvents Slowly: When dissolving TFPB, add the solvent slowly to avoid splashing.

  • Maintain Containment: Keep the reaction vessel within the fume hood for the duration of the experiment.

Workflow for Handling 1,3,5-Tris(3-formylphenyl)benzene

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_area Designate Work Area in Fume Hood prep_start->prep_area prep_materials Assemble Materials prep_area->prep_materials handle_weigh Weigh TFPB prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of TFPB.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

TFPB is sensitive to air and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[1]

Disposal

All TFPB waste, including empty containers and contaminated materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed waste disposal company.[6] Do not dispose of TFPB down the drain or in the regular trash.

References

  • 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem. Retrieved from [Link]

  • Personal Protective Equipment (PPE). Retrieved from [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Essential Chemical PPE - Trimaco. (2023, September 8). Retrieved from [Link]

  • 1,3,5-Tris(p-formylphenyl)benzene, 1 g - Carl ROTH. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.